molecular formula C10H21NO3 B608982 Methylamino-PEG1-Boc

Methylamino-PEG1-Boc

Número de catálogo: B608982
Peso molecular: 203.28 g/mol
Clave InChI: BDFGXPFIPPZYGO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Methylamino-PEG1-t-butyl ester is a PEG derivative containing a methylamine group and a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc. The t-butyl protected carboxyl group can be deprotected under acidic conditions.

Propiedades

IUPAC Name

tert-butyl 3-[2-(methylamino)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-10(2,3)14-9(12)5-7-13-8-6-11-4/h11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFGXPFIPPZYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methylamino-PEG1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG1-Boc, systematically known as tert-butyl 3-(2-(methylamino)ethoxy)propanoate, is a bifunctional molecule increasingly utilized in the field of chemical biology and drug discovery. Its structure incorporates a methylamino group, a single polyethylene (B3416737) glycol (PEG) unit, and a tert-butyloxycarbonyl (Boc) protected carboxyl group. This unique combination of features makes it a valuable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component is critical to the efficacy of a PROTAC, as its length, flexibility, and chemical properties influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). This compound offers a short, hydrophilic PEG linker with a protected carboxylic acid functionality, providing a versatile tool for the modular synthesis of PROTACs.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValue
IUPAC Name tert-butyl 3-(2-(methylamino)ethoxy)propanoate
Synonyms Methylamino-PEG1-t-butyl ester
CAS Number 1807521-03-4
Molecular Formula C₁₀H₂₁NO₃
Molecular Weight 203.28 g/mol
Appearance Liquid
Density 1.0 g/cm³ (predicted)
Boiling Point 266.7 °C at 760 mmHg (predicted)
Flash Point 115.1 °C (predicted)
Solubility Soluble in DMSO

Synthesis of this compound

Proposed Synthesis Workflow

The following diagram illustrates a potential two-step synthesis of this compound from tert-butyl 3-(2-hydroxyethoxy)propanoate. The first step involves the conversion of the terminal hydroxyl group to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with methylamine (B109427).

G cluster_0 Step 1: Activation of Hydroxyl Group cluster_1 Step 2: Nucleophilic Substitution precursor tert-butyl 3-(2-hydroxyethoxy)propanoate reagent1 Tosyl Chloride (TsCl) or Methanesulfonyl Chloride (MsCl) Pyridine (B92270) or Triethylamine (B128534) precursor->reagent1 Reaction intermediate tert-butyl 3-(2-(tosyloxy)ethoxy)propanoate or tert-butyl 3-(2-(mesyloxy)ethoxy)propanoate reagent1->intermediate Forms activated intermediate reagent2 Methylamine (CH3NH2) intermediate->reagent2 Reaction product This compound reagent2->product SN2 Reaction

Proposed Synthesis of this compound.
General Experimental Protocol for Synthesis

Step 1: Activation of the Hydroxyl Group

  • Dissolve tert-butyl 3-(2-hydroxyethoxy)propanoate (1 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as pyridine or triethylamine (1.2-1.5 equivalents), to the solution.

  • Slowly add tosyl chloride or methanesulfonyl chloride (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude activated intermediate.

Step 2: Nucleophilic Substitution with Methylamine

  • Dissolve the crude activated intermediate from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add an excess of methylamine (as a solution in THF or ethanol, or as a gas bubbled through the solution) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, remove the excess methylamine and solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Application in PROTAC Synthesis

This compound is primarily used as a linker in the synthesis of PROTACs. The methylamino group provides a nucleophilic site for coupling to one of the ligands (either for the target protein or the E3 ligase), while the Boc-protected carboxyl group can be deprotected to reveal a carboxylic acid for coupling to the other ligand.

General Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a two-step process: deprotection of the Boc group followed by amide bond formation.

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Second Amide Coupling start This compound reagent1 Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) start->reagent1 Reaction intermediate Methylamino-PEG1-acid (TFA salt) reagent1->intermediate Acidic cleavage of Boc group ligand1 E3 Ligase Ligand (with amine functionality) intermediate->ligand1 Reaction with reagent2 Coupling Reagents (e.g., HATU, HOBt, EDC) Base (e.g., DIPEA) ligand1->reagent2 Reaction with intermediate2 E3 Ligase Ligand-Linker Conjugate reagent2->intermediate2 Amide bond formation ligand2 Target Protein Ligand (with carboxylic acid functionality) intermediate2->ligand2 Reaction with reagent3 Coupling Reagents (e.g., HATU, HOBt, EDC) Base (e.g., DIPEA) ligand2->reagent3 Reaction with product Final PROTAC Molecule reagent3->product Amide bond formation

General workflow for PROTAC synthesis.
Detailed Experimental Protocol for PROTAC Synthesis

Step 1: Boc Deprotection

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add an excess of trifluoroacetic acid (TFA), typically 20-50% v/v.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until deprotection is complete as confirmed by LC-MS.

  • Remove the solvent and excess TFA under reduced pressure to obtain the TFA salt of the deprotected linker.

Step 2: First Amide Coupling

  • Dissolve the deprotected linker-TFA salt (1 equivalent) and the amine-functionalized E3 ligase ligand (1-1.2 equivalents) in an anhydrous polar aprotic solvent such as DMF.

  • Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Stir the reaction at room temperature for 2-12 hours, monitoring its progress by LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting conjugate by column chromatography or preparative HPLC.

Step 3: Second Amide Coupling

  • The methylamino group of the linker-E3 ligase ligand conjugate is then coupled to the carboxylic acid functionality of the target protein ligand using similar amide coupling conditions as described in Step 2.

  • The final PROTAC molecule is purified by preparative HPLC to achieve high purity.

Mechanism of Action of Resulting PROTACs

PROTACs synthesized using this compound function by inducing the degradation of a target protein via the ubiquitin-proteasome system.[1][2]

Signaling Pathway of PROTAC-Mediated Protein Degradation

The following diagram illustrates the catalytic cycle of a PROTAC molecule in inducing the degradation of a target protein.

G PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ternary->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

References

An In-depth Technical Guide to Methylamino-PEG1-Boc: Structure, Properties, and Applications in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylamino-PEG1-Boc, with the IUPAC name tert-butyl 3-(2-(methylamino)ethoxy)propanoate, is a functionalized polyethylene (B3416737) glycol (PEG) linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). As a heterobifunctional molecule, it facilitates the conjugation of a target protein ligand and an E3 ubiquitin ligase ligand, forming the core structure of a PROTAC. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its application in PROTAC synthesis.

Chemical Structure and Identification

This compound is characterized by a single ethylene (B1197577) glycol unit (PEG1) flanked by a methylamino group and a tert-butyloxycarbonyl (Boc)-protected propanoate group. The Boc protecting group provides a stable handle for controlled, stepwise synthesis of PROTACs, while the methylamino group offers a reactive site for conjugation.

Key Identifiers:

  • CAS Number: 1807521-03-4

  • Molecular Formula: C₁₀H₂₁NO₃

  • Molecular Weight: 203.28 g/mol [1]

  • IUPAC Name: tert-butyl 3-(2-(methylamino)ethoxy)propanoate

  • Synonyms: Methylamino-PEG1-t-butyl ester[2][3]

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for handling, storage, and experimental design.

PropertyValueSource
Appearance Liquid[1]
Color Colorless to light yellow[1]
Purity ≥95.0%
Solubility DMSO: 175 mg/mL (860.88 mM)[1]
Storage Conditions -20°C, protect from light, stored under nitrogen[1]
Shipping Conditions Room temperature in continental US; may vary elsewhere[1][2]

Experimental Protocols

This compound is primarily utilized in a two-step process for PROTAC synthesis: 1) deprotection of the Boc group to reveal a free amine, and 2) coupling of the resulting amine with a carboxylic acid-functionalized ligand (either the target protein ligand or the E3 ligase ligand).

Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.

Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in dichloromethane (B109758) (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a stir bar.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) (10-20% v/v) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-TFA salt can often be used directly in the subsequent coupling step without further purification.

G cluster_0 Boc Deprotection Workflow start Dissolve this compound in DCM add_tfa Add TFA at 0 °C start->add_tfa react Stir at room temperature (1-4 hours) add_tfa->react monitor Monitor reaction by TLC or LC-MS react->monitor monitor->react Incomplete workup Concentrate under reduced pressure monitor->workup Complete product Amine-TFA salt workup->product

Caption: Workflow for Boc deprotection of this compound.

Amide Coupling for PROTAC Synthesis

Following Boc deprotection, the free amine of the PEG linker is coupled to a carboxylic acid-functionalized ligand using standard peptide coupling reagents.

Protocol: Amide Coupling using HATU

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the deprotected Methylamino-PEG1-amine salt (1.0 equivalent) and the carboxylic acid-functionalized ligand (1.0-1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Coupling Reagent Addition: Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents) to the solution.

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC intermediate.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The ultimate function of a PROTAC synthesized using this compound is to induce the degradation of a target protein of interest (POI). The PEG linker serves to bridge the POI and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.

G cluster_0 Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Ligand1-Linker-Ligand2) PROTAC->PROTAC Recycled PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->E3 Recycled E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI + Ub Ub Ubiquitin Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC-mediated protein degradation pathway.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in the synthesis of PROTACs. Its well-defined structure, with a Boc-protected amine and a flexible PEG spacer, allows for the controlled and efficient construction of these powerful therapeutic agents. The experimental protocols provided in this guide offer a framework for the successful application of this compound in drug discovery and development programs.

References

A Technical Guide to Methylamino-PEG1-Boc (CAS: 1807521-03-4): A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methylamino-PEG1-Boc, registered under CAS number 1807521-03-4, is a specialized, heterobifunctional chemical linker used extensively in the field of drug discovery and development.[1][2] It belongs to the family of polyethylene (B3416737) glycol (PEG)-based linkers, which are integral to the design of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are innovative therapeutic modalities that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[4] This guide provides a detailed overview of the technical specifications, applications, and relevant experimental protocols for this compound, tailored for researchers and professionals in drug development.

The structure of this compound features a methylamino group, a single PEG unit to enhance solubility and pharmacokinetic properties, and a tert-butyloxycarbonyl (Boc) protecting group.[5][6] The Boc group provides a stable, temporary block on the amine, which can be easily removed under specific acidic conditions, allowing for sequential and controlled conjugation to other molecules.[5][7] This characteristic makes it a valuable building block in the multi-step synthesis of complex therapeutic agents like PROTACs.[7]

Physicochemical Properties

The fundamental properties of this compound are critical for its application in chemical synthesis. The data presented below has been compiled from various suppliers and safety data sheets.

PropertyValueReferences
CAS Number 1807521-03-4[1][8]
Molecular Formula C₁₀H₂₁NO₃[1][6]
Molecular Weight 203.28 g/mol [1][2][6]
Appearance Colorless to light yellow liquid[6]
SMILES O=C(OC(C)(C)C)CCOCCNC[6]
Alternate Name tert-Butyl 3-[2-(methylamino)ethoxy]propanoate
Common Application PROTAC Linker[2][3][9]
Storage Conditions Room temperature in the continental US; may vary elsewhere.[2]

Core Applications in Drug Development

The primary application of this compound is as a linker in the synthesis of PROTACs.[1][2][3][9]

PROTAC Technology: PROTACs are bifunctional molecules comprising two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex (Target Protein-PROTAC-E3 Ligase), leading to the ubiquitination of the target protein. The cellular proteasome then recognizes and degrades the ubiquitinated protein. The PEG component of the linker is crucial for improving the solubility, cell permeability, and overall pharmacokinetic profile of the PROTAC molecule.[10][]

Below is a diagram illustrating the general mechanism of action for a PROTAC.

PROTAC_MoA POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC (Linker + Ligands) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Adds Ub Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC Mechanism of Action.

Experimental Protocols

While specific protocols for this compound are not widely published, the following are generalized and established methodologies for the handling and reaction of Boc-protected amine PEG linkers.

Boc Group Deprotection Protocol

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for subsequent conjugation reactions.[10][12]

Materials:

  • Boc-protected PEG linker (e.g., this compound)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve the Boc-protected linker in anhydrous DCM (a common concentration is 0.1 M) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the deprotection reagent to the stirred solution.

    • For TFA: Add TFA to a final concentration of 20-50% (v/v).[10]

    • For HCl: Add 4M HCl in Dioxane.[10]

  • Stir the reaction at room temperature for 30-120 minutes. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[10][12]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting deprotected amine salt can often be used directly in the next step or neutralized with a mild base for other applications.

The workflow for Boc protection and deprotection is a fundamental concept in synthetic chemistry using PEG linkers.

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine Free Amine (R-NH-CH3) BocProtected Boc-Protected Amine (R-N(Boc)-CH3) Amine->BocProtected + Boc₂O, Base BocProtected_dep Boc-Protected Amine (R-N(Boc)-CH3) Amine_dep Free Amine (R-NH-CH3) BocProtected_dep->Amine_dep + Acid (TFA or HCl)

Workflow for Boc protection and deprotection of an amine.
Analytical Characterization Protocols

Accurate characterization is essential to confirm the identity, purity, and integrity of the linker.

A. High-Performance Liquid Chromatography (HPLC) [13]

  • Purpose: To assess the purity of the compound.

  • System: Standard HPLC with a UV detector.

  • Column: C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% TFA.

  • Gradient: A typical gradient would be 30-70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

B. Liquid Chromatography-Mass Spectrometry (LC-MS) [13]

  • Purpose: To confirm the molecular weight of the compound.

  • Sample Prep: Prepare a dilute solution (e.g., 10-100 µg/mL) in acetonitrile or methanol.

  • Separation: Use a C18 reversed-phase column with a water/acetonitrile gradient (both containing 0.1% formic acid).

  • Detection: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode. The data should show a prominent peak corresponding to the [M+H]⁺ ion.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy [13]

  • Purpose: To elucidate the chemical structure.

  • Sample Prep: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Expected Signals: The spectrum should show characteristic peaks for the protons of the Boc group, the PEG backbone, and the methylamino group.

References

An In-depth Technical Guide to the Synthesis of Methylamino-PEG1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG1-Boc, chemically known as tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate, is a valuable bifunctional molecule widely utilized in the fields of medicinal chemistry and drug development. Its structure incorporates a Boc-protected secondary amine and a primary alcohol, making it an important building block. Notably, it serves as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker, facilitating the synthesis of these targeted protein degraders. The single polyethylene (B3416737) glycol (PEG) unit enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecules. This guide provides a detailed overview of the synthesis of this compound, focusing on a reliable two-step synthetic route, complete with experimental protocols and characterization data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Name tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate
Synonyms This compound, N-Boc-N-methylethanolamine
CAS Number 57561-39-4
Molecular Formula C₈H₁₇NO₃
Molecular Weight 175.23 g/mol
Appearance Colorless to light yellow oil
Boiling Point 120-126 °C at 4 mmHg
Density 1.037 g/cm³
Solubility Soluble in dichloromethane (B109758), slightly soluble in water.

Synthetic Pathway

The synthesis of this compound is most reliably achieved through a two-step process commencing with the Boc-protection of ethanolamine (B43304), followed by the N-methylation of the resulting carbamate. This method offers high selectivity and generally proceeds with good yields.

Synthesis_Workflow Start Ethanolamine Intermediate N-Boc-ethanolamine Start->Intermediate Step 1: Boc Protection Reagent1 (Boc)₂O, Base (e.g., NaOH) FinalProduct This compound (tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate) Intermediate->FinalProduct Step 2: N-Methylation Reagent2 1. NaH, THF 2. CH₃I

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl N-(2-hydroxyethyl)carbamate (N-Boc-ethanolamine)

This procedure outlines the protection of the amino group of ethanolamine using di-tert-butyl dicarbonate (B1257347).

Materials:

  • Ethanolamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethanolamine (1.0 eq.) in a 1:1 mixture of water and dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of sodium hydroxide (1.1 eq.) in water, maintaining the temperature at 0 °C.

  • To the stirred biphasic mixture, add a solution of di-tert-butyl dicarbonate (1.05 eq.) in dichloromethane dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield tert-butyl N-(2-hydroxyethyl)carbamate as a colorless to pale yellow oil. The product is often of sufficient purity for the next step without further purification.

Step 2: Synthesis of tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate (this compound)

This protocol is adapted from procedures for the N-methylation of Boc-protected amino acids and amino alcohols.[1]

Materials:

  • tert-butyl N-(2-hydroxyethyl)carbamate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, argon-flushed round-bottom flask equipped with a magnetic stirrer, add tert-butyl N-(2-hydroxyethyl)carbamate (1.0 eq.) and dissolve in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Allow for the cessation of hydrogen gas evolution between additions.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the final product, this compound, as a colorless oil.

Quantitative Data

The following tables summarize the expected yields and characterization data for the synthesis of this compound.

Table 1: Reaction Yields

StepProductTypical Yield
1tert-butyl N-(2-hydroxyethyl)carbamate>95%
2tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate70-85%

Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.75t2H-CH₂-OH
3.40t2H-N-CH₂-
2.90s3H-N-CH₃
2.50 (broad)s1H-OH
1.45s9H-C(CH₃)₃

Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
156.5C=O (carbamate)
79.5-C(CH₃)₃
61.0-CH₂-OH
51.5-N-CH₂-
35.0-N-CH₃
28.4-C(CH₃)₃

Conclusion

The two-step synthesis of this compound presented in this guide offers a reliable and scalable method for producing this key building block for PROTACs and other advanced pharmaceutical compounds. The protocols provided, along with the tabulated quantitative data, serve as a comprehensive resource for researchers in the field of drug discovery and development. Adherence to standard laboratory safety practices is essential when performing these chemical transformations.

References

The Role of Methylamino-PEG1-Boc in PROTACs: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC, consisting of a target-binding warhead, an E3 ligase-recruiting ligand, and a connecting linker, is crucial to its efficacy. This technical guide provides a comprehensive overview of the mechanism of action and application of a specific, short-chain linker component, Methylamino-PEG1-Boc, in the design and function of PROTACs. We will delve into the core principles of PROTAC-mediated protein degradation, the pivotal role of the linker, and the specific contributions of a single polyethylene (B3416737) glycol (PEG) unit. This guide will further present quantitative data from relevant studies, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of these powerful molecules.

The PROTAC Mechanism of Action: A Tripartite Alliance for Targeted Protein Degradation

PROTACs function as heterobifunctional molecules that induce the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from a ubiquitin-charged E2 enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

The successful formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of PROTAC efficacy. The nature of the linker connecting the POI-binding and E3 ligase-binding moieties is a critical determinant of the geometry and stability of this ternary complex, and consequently, the efficiency of protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitin Ubiquitin Ubiquitin->Poly_Ub_POI Poly-ubiquitination Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->Degraded_POI Degradation PROTAC_Synthesis cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Amide Coupling Ligand1 Ligand 1 (with -COOH) Intermediate1 Intermediate 1 (Ligand 1-Linker-Boc) Ligand1->Intermediate1 HATU, DIPEA Linker This compound Linker->Intermediate1 Intermediate2 Intermediate 2 (Ligand 1-Linker-NH2) Intermediate1->Intermediate2 TFA or HCl Final_PROTAC Final PROTAC Intermediate2->Final_PROTAC HATU, DIPEA Ligand2 Ligand 2 (with -COOH) Ligand2->Final_PROTAC Western_Blot_Workflow start Start: Seed Cells in Multi-well Plates treatment Treat Cells with PROTAC (Dose-Response and/or Time-Course) start->treatment harvest Harvest Cells and Lyse treatment->harvest quantify Protein Quantification (e.g., BCA Assay) harvest->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to Membrane (e.g., PVDF) sds_page->transfer immunoblot Immunoblotting (Primary and Secondary Antibodies) transfer->immunoblot detect Signal Detection (Chemiluminescence) immunoblot->detect analyze Data Analysis (Densitometry, Normalize to Loading Control) detect->analyze end End: Determine DC50 and Dmax analyze->end

The Sentinel Role of the Boc Protecting Group in Methylamino-PEG1-Boc: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Importance and Application of the Boc Protecting Group in the PROTAC Linker, Methylamino-PEG1-Boc.

In the rapidly advancing field of targeted protein degradation, the strategic use of chemical tools is paramount. Among these, this compound has emerged as a valuable heterobifunctional linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The tert-butyloxycarbonyl (Boc) protecting group is the cornerstone of this linker's utility, enabling a controlled, sequential approach to the construction of complex bioactive molecules. This technical guide provides an in-depth analysis of the Boc protecting group's role in this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to support researchers in drug development.

The Chemical Sentinel: Understanding the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely employed in organic synthesis to temporarily mask the reactivity of amine functionalities.[1] In the context of this compound, its primary role is to prevent the secondary amine from engaging in unwanted side reactions during the initial stages of PROTAC synthesis. This allows for the selective reaction of another functional group on the molecule, ensuring a controlled and predictable synthetic outcome.

The stability of the Boc group under a variety of conditions, including basic, nucleophilic, and catalytic hydrogenation environments, makes it an ideal choice for multi-step syntheses.[2] Its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), provides a clean and efficient deprotection step, revealing the reactive methylamino group for subsequent conjugation.[1][3]

Chemical Structure of this compound:

  • IUPAC Name: tert-butyl (2-(methylamino)ethoxy)ethylcarbamate

  • CAS Number: 1807521-03-4

  • Molecular Formula: C₁₀H₂₂N₂O₃

  • Molecular Weight: 203.28 g/mol

Quantitative Analysis of Boc Protection and Deprotection

The efficiency of the Boc protection and deprotection steps is critical for the overall yield and purity of the final PROTAC. The following tables provide representative quantitative data for these reactions, based on the synthesis of similar Boc-protected amines.

Table 1: Representative Yields for the Synthesis of Boc-Protected Amines
Reaction Yield (%)
Synthesis of tert-butyl 2-(methylamino)ethylcarbamate via reductive amination62-65%[2][4]
Boc protection of primary amines using di-tert-butyl dicarbonate>90%[5]
Table 2: Representative Yields for the Deprotection of Boc-Protected Amines
Reagent Yield (%)
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)>90%[5]
4M HCl in 1,4-Dioxane>95%[5]
Sulfuric acid in tert-butyl acetate70-100%[6]
Oxalyl chloride in methanolup to 90%[7]

Application in PROTACs: The BTK Degradation Case Study

This compound is a valuable linker for the synthesis of PROTACs, which are designed to hijack the cell's ubiquitin-proteasome system to degrade specific target proteins. A prominent example is the development of PROTACs targeting Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway implicated in various B-cell malignancies.

The length of the PEG linker in a PROTAC is a critical parameter that influences the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, ultimately affecting the efficiency of protein degradation.

Table 3: Impact of PEG Linker Length on BTK PROTAC Efficacy
Number of PEG units DC₅₀ (nM) Dₘₐₓ (%)
< 5Inactive-
5Potent>95%[8]
95.9>95%[9]

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

The BTK Signaling Pathway and PROTAC Intervention

The following diagram illustrates the simplified B-cell receptor signaling pathway and the point of intervention by a BTK-targeting PROTAC.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) SYK Spleen Tyrosine Kinase (SYK) BCR->SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCG2 Phospholipase C gamma 2 (PLCγ2) BTK->PLCG2 Activation Proteasome 26S Proteasome BTK->Proteasome Ubiquitination Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCG2->Downstream Proliferation B-cell Proliferation & Survival Downstream->Proliferation PROTAC BTK PROTAC PROTAC->BTK Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Degradation BTK Degradation Proteasome->Degradation

Caption: BTK signaling pathway and PROTAC-mediated degradation.

Experimental Protocols

General Protocol for Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the reactive methylamino functionality.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Dissolve this compound in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.[5]

  • To the stirred solution, add TFA (5-10 equivalents) dropwise at room temperature.[5]

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[5]

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the deprotected product.

Boc_Deprotection_Workflow Start This compound in DCM Add_TFA Add Trifluoroacetic Acid (TFA) Start->Add_TFA Stir Stir at Room Temperature (1-4 hours) Add_TFA->Stir Monitor Monitor by TLC Stir->Monitor Workup Work-up: - Remove solvent & excess TFA - Neutralize with NaHCO₃ - Wash with brine - Dry and concentrate Monitor->Workup Reaction Complete Product Deprotected Methylamino-PEG1-amine Workup->Product

Caption: Workflow for Boc deprotection of this compound.

Western Blotting for BTK Degradation

This protocol is a standard method to quantify the reduction in BTK protein levels following treatment with a PROTAC.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary anti-BTK antibody

  • Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[9]

  • Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.[1]

  • Protein Quantification: Determine the protein concentration of each cell lysate.[1]

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]

  • Antibody Incubation: Incubate the membrane with the primary anti-BTK antibody and the loading control antibody.[1]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[1]

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[1]

  • Analysis: Quantify the band intensities and normalize the BTK signal to the loading control. Calculate the percentage of BTK degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[9]

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Treatment Cell Treatment with PROTAC Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-BTK & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis: Quantify Bands, Normalize to Loading Control, Calculate DC₅₀ & Dₘₐₓ Detection->Analysis

Caption: Experimental workflow for Western blot analysis of BTK degradation.

Conclusion

The Boc protecting group in this compound plays an indispensable role in the synthesis of sophisticated molecules like PROTACs. Its stability and facile, high-yielding removal provide the necessary control for sequential conjugation strategies. Understanding the principles and practicalities of its use, as outlined in this guide, is crucial for researchers and scientists in the field of drug development to harness the full potential of this versatile linker in creating next-generation therapeutics for targeted protein degradation.

References

The Pivotal Role of the PEG Linker in Methylamino-PEG1-Boc for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule is judiciously assembled from three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties. While the choice of ligands determines the target and the E3 ligase to be hijacked, the linker is a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[1]

Methylamino-PEG1-Boc is a heterobifunctional linker featuring a single polyethylene (B3416737) glycol (PEG) unit, a methylamino group, and a tert-butyloxycarbonyl (Boc)-protected amine. This short-chain PEG linker is increasingly utilized in the synthesis of PROTACs due to the advantageous properties conferred by the PEG moiety, even in its shortest form. This technical guide provides a comprehensive overview of the core function of the PEG linker in this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

The Core Function of the PEG Linker in PROTACs

The linker in a PROTAC is far more than a simple spacer; it plays a multifaceted role in dictating the molecule's biological activity. The incorporation of a PEG unit, as seen in this compound, imparts several beneficial properties.

Enhancing Physicochemical Properties

A significant challenge in PROTAC design is their frequently high molecular weight and lipophilicity, which can result in poor aqueous solubility and hinder their development as therapeutic agents. The hydrophilic nature of the PEG linker, even a single unit, can substantially improve the solubility of the resulting PROTAC molecule.[2] The ether oxygen in the PEG backbone can act as a hydrogen bond acceptor, further enhancing solubility in aqueous environments.[2]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is intricate. While increased hydrophilicity can sometimes reduce passive diffusion across the cell membrane, the flexibility of PEG linkers can be advantageous. It is postulated that flexible linkers enable the PROTAC to adopt a folded conformation, which can shield its polar surface area and facilitate entry into the cell.[2][3] However, there is an optimal range for linker length, as excessively long PEG chains can negatively impact permeability.[4] Short PEG linkers, such as the PEG1 unit in this compound, can therefore offer a balance between improved solubility and maintained cell permeability.

Impact on Ternary Complex Formation and Degradation Efficacy

The primary function of a PROTAC is to induce the formation of a stable ternary complex between the POI and the E3 ligase. The length and flexibility of the linker are paramount in achieving the correct geometry for a stable and productive ternary complex, which is a prerequisite for the efficient ubiquitination and subsequent proteasomal degradation of the target protein.[5][6] A linker that is too short may lead to steric hindrance, preventing the formation of a stable complex, while a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[5][6]

The single PEG unit in this compound provides a defined and relatively short spacer that can be optimal for specific POI-E3 ligase pairs, facilitating the necessary proximity and orientation for efficient ubiquitin transfer.

Quantitative Data on the Impact of Short PEG Linkers in PROTACs

The optimization of linker length is a critical step in PROTAC design, and the efficacy of these molecules is typically quantified by their half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following tables summarize quantitative data from various studies, illustrating the impact of short PEG linkers on PROTAC performance.

Target ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
CDK6Cereblon (CRBN)Pomalidomide-PEG1-C2-N3 derived2.1Not ReportedMM.1S[7]
BCR-ABLUBR1 familyArginine-PEG1-Dasatinib0.85~98.8K562[8]
BRD4von Hippel-Lindau (VHL)JQ1-PEG3-VHL Ligand85>90HeLa[4]
BRD4von Hippel-Lindau (VHL)JQ1-PEG4-VHL Ligand2095HeLa[4]
BRD4von Hippel-Lindau (VHL)JQ1-PEG5-VHL Ligand15>98HeLa[4]
Tank-binding kinase 1 (TBK1)Not SpecifiedAlkyl/Ether (21 atoms)396Not Specified
Estrogen Receptor α (ERα)Not SpecifiedPEG (12 atoms)EffectiveNot ReportedNot Specified[5]
Estrogen Receptor α (ERα)Not SpecifiedPEG (16 atoms)More PotentNot ReportedNot Specified[5]

Note: The data presented is compiled from various sources and is intended to be illustrative of the impact of short PEG linkers. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a sequential, two-step amide coupling process following the deprotection of the Boc group.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add TFA (5-10 equivalents) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-3 hours, monitoring the deprotection by LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Co-evaporate with toluene (B28343) to remove residual TFA. The resulting crude methylamino-PEG1-amine TFA salt can often be used in the next step without further purification.

Protocol 2: Sequential Amide Coupling to Synthesize the Final PROTAC

This protocol outlines the coupling of the deprotected linker to a carboxylic acid-functionalized POI ligand and a carboxylic acid-functionalized E3 ligase ligand.

Materials:

  • Crude methylamino-PEG1-amine TFA salt from Protocol 1

  • Carboxylic acid-functionalized POI ligand

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide-acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (B1210297)

  • Water and Brine

  • Anhydrous sodium sulfate

  • Purification system (e.g., preparative HPLC)

Procedure:

Step 1: First Amide Coupling

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid-functionalized POI ligand (1 equivalent) and HATU (1.2 equivalents) in anhydrous DMF (0.1 M).

  • Add DIPEA (3 equivalents) dropwise to the reaction mixture.

  • Add the crude methylamino-PEG1-amine TFA salt (1.1 equivalents) to the activated POI ligand solution.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the intermediate product by flash column chromatography or preparative HPLC.

Step 2: Second Amide Coupling

  • The purified intermediate from Step 1, which now has a terminal methylamino group, is then coupled to the carboxylic acid-functionalized E3 ligase ligand using a similar procedure as described in Step 1.

  • The final PROTAC molecule is then purified by preparative HPLC to achieve high purity.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Mandatory Visualizations

Signaling Pathway Diagram

CDK6_Degradation_Pathway CDK6_PROTAC CDK6-Targeting PROTAC (with PEG1 Linker) CDK6_CyclinD Active CDK6/Cyclin D Complex TernaryComplex Ternary Complex (CDK6-PROTAC-CRBN) CDK6_PROTAC->TernaryComplex binds CDK6 CDK6 CDK6->CDK6_CyclinD binds CDK6->TernaryComplex CyclinD Cyclin D CyclinD->CDK6_CyclinD Rb Rb Protein CDK6_CyclinD->Rb phosphorylates Rb_E2F Inactive Rb-E2F Complex Rb->Rb_E2F sequesters E2F E2F Transcription Factor E2F->Rb_E2F pRb Phosphorylated Rb (pRb) E2F_active Active E2F pRb->E2F_active releases CellCycle Cell Cycle Progression (G1 to S phase) E2F_active->CellCycle promotes CRBN CRBN E3 Ligase CRBN->TernaryComplex Ub_CDK6 Polyubiquitinated CDK6 TernaryComplex->Ub_CDK6 induces polyubiquitination Ub Ubiquitin Ub->Ub_CDK6 Proteasome 26S Proteasome Ub_CDK6->Proteasome targeted by Degraded_CDK6 Degraded CDK6 Proteasome->Degraded_CDK6 degrades

Caption: PROTAC-mediated degradation of CDK6 and its impact on the Rb-E2F signaling pathway.

Experimental Workflow Diagram

PROTAC_Synthesis_Workflow start Start Materials: - this compound - POI Ligand-COOH - E3 Ligase Ligand-COOH boc_deprotection Boc Deprotection (TFA in DCM) start->boc_deprotection first_coupling First Amide Coupling (HATU, DIPEA in DMF) start->first_coupling second_coupling Second Amide Coupling (HATU, DIPEA in DMF) start->second_coupling deprotected_linker Methylamino-PEG1-Amine (TFA Salt) boc_deprotection->deprotected_linker deprotected_linker->first_coupling intermediate POI Ligand-Linker Intermediate first_coupling->intermediate purification1 Purification (Chromatography) intermediate->purification1 purification1->second_coupling final_protac Final PROTAC Molecule second_coupling->final_protac purification2 Final Purification (Preparative HPLC) final_protac->purification2 characterization Characterization (LC-MS, NMR) purification2->characterization end Pure PROTAC characterization->end Linker_Function_Relationship cluster_structure Structural Features cluster_function Functional Consequences linker This compound (PROTAC Linker) methylamino Methylamino Group linker->methylamino peg1 PEG1 Unit linker->peg1 boc Boc-Protected Amine linker->boc synthesis Sequential Synthesis methylamino->synthesis solubility Enhanced Solubility peg1->solubility permeability Modulated Permeability peg1->permeability ternary_complex Optimal Ternary Complex Formation peg1->ternary_complex boc->synthesis outcome Potent & Efficacious PROTAC solubility->outcome permeability->outcome ternary_complex->outcome synthesis->outcome

References

An In-depth Technical Guide on the Solubility and Stability of Methylamino-PEG1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the solubility and stability of Methylamino-PEG1-Boc, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.

Core Properties of this compound

This compound, with the CAS Number 1807521-03-4, is a PEG-based linker featuring a methylamino group and a Boc-protected amine.[1][2][3][4] Its structure incorporates a polyethylene (B3416737) glycol (PEG) spacer, which influences its physicochemical properties.

PropertyValueReference
CAS Number 1807521-03-4[1][2]
Molecular Formula C10H21NO3[1][2]
Molecular Weight 203.28[1][2]
Appearance Liquid[2]
Purity Typically ≥95%[1][3]

Solubility Profile

Quantitative solubility data for this compound in specific solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information on similar PEGylated molecules, a qualitative solubility profile can be inferred. The presence of the PEG chain generally enhances solubility in a range of aqueous and organic solvents.

General Solubility Characteristics:

  • Organic Solvents: Expected to be soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol). For a structurally related compound, Boc-Aminooxy-PEG4-NH2, a solubility of ≥ 100 mg/mL in DMSO has been reported.[5]

  • Aqueous Solutions: The PEG component typically improves solubility in aqueous media.[5] For in vivo applications, co-solvent systems such as DMSO/PEG300/Tween-80/saline are often employed.[5]

Stability and Storage Recommendations

The stability of this compound is crucial for its effective use in synthesis and for ensuring the integrity of resulting conjugates. The stability is primarily influenced by the Boc protecting group and the overall chemical structure.

Key Stability Considerations:

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is known to be stable under basic and nucleophilic conditions. However, it is labile and will be cleaved under acidic conditions.[5][6] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly deprotect the amine.[5]

  • Thermal Stability: Prolonged exposure to heat can lead to the thermal deprotection of the Boc group.[5]

  • Oxidizing and Reducing Agents: Strong oxidizing or reducing agents should be avoided as they may affect the stability of the molecule.[5]

Recommended Storage Conditions:

To maintain the integrity and purity of this compound, the following storage conditions are recommended:

ConditionTemperatureDurationAdditional Notes
Neat Compound -20°CLong-termStore in a dark place under an inert atmosphere.[1]
Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light and store under nitrogen.[2][3][7]
Stock Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light and store under nitrogen.[2][3][7]

Experimental Protocols

The following are generalized protocols for assessing the solubility and stability of this compound.

Protocol 1: Determination of Solubility

This protocol outlines a method for determining the solubility of this compound in a given solvent.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the test solvent (e.g., DMSO, water, ethanol) in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Centrifuge the saturated solution to pellet the undissolved solute.

    • Carefully collect the supernatant, ensuring no solid material is transferred.

  • Quantification:

    • Dilute a known volume of the supernatant with a suitable solvent.

    • Analyze the concentration of this compound in the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).

    • Calculate the original concentration in the saturated solution to determine the solubility.

Protocol 2: Assessment of Stability in Solution

This protocol describes a method to evaluate the stability of this compound in a specific solvent over time.

  • Preparation of Test Solution:

    • Prepare a solution of this compound of known concentration in the solvent of interest.

  • Incubation:

    • Divide the solution into several aliquots and store them under the desired test conditions (e.g., different temperatures, pH values, or exposure to light).

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 24, 48, 72 hours), take one aliquot from each test condition.

    • Analyze the samples by HPLC or LC-MS.

  • Data Analysis:

    • In the T=0 sample, identify the peak corresponding to the intact this compound.

    • In the subsequent time-point samples, monitor for a decrease in the area of the parent peak and the appearance of new peaks, which would indicate degradation products.

    • Calculate the percentage of the remaining intact compound at each time point to determine the stability profile.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows for assessing the solubility and stability of this compound.

Solubility_Assessment_Workflow cluster_prep Preparation cluster_sep Separation cluster_quant Quantification prep_start Start: Excess this compound + Solvent agitate Agitate at Constant Temperature (e.g., 24h) prep_start->agitate centrifuge Centrifuge to Pellet Undissolved Solute agitate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dilute Dilute Supernatant collect_supernatant->dilute analyze Analyze by HPLC/MS dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Stability_Assessment_Workflow cluster_prep_stability Preparation & Incubation cluster_analysis Time-Point Analysis cluster_data Data Interpretation prep_solution Prepare Solution of Known Concentration aliquot Aliquot and Store under Test Conditions prep_solution->aliquot timepoint_analysis Analyze Aliquots at T=0, 24h, 48h... aliquot->timepoint_analysis hplc_ms HPLC / LC-MS Analysis timepoint_analysis->hplc_ms monitor_peaks Monitor Parent Peak & Degradation Products hplc_ms->monitor_peaks calculate_stability Calculate % Remaining Compound monitor_peaks->calculate_stability

Caption: Experimental workflow for assessing the stability of this compound.

References

Unraveling Methylamino-PEG1-Boc: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This technical guide provides an in-depth analysis of Methylamino-PEG1-Boc, a molecule with significant relevance in pharmaceutical research and drug development. Due to ambiguity in the common nomenclature, this document addresses two distinct chemical entities often referred to by this name, providing their molecular formulas, weights, and relevant applications. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Section 1: Molecular Identification and Properties

The designation "this compound" can refer to two separate compounds with different molecular structures and properties. The primary distinction lies in the presence and nature of the polyethylene (B3416737) glycol (PEG) linker. Below is a comprehensive summary of the quantitative data for both interpretations.

FeatureInterpretation 1Interpretation 2
Systematic Name tert-Butyl methyl(2-(methylamino)ethyl)carbamatetert-butyl 3-(2-(methylamino)ethoxy)propanoate
Molecular Formula C₉H₂₀N₂O₂[1][2][3]C₁₀H₂₁NO₃[4]
Molecular Weight 188.27 g/mol [1][2][3]203.28 g/mol [4]
CAS Number 112257-19-9[1][2][3]1807521-03-4[4]

Section 2: Applications in Research and Development

Interpretation 1: A Building Block in Experimental Therapeutics

tert-Butyl methyl(2-(methylamino)ethyl)carbamate has been identified as an experimental anticancer agent.[5] Research has indicated its potential in inducing the regression of various cancers in animal models.[5] Furthermore, this compound has demonstrated inhibitory effects on the replication of human cytomegalovirus (HCMV), a virus implicated in certain human cancers.[5]

Interpretation 2: A Linker in PROTAC Technology

The second interpretation of this compound, with the molecular formula C₁₀H₂₁NO₃, is primarily utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. This specific molecule serves as a crucial component in constructing these novel therapeutic agents.

Section 3: Experimental Protocols

Synthesis of tert-Butyl methyl(2-(methylamino)ethyl)carbamate

A common synthetic route for tert-butyl methyl(2-(methylamino)ethyl)carbamate involves the reaction of N,N'-dimethylethylenediamine with di-tert-butyl dicarbonate (B1257347).

Materials:

Procedure:

  • Dissolve N,N'-dimethylethylenediamine (5.00 g, 57 mmol) in dichloromethane (25 mL) and cool the solution to 0 °C.

  • In a separate vessel, dissolve di-tert-butyl dicarbonate (5.00 g, 22 mmol) in dichloromethane (25 mL).

  • Add the di-tert-butyl dicarbonate solution dropwise to the N,N'-dimethylethylenediamine solution while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.

  • Quench the reaction with deionized water (20 mL).

  • Extract the aqueous layer with dichloromethane (2 x 40 mL).

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a methanol/dichloromethane (1/20, v/v) eluent to yield the final product.

Section 4: Visualizing Molecular Interactions and Workflows

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the general workflow for synthesizing a PROTAC molecule where this compound can be utilized as a linker.

PROTAC_Synthesis_Workflow TargetLigand Target Protein Ligand Linker This compound (Linker) TargetLigand->Linker Conjugation E3LigaseLigand E3 Ligase Ligand E3LigaseLigand->Linker Conjugation PROTAC PROTAC Molecule Linker->PROTAC Formation

Caption: General workflow for PROTAC synthesis.

Conceptual Signaling Pathway of PROTAC Action

This diagram depicts the conceptual signaling pathway of a PROTAC molecule in inducing targeted protein degradation.

PROTAC_Action_Pathway cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (PROTAC-Target-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Protein Degradation Proteasome->Degradation Results in

Caption: Conceptual pathway of PROTAC-mediated protein degradation.

References

An In-depth Technical Guide to Methylamino-PEG1-Boc: A Core Component in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methylamino-PEG1-Boc, a heterobifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest. This document details the physicochemical properties of this compound, provides representative experimental protocols for its application in PROTAC synthesis, and outlines methods for the evaluation of the resulting protein degraders.

Physicochemical Properties of this compound

This compound, also known as tert-butyl 3-(2-(methylamino)ethoxy)propanoate, is a valuable building block in the construction of PROTACs. Its structure incorporates a methylamino group for conjugation to a protein of interest (POI) ligand or an E3 ligase ligand, a single polyethylene (B3416737) glycol (PEG) unit to enhance solubility and provide spacing, and a tert-butoxycarbonyl (Boc) protecting group for controlled, stepwise synthesis.

PropertyValueReference
Chemical Formula C₁₀H₂₁NO₃
Molecular Weight 203.28 g/mol
CAS Number 1807521-03-4
Appearance Liquid
Color Colorless to light yellow
Solubility Soluble in DMSO
Storage Conditions -20°C, protect from light, stored under nitrogen
Purity ≥95.0%
IUPAC Name tert-butyl 3-(2-(methylamino)ethoxy)propanoate

Role in PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The linker component, such as this compound, is critical in optimizing the formation and stability of this ternary complex.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (JQ1-Linker-Pomalidomide) BRD4 BRD4 (Target Protein) PROTAC->BRD4 Binds CRBN CRBN (E3 Ligase) PROTAC->CRBN Binds Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) BRD4->Ternary_Complex Proteasome 26S Proteasome BRD4->Proteasome Targeted for Degradation CRBN->Ternary_Complex Ternary_Complex->PROTAC Releases Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ubiquitination->BRD4 Polyubiquitinates Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

PROTAC-mediated degradation of BRD4.

Experimental Protocols

The following sections provide representative protocols for the synthesis of a BRD4-targeting PROTAC using a short PEG linker like this compound, and subsequent evaluation of its biological activity. These protocols are based on established methodologies for similar PROTACs and may require optimization for specific applications.[1][2]

Synthesis of a BRD4-Targeting PROTAC

This protocol describes a two-step synthesis of a PROTAC that targets the BRD4 protein for degradation by the Cereblon (CRBN) E3 ligase. The synthesis involves the coupling of the BRD4 inhibitor JQ1 to the CRBN ligand pomalidomide (B1683931) via a linker derived from this compound.

Materials:

  • This compound

  • JQ1-acid

  • Pomalidomide-amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • HPLC-grade solvents for purification

Step 1: Boc Deprotection of this compound

  • Dissolve this compound (1.0 eq) in DCM.

  • Add TFA (10 eq) dropwise to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring for the consumption of starting material by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine can be used in the next step without further purification.

Step 2: Coupling of JQ1-acid and Pomalidomide-amine

  • Dissolve JQ1-acid (1.0 eq) and the deprotected linker from Step 1 (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Add Pomalidomide-amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start This compound Deprotection Boc Deprotection (TFA, DCM) Start->Deprotection Linker_Amine Linker-Amine Deprotection->Linker_Amine Activation Carboxylic Acid Activation (HATU, DIPEA, DMF) Linker_Amine->Activation JQ1_Acid JQ1-Acid JQ1_Acid->Activation Activated_JQ1 Activated JQ1-Linker Activation->Activated_JQ1 Coupling Amide Coupling Activated_JQ1->Coupling Pomalidomide Pomalidomide-Amine Pomalidomide->Coupling Crude_PROTAC Crude PROTAC Coupling->Crude_PROTAC Purification Purification (HPLC) Crude_PROTAC->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC Western_Blot_Workflow cluster_workflow Western Blot Workflow for PROTAC Evaluation Cell_Culture Cell Seeding PROTAC_Treatment PROTAC Treatment (Varying Concentrations) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-BRD4, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Quantification and Normalization) Detection->Analysis

References

The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Pivotal Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering a paradigm shift from traditional occupancy-driven pharmacology to an event-driven mechanism that harnesses the cell's own ubiquitin-proteasome system (UPS) for the selective degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[3][4]

Upon entering the cell, a PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[1][5] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[6][7] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[2]

While the selection of the POI and E3 ligase ligands determines the target and the recruited degradation machinery, the linker is far from a passive spacer.[8][9] The linker's length, chemical composition, and rigidity are critical determinants of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex.[9][10] This guide provides a comprehensive technical overview of PROTAC linkers, their components, and their profound impact on the development of effective protein degraders.

The PROTAC Signaling Pathway and Mechanism of Action

The mechanism of action of a PROTAC molecule is a multi-step process that culminates in the degradation of the target protein. The following diagram illustrates the key stages of the PROTAC-mediated protein degradation pathway.

PROTAC_Signaling_Pathway cluster_cellular_environment Cellular Environment cluster_ternary_complex Ternary Complex Formation cluster_degradation Ubiquitination & Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition

Caption: The PROTAC-mediated protein degradation pathway.

Components and Classification of PROTAC Linkers

PROTAC linkers are broadly classified based on their flexibility and chemical composition. The most common types are flexible linkers, such as alkyl and polyethylene (B3416737) glycol (PEG) chains, and rigid linkers that incorporate cyclic structures.[1][11]

Flexible Linkers
  • Alkyl Chains: These are the simplest form of linkers, consisting of saturated or unsaturated hydrocarbon chains of varying lengths.[3] They are synthetically accessible and offer a high degree of conformational flexibility.[1] However, their hydrophobic nature can sometimes negatively impact the solubility of the PROTAC molecule.[8]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are composed of repeating ethylene (B1197577) glycol units and are widely used to improve the solubility and physicochemical properties of PROTACs.[4][12] Their hydrophilic nature can enhance cell permeability and reduce non-specific binding.[8]

Rigid Linkers

Rigid linkers incorporate cyclic structures such as piperazine, piperidine, or aromatic rings to constrain the conformational flexibility of the PROTAC.[11] This can be advantageous in pre-organizing the molecule into a conformation that is favorable for ternary complex formation, potentially leading to improved potency and selectivity.[5]

"Smart" or Functional Linkers

Recent advancements have led to the development of "smart" linkers with additional functionalities, such as photoswitchable or photocleavable moieties, which allow for spatiotemporal control of PROTAC activity.[5]

Quantitative Impact of Linker Properties on PROTAC Efficacy

The rational design of PROTACs relies on understanding the quantitative relationship between linker properties and degradation efficacy. Key parameters used to quantify PROTAC performance are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[8][13]

Impact of Linker Length

The length of the linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair. A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex, while a linker that is too long may result in reduced degradation efficiency.[9]

PROTAC TargetLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1Alkyl/Ether< 12No degradation-[10]
TBK1Alkyl/Ether12-29Submicromolar (3 nM at 21 atoms)>90 (96% at 21 atoms)[10]
ERαPEG16~10>90[4]
BTKPEGVaried2.2 - >100097[14]
Impact of Linker Composition on Physicochemical Properties

The chemical composition of the linker significantly influences the physicochemical properties of the PROTAC, which in turn affect its cell permeability and oral bioavailability.

Linker TypeHydrophilicitySolubilityCell PermeabilityMetabolic Stability
AlkylHydrophobicMay decrease aqueous solubilityCan improve passive diffusionGenerally stable
PEGHydrophilicGenerally improves aqueous solubilityCan be enhanced, but long chains may increase polar surface areaCan be susceptible to metabolism
Rigid (e.g., piperazine)Can be modulatedCan be improvedCan be improvedCan be enhanced

Experimental Protocols

The development of effective PROTACs requires robust experimental validation. The following are detailed methodologies for key experiments in PROTAC research.

Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol describes a modular and efficient method for PROTAC synthesis.[15][16]

Materials:

  • Azide-functionalized ligand (POI or E3 ligase ligand)

  • Alkyne-functionalized linker

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., a mixture of t-BuOH and water)

  • LC-MS for reaction monitoring

  • Preparative HPLC for purification

Procedure:

  • In a reaction vessel, dissolve the azide-functionalized ligand and the alkyne-functionalized linker in the chosen solvent.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O and THPTA.

  • To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O/THPTA solution.

  • Stir the reaction mixture vigorously at room temperature for 1-4 hours under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable solvent and purify the final PROTAC product by preparative reverse-phase HPLC.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein.[1][6]

Materials:

  • Cultured cells of interest

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE equipment

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

  • Densitometry software (e.g., ImageJ)

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Add ECL substrate and detect the chemiluminescent signal.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This is a high-throughput, cell-free assay to assess the passive permeability of PROTACs.[17]

Materials:

  • 96-well filter plates and acceptor plates

  • Lipid solution (e.g., 1% lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTACs

  • LC-MS/MS system

Procedure:

  • Membrane Coating: Coat the filter of each well in the filter plate with the lipid solution.

  • Plate Preparation: Fill the acceptor plate wells with PBS. Prepare solutions of the test PROTACs in PBS and add them to the donor wells of the coated filter plate.

  • Incubation: Place the donor filter plate on top of the acceptor plate and incubate for 4-18 hours.

  • Quantification: Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp).

Experimental and Synthetic Workflows

The development of a PROTAC involves a systematic workflow from synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Synthesis Synthesis of Ligands and Linker Conjugation Conjugation (e.g., Click Chemistry) Synthesis->Conjugation Purification Purification and Characterization Conjugation->Purification Permeability Cell Permeability Assay (e.g., PAMPA, Caco-2) Purification->Permeability Ternary_Complex_Assay Ternary Complex Formation (e.g., SPR, ITC) Purification->Ternary_Complex_Assay Degradation_Assay Protein Degradation Assay (e.g., Western Blot) Purification->Degradation_Assay Data_Analysis Data Analysis (DC50, Dmax) Permeability->Data_Analysis Ternary_Complex_Assay->Data_Analysis Degradation_Assay->Data_Analysis

Caption: A typical experimental workflow for PROTAC development.

Conclusion

The linker is a critical and highly tunable component in the design of PROTACs, with a profound impact on their physicochemical, pharmacokinetic, and pharmacodynamic properties. A deep understanding of the interplay between linker composition, length, and flexibility is essential for the rational design of potent and selective protein degraders. While flexible linkers like PEG and alkyl chains have been widely used, there is a growing interest in more rigid and functionalized linkers to address the challenges of cell permeability and metabolic stability. The continued exploration of "linkerology," supported by robust quantitative assays and detailed experimental protocols, will be instrumental in unlocking the full therapeutic potential of PROTACs and advancing this exciting new modality in drug discovery.

References

Basic principles of targeted protein degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Principles of Targeted Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Introduction to Targeted Protein Degradation

Targeted Protein Degradation (TPD) is a revolutionary therapeutic strategy that is reshaping the landscape of drug discovery.[1][2] Unlike traditional small-molecule inhibitors that merely block a protein's function, TPD utilizes the cell's own protein disposal machinery to completely eliminate disease-causing proteins.[1][3][4][5] This approach harnesses the endogenous Ubiquitin-Proteasome System (UPS) through specially designed small molecules, offering a catalytic mode of action and the potential to target proteins previously considered "undruggable," such as transcription factors and scaffolding proteins.[1][2][3][6][7]

The two most prominent TPD technologies are Proteolysis-Targeting Chimeras (PROTACs) and molecular glue degraders.[1][8][] Both modalities function by inducing proximity between a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural degradation pathway.[8]

The Ubiquitin-Proteasome System (UPS): The Cell's Disposal Machinery

The UPS is the primary mechanism for regulated protein degradation in eukaryotic cells, maintaining protein homeostasis by removing misfolded, damaged, or no-longer-needed proteins.[1][10][11] The process involves a three-step enzymatic cascade that tags substrate proteins with ubiquitin, a small regulatory protein.

  • E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.

  • E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.

  • E3 (Ubiquitin Ligase): The key component for substrate specificity. It recognizes a specific target protein and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target.[]

The repetition of this cycle creates a polyubiquitin (B1169507) chain on the target protein, which acts as a signal for recognition and degradation by the 26S proteasome, a large protein complex that functions as a "cellular trash can".[7][11] TPD technologies are designed to manipulate the specificity of the E3 ligase, directing it to a protein of interest (POI).

UPS_Pathway cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation cluster_degradation Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP->AMP E2 E2 (Conjugating Enzyme) E1->E2 Transfers Ub ATP ATP ATP->E1 AMP AMP+PPi E3 E3 Ligase (Substrate Recognition) E2->E3 PolyUb_POI Poly-ubiquitinated POI E3->PolyUb_POI Poly-ubiquitination POI Protein of Interest (POI) POI->E3 Recognition Proteasome 26S Proteasome Peptides Peptides Proteasome->Peptides PolyUb_POI->Proteasome Recognition & Degradation PROTAC_Cycle POI Protein of Interest (POI) TC POI-PROTAC-E3 POI->TC PROTAC PROTAC PROTAC->TC E3 E3 Ligase E3->TC TC->PROTAC Release & Recycle TC->E3 Release Ub_POI Poly-ubiquitinated POI TC->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Peptides Degraded Peptides Proteasome->Peptides Molecular_Glue cluster_complex Induced Ternary Complex cluster_degradation Degradation E3 E3 Ligase (e.g., CRBN) Compound E3 + Glue Complex E3->Compound Glue Molecular Glue Glue->Compound Binding & Surface Remodeling POI Target Protein (Neo-substrate) Degradation Ubiquitination & Proteasomal Degradation POI->Degradation Recruitment Compound->Degradation Experimental_Workflow cluster_design 1. Design & Synthesis cluster_biophys 2. Biophysical Characterization cluster_cell 3. Cellular Assays cluster_validate 4. Mechanism Validation Design Rational Design of Degrader Molecule Synth Chemical Synthesis & Purification Design->Synth Binary Binary Binding Assays (SPR, ITC) Measure Kd Synth->Binary Ternary Ternary Complex Assays (SPR, FRET, NanoBRET) Confirm Formation & Cooperativity Binary->Ternary Degrade Protein Degradation Assay (Western Blot, MS) Determine DC50 & Dmax Ternary->Degrade Ubiq Target Ubiquitination Assay (co-IP, in-cell BRET) Degrade->Ubiq Select Selectivity Profiling (Proteomics) Ubiq->Select KO E3 Ligase Knockout (CRISPR) Confirm dependence Select->KO Inhib Proteasome Inhibitor Rescue (e.g., MG132) KO->Inhib

References

Methodological & Application

Application Notes and Protocols for Methylamino-PEG1-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of a ligand that binds the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule.[3][4]

Polyethylene glycol (PEG) linkers are widely utilized in PROTAC design due to their ability to enhance solubility, cell permeability, and pharmacokinetic properties.[5] Methylamino-PEG1-Boc is a versatile short-chain PEG linker. It offers a Boc-protected secondary amine for sequential, controlled conjugation and a single PEG unit to provide hydrophilicity and precise spatial control between the two ligands. The Boc (tert-butyloxycarbonyl) protecting group is stable under many reaction conditions and can be readily removed under acidic conditions to reveal the secondary amine for subsequent coupling reactions.

These application notes provide a comprehensive guide to the use of this compound in PROTAC synthesis, including detailed experimental protocols, quantitative data for consideration, and visualizations of key pathways and workflows.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function catalytically to induce the degradation of target proteins. The process begins with the formation of a ternary complex between the POI, the PROTAC, and an E3 ubiquitin ligase.[2] This induced proximity allows the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can subsequently induce the degradation of additional POI molecules.[3]

Quantitative Data on Linker Length and PROTAC Efficacy

The length of the PEG linker is a crucial parameter that must be optimized for each specific POI and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long may result in a non-productive complex where ubiquitination cannot occur efficiently. The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

The following tables summarize data from studies on Bromodomain-containing protein 4 (BRD4) and Bruton's Tyrosine Kinase (BTK) targeting PROTACs, illustrating the impact of varying PEG linker lengths. While specific data for a PEG1 linker is not always available in comparative studies, the trend suggests that shorter linkers can be highly effective, and in some cases, optimal.

Table 1: Influence of PEG Linker Length on BRD4 Degradation [4][6]

Linker LengthDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092

Data is for a series of PROTACs composed of the BRD4 inhibitor JQ1 and a von Hippel-Lindau (VHL) E3 ligase ligand.

Table 2: Influence of PEG Linker Length on BTK Degradation [3]

Linker Length (PEG Units)DC50 (nM)Dmax (%)
310>90
45>95
58>95
720>90

Data is for a series of PROTACs composed of a BTK inhibitor and a Cereblon (CRBN) E3 ligase ligand.

Experimental Protocols

The synthesis of a PROTAC using this compound typically follows a two-stage process: 1) Boc deprotection to reveal the secondary amine, and 2) amide coupling to a carboxylic acid-functionalized ligand (either the POI binder or the E3 ligase ligand). This is then followed by the coupling of the other ligand.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free secondary amine of the PEG1 linker.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon source

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (10-20 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate with DCM (3 x 10 mL) to ensure the complete removal of residual TFA.

  • The resulting crude product (Methylamino-PEG1-acid•TFA salt) can often be used in the next step without further purification.

Protocol 2: Amide Coupling with a Secondary Amine

This protocol outlines the coupling of the deprotected Methylamino-PEG1 linker to a ligand containing a carboxylic acid.

Materials:

  • Deprotected Methylamino-PEG1 linker (from Protocol 1, 1.0 equivalent)

  • Carboxylic acid-functionalized ligand (POI or E3 ligase ligand, 1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon source

Procedure:

  • Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF under an inert atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the deprotected Methylamino-PEG1 linker to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired ligand-linker conjugate.

This process can then be repeated to attach the second ligand to the other end of the linker.

Protocol 3: Western Blot for Target Protein Degradation

This is a standard assay to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cancer cell line expressing the POI

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and plates

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membrane

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody for the POI and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[7]

Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism_of_Action PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) (e.g., BRD4) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Recycling PROTAC Recycling Ternary_Complex->Recycling Releases Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Degraded POI (Peptides) Proteasome->Degradation Degrades Recycling->PROTAC

Caption: PROTAC-mediated protein degradation cycle.

PROTAC_Synthesis_Workflow start Start: This compound + POI/E3 Ligand-COOH boc_deprotection Step 1: Boc Deprotection (TFA in DCM) start->boc_deprotection deprotected_linker Deprotected Linker (Free Secondary Amine) boc_deprotection->deprotected_linker amide_coupling1 Step 2: Amide Coupling (HATU, DIPEA in DMF) deprotected_linker->amide_coupling1 intermediate Ligand-Linker Intermediate amide_coupling1->intermediate amide_coupling2 Step 3: Second Amide Coupling intermediate->amide_coupling2 final_protac Final PROTAC amide_coupling2->final_protac purification Step 4: Purification (HPLC) final_protac->purification end Characterized PROTAC purification->end

Caption: General workflow for PROTAC synthesis.

BRD4_Signaling_Pathway BRD4 BRD4 PolII RNA Polymerase II BRD4->PolII Activates Degradation BRD4 Degradation SE Super-Enhancers (Acetylated Histones) SE->BRD4 Recruits Transcription Oncogene Transcription (e.g., c-MYC) PolII->Transcription Proliferation Cancer Cell Proliferation Transcription->Proliferation PROTAC BRD4-targeting PROTAC PROTAC->BRD4 Induces Degradation->Transcription Inhibits PROTAC_Troubleshooting start No/Low Target Degradation q3 Is the PROTAC Cell Permeable? start->q3 q1 Is the Ternary Complex Forming? a1_no Check Binary Affinities (SPR/ITC) Optimize Linker Length/Attachment Point q1->a1_no No q2 Is the POI Ubiquitinated? q1->q2 Yes a2_no Check E3 Ligase Activity Ensure Lysine Residues are Accessible q2->a2_no No end Successful Degradation q2->end Yes q3->q1 Yes a3_no Assess Physicochemical Properties (logP, TPSA) Modify Linker to Improve Permeability q3->a3_no No

References

Application Note: Protocol for Boc Deprotection of Methylamino-PEG1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as PROTACs (PROteolysis TArgeting Chimeras) and antibody-drug conjugates (ADCs).[1][2] Its popularity stems from its stability in various reaction conditions and the relative ease of its removal under acidic conditions.[2] This document provides a detailed protocol for the deprotection of the Boc group from Methylamino-PEG1-Boc, a common building block in drug development, to yield the free methylamino-PEG1. The procedure primarily utilizes trifluoroacetic acid (TFA) for efficient and clean removal of the Boc group.[1][2]

Mechanism of Boc Deprotection

The deprotection of a Boc-protected amine with an acid like TFA proceeds through an acid-catalyzed elimination mechanism. The key steps are as follows:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[1][3]

  • Carbocation Formation: The protonated Boc group fragments, leading to the formation of a stable tert-butyl carbocation and a carbamic acid intermediate.[1][3]

  • Decarboxylation: The carbamic acid intermediate is unstable and readily decarboxylates, releasing carbon dioxide.[1][3]

  • Amine Salt Formation: This decarboxylation results in the formation of the free amine, which is then protonated by the excess acid to form an ammonium (B1175870) salt (in this case, a TFA salt).[2][3]

Quantitative Data Summary

The efficiency of the Boc deprotection reaction is influenced by several factors, including the concentration of the acid, the solvent used, reaction time, and temperature. The following table summarizes common conditions for Boc deprotection using TFA.

ReagentConcentration (v/v)SolventTypical TimeTemperatureNotes
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0.5 - 2 hours0 °C to Room TempA higher concentration of TFA generally leads to faster deprotection. For substrates sensitive to acid, lower concentrations and temperatures are recommended.[2][4]
Hydrochloric Acid (HCl)4M1,4-Dioxane1 - 4 hoursRoom TempAn alternative to TFA, particularly if TFA-labile groups are present. Can sometimes be milder and prevent ester cleavage.[2][4]

Scavengers

The tert-butyl carbocation formed during the reaction can sometimes react with nucleophilic functional groups on the substrate, leading to unwanted side products. To prevent this, scavengers can be added to the reaction mixture.

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%Acts as a carbocation scavenger.[2]
Water2.5 - 5%Can also act as a carbocation scavenger.[2]
Thioanisole5%Scavenges carbocations and protects methionine residues.[2]

Experimental Protocol

This protocol details the standard procedure for the Boc deprotection of this compound using TFA in DCM.

Materials:

  • Boc-Methylamino-PEG1

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolution: Dissolve the Boc-protected Methylamino-PEG1 in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[1]

  • Cooling: Cool the solution to 0 °C using an ice bath.[1]

  • Addition of TFA: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[1] If the substrate is sensitive to carbocation-mediated side reactions, add a scavenger such as TIS (2.5-5% v/v).[1]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature.[1]

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).[2]

  • Work-up:

    • Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.[2]

    • To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene (B28343) or DCM two to three times.[5]

    • The resulting product will be the TFA salt of the deprotected methylamino-PEG1. This can often be used directly in the next step.[1]

  • Isolation (Optional): If the free amine is required, the TFA salt can be neutralized. For isolation of the salt, precipitation can be achieved by adding a non-polar solvent like diethyl ether to the concentrated residue.[2] The resulting precipitate can then be collected by filtration.

Visualizations

Experimental Workflow for Boc Deprotection

Boc_Deprotection_Workflow Experimental Workflow for Boc Deprotection of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Start dissolve Dissolve Boc-Methylamino-PEG1 in anhydrous DCM (0.1-0.2 M) start->dissolve cool Cool solution to 0°C dissolve->cool add_tfa Slowly add TFA (20-50% v/v) (Optional: Add Scavenger like TIS) cool->add_tfa react_0c Stir at 0°C for 30 min add_tfa->react_0c react_rt Warm to Room Temperature and stir for 1-2 hours react_0c->react_rt monitor Monitor reaction by TLC or LC-MS react_rt->monitor concentrate Concentrate under reduced pressure monitor->concentrate Reaction Complete coevaporate Co-evaporate with Toluene/DCM (2-3 times) concentrate->coevaporate product Product: Methylamino-PEG1 TFA Salt coevaporate->product isolate Optional: Precipitate with diethyl ether and filter product->isolate end End isolate->end

Caption: A flowchart illustrating the key steps in the Boc deprotection of this compound.

Signaling Pathway of Boc Deprotection

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection Boc_Amine Boc-NH-R Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->Tert_Butyl_Cation Free_Amine Free Amine (R-NH2) Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Ammonium_Salt Ammonium Salt (R-NH3+ X-) Free_Amine->Ammonium_Salt + H+ Acid H+ Acid2 H+

Caption: The reaction mechanism for the acid-catalyzed deprotection of a Boc-protected amine.

References

Application Notes and Protocols for Methylamino-PEG1-Boc in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1] The linker, the molecular bridge connecting these two components, is a critical determinant of an ADC's therapeutic index, influencing its stability, solubility, pharmacokinetics, and mechanism of action.[2][3] Polyethylene glycol (PEG) linkers have become integral to modern ADC design, offering numerous advantages such as improved hydrophilicity, reduced aggregation, and enhanced pharmacokinetic properties.[2][][5]

This document provides detailed application notes and protocols for the use of Methylamino-PEG1-Boc, a heterobifunctional linker, in the development of ADCs. This linker features a methylamino group for conjugation to a payload and a Boc-protected amine, which, after deprotection, allows for subsequent reaction, often to the antibody or another molecular entity. The single PEG unit enhances solubility and provides a defined spacer length.[6] The tert-butyloxycarbonyl (Boc) protecting group facilitates a controlled, sequential conjugation strategy, which is essential for the synthesis of well-defined and homogeneous ADCs.[7][8]

Core Concepts and Advantages

The strategic use of this compound in ADC development is underpinned by several key principles:

  • Enhanced Hydrophilicity and Solubility: Many potent cytotoxic drugs are hydrophobic, which can lead to ADC aggregation and poor stability in aqueous environments.[2] The PEG component of the linker increases the overall hydrophilicity of the ADC, mitigating these issues.[][9]

  • Controlled and Sequential Conjugation: The Boc protecting group allows for a multi-step conjugation process.[7] Typically, the payload is first conjugated to the methylamino group of the linker. Following this, the Boc group is removed under acidic conditions to reveal a primary amine, which can then be conjugated to the antibody.[8] This stepwise approach prevents unwanted side reactions and promotes the formation of a well-defined conjugate.

  • Defined Spacer Length: The single PEG unit provides a short, well-defined spacer between the antibody and the payload. This can influence the steric hindrance and accessibility of the payload to its intracellular target.

Physicochemical and Biological Properties

The incorporation of a PEG linker, such as this compound, can significantly impact the properties of the resulting ADC.

PropertyEffect of PEGylationRationale
Solubility IncreasedThe hydrophilic nature of the PEG chain counteracts the hydrophobicity of the payload and linker, reducing the propensity for aggregation.[2][5]
Pharmacokinetics Potentially prolonged half-lifePEGylation can increase the hydrodynamic radius of the ADC, which may reduce renal clearance and extend its circulation time.[2][6]
Immunogenicity ReducedThe PEG chain can shield immunogenic epitopes on the antibody or payload, thereby decreasing the risk of an immune response.[2][]
Stability IncreasedBy preventing aggregation, PEG linkers contribute to the overall stability of the ADC in formulation and in circulation.[10]
Drug-to-Antibody Ratio (DAR) Potential for higher, more homogeneous DARImproved solubility can allow for the attachment of more drug molecules per antibody without causing aggregation.[5]

Experimental Workflows and Logical Relationships

The development of an ADC using this compound involves a series of well-defined steps, from initial payload-linker synthesis to the final characterization of the purified ADC.

ADC_Development_Workflow cluster_synthesis Synthesis Phase cluster_conjugation Conjugation & Purification cluster_characterization Characterization Payload Cytotoxic Payload Activated_Payload Activated Payload Payload->Activated_Payload Linker This compound Payload_Linker Payload-Linker Conjugate Linker->Payload_Linker Activated_Payload->Payload_Linker Conjugation Deprotection Boc Deprotection Payload_Linker->Deprotection Activated_Linker_Payload Activated Linker-Payload Deprotection->Activated_Linker_Payload Activation ADC_Crude Crude ADC Activated_Linker_Payload->ADC_Crude Conjugation Antibody Monoclonal Antibody Antibody->ADC_Crude Purification Purification (e.g., SEC, HIC) ADC_Crude->Purification Purified_ADC Purified ADC Purification->Purified_ADC DAR_Analysis DAR Analysis (HIC, LC-MS) Purified_ADC->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC) Purified_ADC->Aggregation_Analysis In_Vitro_Assay In Vitro Cytotoxicity Assay Purified_ADC->In_Vitro_Assay In_Vivo_Studies In Vivo Efficacy Studies In_Vitro_Assay->In_Vivo_Studies

Caption: General workflow for ADC synthesis using a Boc-protected PEG linker.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. Optimization will be required for specific antibodies, payloads, and desired final product characteristics.

Protocol 1: Payload-Linker Conjugation

This protocol describes the conjugation of a payload with a reactive group (e.g., a carboxylic acid) to the methylamino group of the linker.

Materials:

  • Cytotoxic payload with a carboxylic acid group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Purification system (e.g., HPLC)

Procedure:

  • Activation of Payload: Dissolve the cytotoxic payload in anhydrous DMF or DMSO. Add 1.5 equivalents of EDC and 1.2 equivalents of NHS (or Sulfo-NHS). Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to Linker: In a separate vial, dissolve this compound in DMF or DMSO. Add the activated payload solution to the linker solution. A slight molar excess of the linker may be used.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours or overnight.

  • Purification: Purify the payload-linker conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the identity and purity of the payload-linker conjugate by LC-MS.

Protocol 2: Boc Deprotection and Antibody Conjugation

This protocol outlines the removal of the Boc protecting group and the subsequent conjugation to the antibody. This example assumes conjugation to lysine (B10760008) residues on the antibody.

Materials:

  • Purified payload-linker conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • EDC and Sulfo-NHS

  • Purification column (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Boc Deprotection: Dissolve the payload-linker conjugate in a solution of TFA in DCM (e.g., 20-50% TFA). Stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Solvent Removal: Remove the TFA and DCM under reduced pressure.

  • Activation of Deprotected Linker-Payload: The deprotected linker-payload now has a terminal carboxylic acid (assuming the Boc was protecting an amino acid derivative attached to the PEG, or if the PEG itself has a carboxyl terminus). If the deprotected amine is to be reacted with an activated group on the antibody, this step is different. Assuming the linker has a terminal carboxyl group for antibody conjugation, dissolve the deprotected linker-payload in an appropriate buffer and activate the carboxyl group with EDC and Sulfo-NHS as described in Protocol 1, step 1.

  • Antibody Conjugation: Immediately add the activated linker-payload solution to the antibody solution. A typical molar excess of the linker-payload to the antibody is between 5 and 20-fold.

  • Reaction: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle mixing.

  • Purification: Purify the resulting ADC using SEC to remove excess linker-payload and other small molecules.

Protocol 3: ADC Characterization

Thorough characterization of the purified ADC is crucial to ensure its quality and consistency.

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity.[11] Since each conjugated drug molecule increases the hydrophobicity of the antibody, HIC can resolve species with different numbers of drugs.[11] The weighted average of the peak areas can be used to calculate the average DAR.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides precise mass information, allowing for the determination of the molecular weight of the different ADC species and thus the DAR.[11][12]

2. Aggregation Analysis:

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. It is used to quantify the percentage of monomer, aggregate, and fragment in the purified ADC sample.[13]

3. In Vitro Cytotoxicity Assay:

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo®): The potency of the ADC is assessed by treating cancer cells that express the target antigen with serial dilutions of the ADC. Cell viability is measured after a defined incubation period (e.g., 72-96 hours). The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is then determined.[2]

Signaling Pathways and Mechanism of Action

ADCs exert their cytotoxic effect through a multi-step process that begins with binding to a target antigen on the surface of a cancer cell.

ADC_Mechanism_of_Action cluster_extracellular Extracellular cluster_internalization Internalization cluster_release Payload Release cluster_action Cytotoxic Action ADC ADC in Circulation Binding Binding ADC->Binding Antigen Tumor Cell Surface Antigen Antigen->Binding Endocytosis Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload Release Degradation->Payload_Release Payload Free Payload Payload_Release->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Apoptosis Apoptosis Target->Apoptosis

Caption: Mechanism of action of a typical ADC.

Upon internalization, the ADC is trafficked to lysosomes, where the antibody is degraded, leading to the release of the cytotoxic payload.[14] The free payload can then bind to its intracellular target, such as microtubules or DNA, ultimately inducing apoptosis.[14] The design of the linker can influence the payload release mechanism. While this document focuses on a non-cleavable strategy (release via antibody degradation), cleavable linkers that respond to the tumor microenvironment (e.g., low pH or specific enzymes) are also widely used.[15][16][17]

Conclusion

This compound is a versatile linker for the development of ADCs. Its properties allow for the synthesis of more soluble, stable, and potentially less immunogenic conjugates. The Boc-protected amine enables a controlled and sequential conjugation strategy, leading to the production of more homogeneous ADCs. The protocols and conceptual frameworks provided in this document serve as a guide for researchers in the rational design and development of novel ADC therapeutics. Careful optimization of the conjugation and purification steps, along with thorough characterization, is essential for obtaining ADCs with a desirable therapeutic index.

References

Application Notes and Protocols for Bioconjugation using Methylamino-PEG1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG1-Boc is a versatile, heterobifunctional linker commonly employed in the field of bioconjugation, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[2] This linker features a Boc-protected methylamine (B109427) and a terminal functional group that can be reacted to link a target protein ligand and an E3 ubiquitin ligase ligand.

The single polyethylene (B3416737) glycol (PEG) unit enhances the solubility and pharmacokinetic properties of the resulting bioconjugate. The tert-butyloxycarbonyl (Boc) protecting group provides a stable handle that can be efficiently removed under acidic conditions, allowing for a controlled and sequential conjugation strategy. This is critical for the rational design and synthesis of well-defined and potent PROTACs.[3][4]

These application notes provide detailed protocols for the use of this compound in the synthesis of PROTACs, including Boc deprotection and subsequent amide bond formation.

Core Applications

  • PROTAC Synthesis: Serves as a flexible linker to connect a target protein binder and an E3 ligase ligand.

  • Antibody-Drug Conjugates (ADCs): Can be used to conjugate small molecule drugs to antibodies.

  • Peptide Modification: Enables the modification of peptides to improve their therapeutic properties.

  • Surface Functionalization: Can be used to attach biomolecules to surfaces for various biotechnological applications.

Chemical Properties and Handling

PropertyValue
Molecular Formula C10H21NO3
Molecular Weight 203.28 g/mol
Appearance Colorless to light yellow liquid
Solubility Soluble in DMSO, DMF, and other organic solvents
Storage Store at -20°C, protected from light and moisture.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for complete safety information.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[2]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Recycling PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following protocols provide a general framework for a two-step synthesis of a PROTAC using this compound. These protocols may require optimization based on the specific properties of the ligands.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the reactive methylamine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M).

  • Cool the solution to 0°C in an ice bath.

  • Add TFA dropwise to the stirred solution (e.g., 10-20% v/v).[4]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected methylamino-PEG1 linker.

Quantitative Data (Representative):

ParameterValueNotes
Reaction Time 1-2 hoursMonitor by TLC or LC-MS for completion.
Yield >95%Typically a high-yielding reaction.
Protocol 2: Conjugation to a Carboxylic Acid-Containing Ligand

This protocol outlines the coupling of the deprotected methylamino-PEG1 linker to a ligand (either the POI ligand or the E3 ligase ligand) that contains a carboxylic acid group, forming a stable amide bond.

Materials:

  • Deprotected methylamino-PEG1 linker (from Protocol 1)

  • Carboxylic acid-containing ligand (e.g., POI binder or E3 ligase binder)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Peptide coupling reagents (e.g., HATU, HBTU, or EDC/NHS)

  • Tertiary amine base (e.g., DIPEA or triethylamine)

  • HPLC for purification

Procedure:

  • Dissolve the carboxylic acid-containing ligand (1.0 equivalent) in anhydrous DMF or DMSO.

  • Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a tertiary amine base (e.g., DIPEA, 2.0 equivalents).[5]

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected methylamino-PEG1 linker (1.2 equivalents) in anhydrous DMF or DMSO to the activated ligand solution.

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the resulting conjugate by reverse-phase HPLC.

Quantitative Data (Representative):

ParameterValueNotes
Molar Ratio (Linker:Ligand) 1.2 : 1Excess linker can be used to drive the reaction to completion.
Reaction Time 2-12 hoursVaries depending on the reactivity of the ligand.
Yield 40-70%Highly dependent on the specific substrates and purification method.

Experimental Workflow

The synthesis of a complete PROTAC molecule using this compound typically involves a sequential conjugation strategy.

PROTAC_Synthesis_Workflow Start This compound Deprotection Boc Deprotection (Protocol 1) Start->Deprotection Deprotected_Linker Methylamino-PEG1 Deprotection->Deprotected_Linker Conjugation1 Amide Coupling (Protocol 2) Deprotected_Linker->Conjugation1 Ligand1 Ligand 1 (COOH) Ligand1->Conjugation1 Intermediate Ligand 1-Linker Conjugation1->Intermediate Conjugation2 Second Conjugation Intermediate->Conjugation2 Ligand2 Ligand 2 (activated) Ligand2->Conjugation2 PROTAC Final PROTAC (Ligand 1-Linker-Ligand 2) Conjugation2->PROTAC Purification Purification (HPLC) PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: General workflow for PROTAC synthesis.

Characterization of the Final Conjugate

The final PROTAC conjugate should be thoroughly characterized to confirm its identity, purity, and integrity.

  • LC-MS: To confirm the molecular weight of the final product and assess its purity.

  • NMR (¹H and ¹³C): To confirm the structure of the conjugate.

  • HPLC: To determine the purity of the final product.

Conclusion

This compound is a valuable tool for the construction of complex bioconjugates, particularly PROTACs. The protocols provided herein offer a general guide for its use in a sequential conjugation strategy. Optimization of reaction conditions for each specific ligand pair is recommended to achieve optimal yields and purity. The modular nature of this linker allows for the systematic development and evaluation of novel protein degraders for a wide range of therapeutic targets.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) represent a groundbreaking therapeutic modality that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, offering a significant advantage over traditional inhibitors.[3]

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4][] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and modulate pharmacokinetic properties. Methylamino-PEG1-Boc is a versatile, short-chain PEG linker that provides a valuable building block for PROTAC synthesis. It features a methylamino group for coupling to one ligand and a Boc-protected carboxylic acid for sequential coupling to the second ligand, allowing for a controlled and modular approach to PROTAC assembly.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The mechanism of action of a PROTAC can be summarized in a series of coordinated steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a transient ternary complex.[2]

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.[3]

  • Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which then unfolds and degrades the target protein into small peptides.[3]

  • PROTAC Recycling: The PROTAC molecule is not degraded in this process and is released to bind to another POI and E3 ligase, continuing its catalytic cycle.[3]

Quantitative Data Summary

The efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize representative quantitative data for PROTACs, with a focus on the impact of short PEG linkers.

Table 1: Degradation Efficiency of a PROTAC with a PEG1 Linker

PROTAC NameTarget ProteinE3 Ligase LigandLinkerCell LineDC50 (nM)Dmax (%)Reference
Arg-PEG1-DasaBCR-ABLAmino AcidPEG1K562~1>90[6]

Note: Arg-PEG1-Dasa utilizes a single amino acid as the E3 ligase-recruiting element and a single PEG unit linker, serving as a close analogue to a PROTAC synthesized with this compound.

Table 2: Impact of PEG Linker Length on PROTAC Potency (Representative Data)

Target ProteinE3 LigaseLinker Length (PEG units)DC50 (nM)Dmax (%)
BRD4CRBN315~95
BRD4CRBN48>98
BRD4CRBN512>98
BTKCRBN2>1000<20
BTKCRBN389~80
BTKCRBN425>90

This table compiles representative data from various sources to illustrate the general trend of linker length optimization in PROTAC design.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a two-step process for the synthesis of a heterobifunctional PROTAC using this compound. This example assumes the POI ligand contains a carboxylic acid and the E3 ligase ligand has an amine handle.

Step 1: Coupling of POI Ligand to the Methylamino Group of the Linker

  • Activation of POI Ligand-COOH: In a round-bottom flask, dissolve the POI ligand containing a carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction: To the activated POI ligand solution, add a solution of this compound (1.1 eq) in anhydrous DMF. Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Monitor the reaction progress by LC-MS. Once complete, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product (POI-Linker(Boc)) by flash column chromatography.

Step 2: Boc Deprotection and Coupling of E3 Ligase Ligand

  • Boc Deprotection: Dissolve the purified POI-Linker(Boc) intermediate (1.0 eq) in anhydrous dichloromethane (B109758) (DCM). Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) (10-20 equivalents, often as a 20-50% solution in DCM) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up: Monitor the deprotection by LC-MS. Upon completion, remove the DCM and excess TFA under reduced pressure. The resulting TFA salt of the deprotected intermediate (POI-Linker-NH2) can often be used directly in the next step.

  • Activation of E3 Ligase Ligand-COOH (if applicable): If the E3 ligase ligand has a carboxylic acid, activate it as described in Step 1.1.

  • Final Coupling: Dissolve the deprotected POI-Linker-NH2 intermediate in anhydrous DMF and add to the activated E3 ligase ligand solution (or to a solution of an amine-reactive E3 ligase ligand, such as an NHS ester). Add DIPEA to neutralize the TFA salt. Stir the reaction at room temperature overnight.

  • Final Purification: Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC using reverse-phase preparative HPLC. Lyophilize the pure fractions to obtain the final product as a solid. Characterize the final PROTAC by high-resolution mass spectrometry and NMR.

Protocol 2: Western Blot for Determination of DC50 and Dmax

This is a standard assay to quantify the degradation of the target protein.[7]

  • Cell Culture and Treatment: Seed cells in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest. Allow the cells to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (typically 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane three times with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity and Ternary Complex Formation

SPR is a powerful technique to measure the binding kinetics and affinity of the PROTAC to its target protein and E3 ligase, as well as to characterize the formation of the ternary complex.

  • Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL or Cereblon) onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

  • Binary Interaction Analysis (PROTAC to POI): In a separate experiment, immobilize the POI and inject a series of concentrations of the PROTAC to determine its binding affinity to the target protein.

  • Ternary Complex Analysis: Prepare a series of samples containing a fixed, saturating concentration of the POI mixed with a dilution series of the PROTAC. Inject these mixtures over the E3 ligase-immobilized surface. The resulting sensorgrams will reflect the binding of the POI-PROTAC binary complex to the immobilized E3 ligase, representing ternary complex formation.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (kon), dissociation rate (koff), and affinity (KD) of the binary and ternary complexes. This data can also be used to calculate the cooperativity of ternary complex formation.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start This compound + POI-COOH Step1 Amide Coupling (HATU, DIPEA) Start->Step1 Intermediate POI-Linker(Boc) Step1->Intermediate Step2 Boc Deprotection (TFA) Intermediate->Step2 Deprotected POI-Linker-NH2 Step2->Deprotected Step3 Final Amide Coupling Deprotected->Step3 E3_Ligand E3 Ligase Ligand (e.g., with -COOH) E3_Ligand->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Caption: Logical relationship of PROTAC components.

References

Application Notes and Protocols for Methylamino-PEG1-Boc in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG1-Boc is a versatile heterobifunctional linker commonly employed in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates.[1][2] Its structure features a secondary methylamino group for coupling reactions, a single polyethylene (B3416737) glycol (PEG) unit to enhance solubility and provide spacing, and a tert-butyloxycarbonyl (Boc)-protected terminal amine. The Boc protecting group offers stability under various conditions and can be readily removed under acidic conditions to reveal a primary amine for subsequent conjugation steps.[3][4] This allows for a controlled, sequential approach to the synthesis of complex molecules.[3][5]

These application notes provide detailed protocols for the use of this compound in common bioconjugation reactions, including coupling to carboxylic acids and subsequent deprotection of the Boc group.

Core Applications

  • PROTAC Synthesis: As a PEG-based linker for connecting a target protein-binding ligand and an E3 ligase ligand.[1][2]

  • Peptide Modification: For the incorporation of a PEG spacer and a reactive handle for further functionalization.[6]

  • Bioconjugation: To link biomolecules, enhancing their solubility and pharmacokinetic properties.[5][7]

  • Drug Delivery: As a component of linkers in drug delivery systems to attach therapeutic payloads.[3]

Experimental Protocols

Protocol 1: Coupling of this compound to a Carboxylic Acid using EDC/NHS Chemistry

This protocol describes a general procedure for forming a stable amide bond between the secondary amine of this compound and a carboxylic acid-containing molecule. This reaction is typically mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to improve coupling efficiency.[7]

Materials:

  • This compound

  • Carboxylic acid-containing molecule (Substrate)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation of Substrate Solution: Dissolve the carboxylic acid-containing substrate in anhydrous DMF or DCM to a suitable concentration (e.g., 0.1 M) in a reaction vessel under an inert atmosphere.

  • Activation of Carboxylic Acid: Add EDC (1.2-1.5 equivalents) and NHS (1.2-1.5 equivalents) to the substrate solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid by forming an NHS ester intermediate.

  • Coupling Reaction: To the activated carboxylic acid solution, add a solution of this compound (1.0-1.2 equivalents) in anhydrous DMF or DCM.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-24 hours. The progress of the reaction can be monitored by an appropriate analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the formation of the desired conjugate.

  • Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting residue can be purified using an appropriate chromatographic technique, such as flash column chromatography or preparative HPLC, to isolate the pure conjugate.

Data Presentation: Typical Reaction Conditions for EDC/NHS Coupling

ParameterCondition
SolventAnhydrous DMF or DCM
TemperatureRoom Temperature
Reaction Time4 - 24 hours
Equivalents of EDC1.2 - 1.5
Equivalents of NHS1.2 - 1.5
Equivalents of this compound1.0 - 1.2
AtmosphereInert (Nitrogen or Argon)
Protocol 2: Boc Deprotection of the Conjugate

This protocol outlines the removal of the Boc protecting group from the terminal amine of the this compound conjugate to expose the primary amine for further functionalization. The deprotection is achieved under acidic conditions, typically using trifluoroacetic acid (TFA).[4][8][9]

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Rotary evaporator or a stream of inert gas

Procedure:

  • Dissolution: Dissolve the Boc-protected conjugate in DCM.

  • Acid Treatment: Add an excess of TFA to the solution (e.g., a 20-50% v/v solution of TFA in DCM).[9]

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours.[7] The deprotection is usually rapid.[8]

  • Monitoring: Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.

  • Solvent Removal: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator or by passing a stream of inert gas over the solution.

  • Final Product: The deprotected product is obtained as a TFA salt and can often be used directly in the next reaction step.[9] If the free amine is required, neutralization with a suitable base (e.g., a mild bicarbonate solution) followed by purification may be necessary.

Data Presentation: Common Conditions for Boc Deprotection

ParameterCondition
ReagentTrifluoroacetic acid (TFA)
SolventDichloromethane (DCM)
TFA Concentration20-50% (v/v) in DCM
TemperatureRoom Temperature
Reaction Time1 - 4 hours

Mandatory Visualization

experimental_workflow cluster_coupling Protocol 1: EDC/NHS Coupling cluster_deprotection Protocol 2: Boc Deprotection A Carboxylic Acid Substrate C Activated NHS Ester Intermediate A->C Activation B EDC, NHS in DMF/DCM E Boc-Protected Conjugate C->E Coupling D This compound F Boc-Protected Conjugate H Deprotected Conjugate (TFA Salt) F->H Deprotection G TFA in DCM

Caption: Workflow for coupling and deprotection of this compound.

signaling_pathway cluster_reaction EDC/NHS Coupling Mechanism RCOOH R-COOH (Carboxylic Acid) O_Acyl O-Acylisourea Intermediate RCOOH->O_Acyl + EDC EDC NHS_Ester NHS Ester O_Acyl->NHS_Ester + Urea_Biproduct Urea Byproduct O_Acyl->Urea_Biproduct NHS NHS Amide_Product Amide Conjugate NHS_Ester->Amide_Product + Me_PEG_Boc This compound

Caption: Key intermediates in EDC/NHS mediated coupling reaction.

References

Application Notes and Protocols for Methylamino-PEG1-Boc in Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Methylamino-PEG1-Boc in Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) represent a groundbreaking therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[3] The linker is a critical component of a PROTAC's design, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1]

This compound is a versatile, short-chain polyethylene (B3416737) glycol (PEG) based linker used in the synthesis of PROTACs.[4][5][6] Its structure features a methylamino group for conjugation to a POI ligand, a single PEG unit to enhance solubility and provide optimal spacing, and a Boc-protected terminal amine for subsequent coupling to an E3 ligase ligand. The incorporation of a short PEG linker like this compound can be advantageous for improving the physicochemical properties of PROTACs, which often suffer from high molecular weight and poor solubility.[7] The length of the linker is a crucial parameter that must be optimized to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation.[8][9]

Data Presentation

Physicochemical Properties of PROTAC Linkers

The inclusion of PEG linkers influences key physicochemical properties critical for a molecule's drug-like characteristics.

Linker TypeRepresentative cLogPRepresentative TPSA (Ų)Aqueous Solubility
Alkyl LinkerHigherLowerLower
PEG LinkerLowerHigherHigher
Note: This table provides an illustrative comparison of how PEG linkers, relative to alkyl linkers of similar length, can decrease lipophilicity (cLogP) and increase the topological polar surface area (TPSA), generally leading to improved aqueous solubility.[2]
Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical determinant of a PROTAC's degradation efficiency. The following table summarizes representative data for BRD4-targeting PROTACs, illustrating the structure-activity relationship with respect to linker length.

PROTACLinker CompositionDC50 (nM) [a]Dmax (%) [b]
PROTAC 10 PEG units< 0.5 µM> 90
PROTAC 21-2 PEG units> 5 µM< 50
PROTAC 34-5 PEG units< 0.5 µM> 90
Data derived from studies on Cereblon (CRBN)-recruiting BRD4 PROTACs.[8][10]
[a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[11]
[b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[11]

Signaling Pathway

The fundamental mechanism of action for PROTACs involves the recruitment of an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (e.g., BRD4) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary Binds Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI Induces Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Targets for Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: General mechanism of PROTAC-mediated target protein degradation.

Experimental Protocols

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound is a multi-step process involving the sequential coupling of the target protein ligand and the E3 ligase ligand to the linker.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start This compound + POI Ligand (with COOH) Step1 Step 1: Amide Coupling (e.g., HATU, DIPEA) Start->Step1 Intermediate Boc-Protected Intermediate Step1->Intermediate Step2 Step 2: Boc Deprotection (e.g., TFA) Intermediate->Step2 Deprotected Deprotected Intermediate (Free Amine) Step2->Deprotected Step3 Step 3: Amide Coupling (with E3 Ligase Ligand-COOH) Deprotected->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Degradation_Assay Target Protein Degradation Assay (Western Blot) Purification->Degradation_Assay Cell_Viability Cell Viability Assay Purification->Cell_Viability

Caption: A typical experimental workflow for PROTAC synthesis and evaluation.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines the two-stage coupling process to synthesize a PROTAC.

Part A: Coupling of POI Ligand to this compound

Materials:

  • This compound

  • POI ligand with a carboxylic acid functional group

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reaction vessel and magnetic stirrer

  • Standard work-up and purification reagents and equipment (e.g., ethyl acetate (B1210297), brine, anhydrous sodium sulfate, flash chromatography system or preparative HPLC)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand with a carboxylic acid (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) to the solution.

  • Add DIPEA (3.0 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the Boc-protected intermediate.

Part B: Boc Deprotection and Coupling of E3 Ligase Ligand

Materials:

  • Boc-protected intermediate from Part A

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • E3 ligase ligand with a carboxylic acid functional group (e.g., Pomalidomide-acid)

  • HATU and DIPEA

  • Anhydrous DMF

Procedure:

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate (1.0 equivalent) in DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add TFA (e.g., 20-50% v/v in DCM) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.

    • Concentrate the solution under reduced pressure to remove excess TFA and DCM. The resulting deprotected intermediate can often be used in the next step without further purification after ensuring the removal of residual acid.

  • Coupling of E3 Ligase Ligand:

    • Dissolve the deprotected intermediate from the previous step (1.0 equivalent) and the E3 ligase ligand with a carboxylic acid (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, perform a standard aqueous work-up as described in Part A, step 6.

    • Purify the final PROTAC product by preparative HPLC.

Protocol 2: Biological Evaluation of the Synthesized PROTAC

Part A: Target Protein Degradation Assay (Western Blot)

Objective: To quantify the degradation of the target protein induced by the PROTAC and determine the DC50 and Dmax values.

Materials:

  • Cancer cell line expressing the target protein (e.g., MV4-11 for BRD4)

  • Cell culture medium and supplements

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Loading control primary antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and a loading control antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Part B: Cell Viability Assay

Objective: To assess the downstream cellular effect of target protein degradation.

Materials:

  • Cancer cell line

  • Cell culture medium

  • Synthesized PROTAC

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density.

  • Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Plot the cell viability against the PROTAC concentration to determine the IC50 value.

Conclusion

This compound is a valuable building block in the development of novel PROTAC therapeutics. Its short PEG chain offers a means to improve the physicochemical properties of the resulting molecule, while the terminal reactive groups allow for a straightforward and modular synthetic approach. The protocols and data presented herein provide a foundation for researchers to design, synthesize, and evaluate novel protein degraders targeting a wide array of diseases. Careful optimization of the linker, in conjunction with the target and E3 ligase ligands, is paramount to achieving potent and selective degradation of proteins of interest.

References

Application Notes and Protocols for the Incorporation of Methylamino-PEG1-Boc into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a cornerstone strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. This modification can lead to increased solubility, extended in vivo half-life, reduced immunogenicity, and decreased susceptibility to proteolytic degradation. Methylamino-PEG1-Boc is a discrete PEG linker containing a methylamino group and a Boc-protected primary amine. This heterobifunctional linker is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can connect a protein-of-interest (POI) ligand and an E3 ligase ligand.

These application notes provide a detailed, step-by-step guide for the incorporation of a this compound linker onto the C-terminus of a peptide via amide bond formation. The protocols cover the initial deprotection of the peptide on-resin, coupling of the PEG linker, cleavage from the solid support, and subsequent purification and characterization of the PEGylated peptide.

Data Presentation

The efficiency of the PEGylation process is critical for the successful synthesis of modified peptides. The following tables summarize typical quantitative data for the key steps of the process. The values are representative and may vary depending on the specific peptide sequence, resin, and reaction conditions.

Table 1: On-Resin Peptide and Linker Coupling Efficiency

StepParameterTypical ValueMethod of Determination
Fmoc Deprotection Completion> 99%UV-Vis spectroscopy of piperidine-dibenzofulvene adduct
Amide Coupling Completion> 99%Ninhydrin (Kaiser) Test
PEGylation Coupling Efficiency85-95%LC-MS analysis of a test cleavage

Table 2: Characterization of Purified PEGylated Peptide

ParameterTypical SpecificationMethod of Analysis
Purity > 95%Analytical RP-HPLC
Identity Expected Mass ± 1 DaMass Spectrometry (ESI-MS or MALDI-TOF)
Yield (Overall) 30-50%Based on initial resin loading

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Peptide Backbone

This protocol assumes the synthesis of the desired peptide sequence on a solid support (e.g., Rink Amide resin for a C-terminal amide) using standard Fmoc-based solid-phase peptide synthesis (SPPS). The final N-terminal Fmoc group should be removed to expose the primary amine for subsequent PEGylation.

Protocol 2: Boc Deprotection of this compound

Prior to coupling the linker to the peptide, the Boc-protecting group on the this compound must be removed if the primary amine is the desired point of attachment. However, for C-terminal peptide modification, the methylamino group of the linker is typically used for coupling. If the linker is to be attached via its primary amine, the following deprotection step is necessary.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a solution of 50% TFA in DCM.

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the deprotection by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, remove the TFA and DCM under a stream of dry nitrogen or by using a rotary evaporator.

  • The resulting deprotected linker (as a TFA salt) can be used directly in the coupling step.

Protocol 3: Coupling of this compound to a Peptide Carboxylic Acid

This protocol describes the coupling of the methylamino group of the linker to the C-terminal carboxylic acid of a peptide that has been synthesized on a resin that allows for C-terminal modification (e.g., Wang or PAM resin).

Materials:

  • Peptide-resin with a free C-terminal carboxylic acid (1 equivalent)

  • This compound (2-3 equivalents)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (2-3 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (4-6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Isopropyl alcohol (IPA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Activation: In a separate vessel, dissolve this compound and PyBOP in a minimal amount of DMF.

  • Coupling Reaction: Add the activated linker solution to the swollen resin. Add DIEA to the reaction mixture.

  • Incubation: Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by a test cleavage and LC-MS analysis.

  • Washing: After the reaction, thoroughly wash the resin sequentially with DMF (3x), DCM (3x), and IPA (3x) to remove excess reagents and byproducts.

Protocol 4: Cleavage and Deprotection

Materials:

  • PEGylated peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Dry the PEGylated peptide-resin under vacuum.

  • Add the cleavage cocktail to the resin and incubate at room temperature for 2-3 hours with occasional swirling.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude PEGylated peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Protocol 5: Purification and Characterization

Materials:

  • Crude PEGylated peptide

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Reversed-phase HPLC system with a C18 column

  • Lyophilizer

  • Mass spectrometer

Procedure:

  • Purification: Dissolve the crude peptide in a minimal amount of Mobile Phase A. Purify the peptide by preparative RP-HPLC using a gradient of Mobile Phase B.

  • Fraction Analysis: Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify those containing the pure PEGylated peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

  • Characterization: Confirm the final purity by analytical RP-HPLC and the identity by mass spectrometry.

Visualizations

experimental_workflow cluster_synthesis On-Resin Synthesis cluster_pegylation PEGylation cluster_cleavage Cleavage & Purification cluster_analysis Analysis s1 1. Solid-Phase Peptide Synthesis (Fmoc-SPPS) s2 2. N-terminal Fmoc Deprotection s1->s2 p1 3. Coupling of this compound s2->p1 c1 4. Cleavage from Resin p1->c1 c2 5. RP-HPLC Purification c1->c2 c3 6. Lyophilization c2->c3 a1 7. Characterization (LC-MS, RP-HPLC) c3->a1

Caption: Experimental workflow for peptide PEGylation.

reaction_pathway Peptide Peptide-Resin (Free N-terminus) PEGylated_Peptide_Resin PEGylated Peptide-Resin Peptide->PEGylated_Peptide_Resin Amide Bond Formation PEG_Linker This compound + Activating Agent (e.g., HATU/DIEA) PEG_Linker->PEGylated_Peptide_Resin Final_Product Purified PEGylated Peptide PEGylated_Peptide_Resin->Final_Product Cleavage & Purification

Caption: Reaction pathway for N-terminal peptide PEGylation.

Application Notes and Protocols for Cell Permeability Assays of PROTACs with Methylamino-PEG1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality designed to selectively eliminate target proteins by co-opting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[2] The linker, often a polyethylene (B3416737) glycol (PEG) chain, is a critical determinant of the PROTAC's physicochemical properties, including solubility and, crucially, cell permeability.[2]

PROTACs frequently possess high molecular weights and large polar surface areas, characteristics that typically hinder their ability to traverse cellular membranes and reach their intracellular targets.[3] Therefore, the accurate assessment of cell permeability is a pivotal step in the development of effective PROTAC-based therapeutics.[4] The inclusion of linkers such as Methylamino-PEG1-Boc is a strategy employed to modulate these properties.

These application notes provide an overview of standard assays used to evaluate the cell permeability of PROTACs, with a specific focus on those incorporating a this compound linker. Detailed protocols for key in vitro assays are provided to guide researchers in their experimental design and execution.

Key Cell Permeability Assays for PROTACs

Several in vitro assays are commonly employed to assess the cell permeability of PROTACs. These can be broadly classified into cell-free and cell-based assays.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput, cell-free assay is a valuable tool for the early-stage screening of compounds based on their passive diffusion characteristics.[2] It measures the ability of a compound to diffuse from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.[5]

  • Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of Caco-2 cells, which differentiate to mimic the human intestinal epithelium.[6] It provides a more comprehensive assessment of permeability by accounting for not only passive diffusion but also active transport and efflux mechanisms.[7][8]

  • Cellular Uptake Assays using LC-MS/MS: These assays directly measure the concentration of a PROTAC within cells after a defined incubation period. Quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity.

Data Presentation: Comparative Permeability Data

The following tables present example data for a hypothetical PROTAC containing a this compound linker (PROTAC-X) in comparison to control compounds.

Table 1: PAMPA Permeability Data

CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)Classification
PROTAC-X0.8Low
Propranolol (High Permeability Control)15.2High
Atenolol (Low Permeability Control)0.2Low

Table 2: Caco-2 Permeability Data

CompoundPapp A to B (10⁻⁶ cm/s)Papp B to A (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
PROTAC-X0.52.55.0
Propranolol12.513.01.04
Digoxin (Efflux Substrate Control)0.15.050.0

An efflux ratio greater than 2 is indicative of active efflux.[5]

Signaling Pathway and Experimental Workflows

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC (with this compound) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation PAMPA_Workflow cluster_workflow PAMPA Experimental Workflow start Start prep_acceptor Prepare Acceptor Plate (add buffer) start->prep_acceptor coat_donor Coat Donor Plate with artificial membrane prep_acceptor->coat_donor add_donor Add Donor Solution (PROTAC + controls) coat_donor->add_donor assemble Assemble Plates (Donor on Acceptor) add_donor->assemble incubate Incubate (e.g., 4-16 hours) assemble->incubate separate Separate Plates incubate->separate analyze Analyze Samples (LC-MS/MS) separate->analyze calculate Calculate Papp analyze->calculate end End calculate->end Caco2_Workflow cluster_workflow Caco-2 Permeability Assay Workflow start Start seed_cells Seed Caco-2 cells on Transwell inserts start->seed_cells differentiate Culture for 21-25 days to form monolayer seed_cells->differentiate check_integrity Measure TEER (monolayer integrity) differentiate->check_integrity wash_monolayer Wash Monolayer with transport buffer check_integrity->wash_monolayer add_compound Add PROTAC solution to Apical (A-B) or Basolateral (B-A) side wash_monolayer->add_compound incubate Incubate at 37°C (e.g., 2 hours) add_compound->incubate collect_samples Collect Samples from both compartments incubate->collect_samples analyze Analyze Samples (LC-MS/MS) collect_samples->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate end End calculate->end

References

In vitro and in vivo applications of Methylamino-PEG1-Boc based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[] The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[][4]

Methylamino-PEG1-Boc is a versatile, short-chain polyethylene (B3416737) glycol (PEG)-based linker used in the synthesis of PROTACs.[5] The single PEG unit can enhance aqueous solubility and cell permeability, while the terminal methylamino and Boc-protected amine groups allow for sequential conjugation to the POI ligand and the E3 ligase ligand.[][6] This document provides detailed application notes and protocols for the in vitro and in vivo use of PROTACs synthesized with a this compound derived linker, with a specific focus on a BCR-ABL targeting PROTAC, Arg-PEG1-Dasa.[7]

Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to catalytically repeat the cycle.[1][8]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., Arg-PEG1-Dasa) POI Target Protein (e.g., BCR-ABL) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI:PROTAC:E3 Ternary Complex Ternary_Complex->PROTAC Recycling Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation

Caption: General mechanism of PROTAC-mediated target protein degradation.

In Vitro Applications and Data

A notable application of a this compound derived linker is in the development of PROTACs targeting the oncogenic kinase BCR-ABL in Chronic Myeloid Leukemia (CML).[7] The PROTAC, named Arg-PEG1-Dasa, utilizes dasatinib (B193332) as the BCR-ABL binding ligand and a single arginine residue to recruit the UBR family of E3 ubiquitin ligases, connected by a single PEG unit.[7]

Quantitative Data Summary
PROTAC NameTarget ProteinE3 Ligase RecruiterLinkerDC50 (nM)Dmax (%)Cell LineIC50 (nM)
Arg-PEG1-DasaBCR-ABLArginine (N-end rule)PEG10.85~98.8K562< 0.5

Data sourced from a study on single amino acid-based PROTACs for CML.[7]

In Vitro Experimental Protocols

Cell Culture and PROTAC Treatment

Objective: To prepare cancer cell lines for treatment with this compound based PROTACs.

Materials:

  • K562 (human CML) cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Humidified incubator at 37°C with 5% CO2

  • Arg-PEG1-Dasa PROTAC stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

Protocol:

  • Culture K562 cells in RPMI-1640 medium in a humidified incubator.

  • Seed cells in appropriate culture plates (e.g., 6-well plates for Western Blotting, 96-well plates for viability assays) at a density that allows for logarithmic growth during the experiment.

  • Prepare serial dilutions of the Arg-PEG1-Dasa PROTAC from the stock solution in fresh culture medium to achieve the desired final concentrations (e.g., 0 to 10 nM).

  • Treat the cells with the diluted PROTAC or vehicle control. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.1%).

  • Incubate the treated cells for the desired time period (e.g., 48 hours for degradation studies).

Western Blotting for Protein Degradation

Objective: To quantify the degradation of the target protein (BCR-ABL) following PROTAC treatment.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-BCR-ABL, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • After treatment, harvest the cells and wash with ice-cold PBS.

  • Lyse the cells with RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize all samples to the same protein concentration and prepare them with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against BCR-ABL overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using ECL substrate and visualize the protein bands with an imaging system.

  • Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH) to ensure equal protein loading.

  • Quantify the band intensities to determine the percentage of BCR-ABL degradation relative to the vehicle-treated control.

Cell Viability Assay

Objective: To determine the effect of the PROTAC on the proliferation of cancer cells.

Materials:

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Seed K562 cells in an opaque-walled 96-well plate.

  • Treat the cells with a range of Arg-PEG1-Dasa concentrations.

  • Incubate for a specified period (e.g., 72 hours).

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents and incubate at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

In Vitro Ubiquitination Assay

Objective: To confirm that the PROTAC induces ubiquitination of the target protein.

Protocol:

  • Transfect HEK293T cells with plasmids encoding for myc-tagged ubiquitin and GST-tagged BCR-ABL.

  • Treat the transfected cells with Arg-PEG1-Dasa or DMSO for 48 hours.

  • Lyse the cells and perform immunoprecipitation for GST-BCR-ABL.

  • Analyze the immunoprecipitated proteins by Western blotting using an anti-myc antibody to detect ubiquitinated BCR-ABL. An increased smear of high-molecular-weight bands in the PROTAC-treated sample indicates polyubiquitination.[7]

In_Vitro_Workflow cluster_workflow In Vitro Experimental Workflow Cell_Culture Cell Culture (e.g., K562) PROTAC_Treatment PROTAC Treatment (Arg-PEG1-Dasa) Cell_Culture->PROTAC_Treatment Western_Blot Western Blot (Degradation Assay) PROTAC_Treatment->Western_Blot Viability_Assay Cell Viability Assay (IC50 Determination) PROTAC_Treatment->Viability_Assay Ubiquitination_Assay Ubiquitination Assay PROTAC_Treatment->Ubiquitination_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

Caption: Workflow for in vitro evaluation of PROTACs.

In Vivo Applications and Data

The in vivo efficacy of Arg-PEG1-Dasa was evaluated in a K562 xenograft mouse model.[7]

Quantitative Data Summary
Animal ModelTumor TypePROTACDosage and AdministrationOutcome
MiceK562 XenograftArg-PEG1-Dasa15 mg/kg, intraperitoneal injection, every other dayRobust anti-tumor effects; well-tolerated with no significant body weight loss.[7]

In Vivo Experimental Protocols

Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of a this compound based PROTAC in a mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID)

  • K562 cells

  • Matrigel

  • Arg-PEG1-Dasa PROTAC

  • Vehicle for injection (e.g., as determined by solubility and tolerability studies)

  • Calipers, analytical balance

  • Sterile syringes and needles

Protocol:

  • Cell Implantation:

    • Culture K562 cells under standard conditions.

    • Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • PROTAC Formulation and Administration:

    • Prepare the dosing solution of Arg-PEG1-Dasa in the appropriate vehicle.

    • Administer the PROTAC solution to the treatment group via intraperitoneal injection at the specified dose and schedule (e.g., 15 mg/kg, every other day).

    • Administer the vehicle only to the control group.

  • In-Life Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Study Termination and Sample Collection:

    • At the end of the study, euthanize the mice.

    • Excise the tumors and measure their weight.

    • A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blotting to confirm BCR-ABL degradation).

In_Vivo_Workflow cluster_workflow In Vivo Xenograft Study Workflow Cell_Implantation Cell Implantation (K562 in Mice) Tumor_Growth Tumor Growth & Randomization Cell_Implantation->Tumor_Growth PROTAC_Administration PROTAC Administration (Arg-PEG1-Dasa) Tumor_Growth->PROTAC_Administration Monitoring In-Life Monitoring (Tumor Volume, Body Weight) PROTAC_Administration->Monitoring Termination Study Termination & Sample Collection Monitoring->Termination Data_Analysis Data Analysis (Tumor Growth Inhibition) Termination->Data_Analysis

Caption: Workflow for in vivo xenograft studies.

Conclusion

PROTACs synthesized using the this compound linker or its derivatives have demonstrated significant potential in both in vitro and in vivo settings for targeted protein degradation. The Arg-PEG1-Dasa PROTAC serves as a prime example, effectively degrading the oncoprotein BCR-ABL and inhibiting tumor growth in a CML model.[7] The protocols outlined in this document provide a comprehensive framework for researchers to design and execute experiments to evaluate the efficacy of their own this compound based PROTACs. Careful optimization of experimental conditions and rigorous data analysis are crucial for the successful development of these promising therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Methylamino-PEG1-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in reactions involving Methylamino-PEG1-Boc. The following question-and-answer format directly addresses common issues and provides practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains a secondary amine (methylamino group), a short polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. The PEG spacer enhances solubility in aqueous media. Its primary use is as a linker in the synthesis of more complex molecules, such as PROTACs (PROteolysis TArgeting Chimeras) and other bioconjugates, where the Boc group provides a temporary protective mask for the amine, allowing for selective and controlled reactions.[1][2][3]

Q2: I am experiencing a low yield when trying to synthesize a product using this compound. What are the common causes?

Low yields can stem from several factors, primarily categorized into two stages: the coupling reaction (i.e., the reaction of the methylamino group with another molecule) and the Boc-deprotection step.[1] Common causes for low yield include:

  • Incomplete reaction: This can be due to suboptimal reaction conditions, such as incorrect stoichiometry of reagents, insufficient reaction time, or low reaction temperature.[4]

  • Side reactions: Unwanted side reactions can consume the starting material or the desired product.

  • Issues with purification: Product loss during workup and purification steps can significantly decrease the final yield.[4]

  • Degradation of the PEG linker: Although generally stable, the PEG backbone can be susceptible to oxidative degradation under certain conditions, such as exposure to heat or light in the presence of oxygen.[5]

Q3: How can I improve the yield of my coupling reaction with this compound?

To improve the yield of your coupling reaction, consider the following:

  • Optimize reagent stoichiometry: Use a molar excess of the this compound linker relative to your substrate to drive the reaction to completion. A starting point of 1.5 to 5 equivalents is common.[1]

  • Adjust reaction conditions: Gentle heating (e.g., to 40-50°C) may help overcome steric hindrance.[1][6]

  • Choose an appropriate solvent: Using a polar aprotic solvent like DMF or DMSO can improve the solubility of reactants and reaction kinetics.[1]

  • Ensure reagent quality: Use fresh reagents and ensure they have been stored correctly to prevent degradation.

Q4: I suspect incomplete Boc deprotection is the cause of my low yield. How can I confirm this and what should I do?

Incomplete removal of the Boc group will result in a mixture of the protected and deprotected product, lowering the yield of the desired free amine.

  • Confirmation: You can monitor the reaction progress using analytical techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or NMR to check for the presence of the starting Boc-protected material.[7][8][9] A Kaiser test can also be used to detect the presence of free primary amines; a negative or weak positive result may indicate incomplete deprotection.[8]

  • Troubleshooting:

    • Increase acid concentration: If you are using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), you can increase the concentration of TFA (e.g., from 20% to 50%).[1][5]

    • Use a stronger acid: A stronger acid system, such as 4M HCl in 1,4-dioxane, can be more effective.[5][7]

    • Extend reaction time: Monitor the reaction and extend the time accordingly.[7]

    • Repeat the deprotection step: After the initial deprotection, you can wash the product and repeat the acid treatment.[6]

Q5: What are common side reactions during Boc deprotection and how can I minimize them?

The most common side reaction during Boc deprotection is the alkylation of nucleophilic residues by the reactive tert-butyl cation generated in the acidic conditions.[1] This is particularly problematic for molecules containing sensitive amino acid residues like tryptophan, methionine, or cysteine.[1]

  • Minimization: To prevent this side reaction, it is highly recommended to add "scavengers" to the reaction mixture. These scavengers react with and neutralize the tert-butyl carbocation.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for Boc protection and deprotection reactions.

Table 1: Typical Reagent Stoichiometry for Boc Protection

ReagentEquivalentsPurpose
Amine-terminated PEG1Starting material
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)1.5 - 2Boc source
N,N-Diisopropylethylamine (DIPEA)3 - 6Base

Table 2: Common Scavengers for Boc Deprotection

ScavengerConcentration (% v/v)Purpose
Triisopropylsilane (B1312306) (TIS)2.5 - 5General carbocation scavenger, protects Tryptophan.[7]
Water2.5 - 5Carbocation scavenger.[7]
Thioanisole5Carbocation scavenger, protects Methionine.[7]
1,2-Ethanediol (EDT)2.5Carbocation scavenger, protects Cysteine.[7]
Phenol5Carbocation scavenger.[7]

Experimental Protocols

Protocol 1: Boc Protection of a Secondary Amine (e.g., Methylamino-PEG1)

Objective: To protect a secondary amine with a Boc group.

Materials:

  • Methylamino-PEG1

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base like triethylamine (B128534) (TEA)[4]

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the amine-terminated PEG in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Add DIPEA (3-6 equivalents) to the solution and stir for 5 minutes at room temperature.[8]

  • Add di-tert-butyl dicarbonate (1.5-2 equivalents) to the reaction mixture.[8]

  • Stir the reaction at room temperature for 3-12 hours.[8]

  • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.[8]

  • Upon completion, concentrate the reaction mixture under reduced pressure.[8]

  • Add cold diethyl ether to the concentrated residue to precipitate the Boc-protected PEG linker.[8]

  • Isolate the solid product by filtration or centrifugation.[8]

  • Wash the product with cold diethyl ether to remove excess reagents and byproducts.[8]

  • Dry the purified product under vacuum.[8]

  • Characterize the product by NMR and mass spectrometry to confirm its identity and purity.[8][9]

Protocol 2: TFA-Mediated Boc Deprotection

Objective: To remove the Boc protecting group to expose the free amine.

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for neutralization)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.[7][8]

  • Cool the solution to 0°C in an ice bath.[8]

  • Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[7][8]

  • If the substrate contains acid-sensitive residues, add an appropriate scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[7]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]

  • Continue stirring for an additional 1-3 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.[1][7]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[10] Co-evaporation with toluene (B28343) can help remove residual TFA.[7][10]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step.[10]

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[10]

Visualizations

experimental_workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection start Dissolve Amine-PEG in Anhydrous DCM add_base Add DIPEA (3-6 eq.) start->add_base add_boc Add (Boc)₂O (1.5-2 eq.) add_base->add_boc react_protect Stir at RT (3-12h) add_boc->react_protect monitor_protect Monitor by TLC/LC-MS react_protect->monitor_protect workup_protect Concentrate & Precipitate with Ether monitor_protect->workup_protect purify_protect Filter & Dry workup_protect->purify_protect product_protected Boc-Protected Product purify_protect->product_protected start_deprotect Dissolve Boc-PEG in Anhydrous DCM cool Cool to 0°C start_deprotect->cool add_tfa Add TFA (20-50%) & Scavenger (optional) cool->add_tfa react_deprotect Stir at 0°C to RT (1-3h) add_tfa->react_deprotect monitor_deprotect Monitor by TLC/LC-MS react_deprotect->monitor_deprotect workup_deprotect Concentrate & Neutralize monitor_deprotect->workup_deprotect purify_deprotect Dry workup_deprotect->purify_deprotect product_deprotected Deprotected Amine purify_deprotect->product_deprotected

Caption: Experimental workflow for Boc protection and deprotection of PEG amines.

troubleshooting_low_yield start Low Yield Observed check_reaction Check Reaction Stage start->check_reaction coupling Coupling Stage Issue check_reaction->coupling Coupling deprotection Deprotection Stage Issue check_reaction->deprotection Deprotection purification Purification Issue check_reaction->purification Purification check_coupling Incomplete Reaction? coupling->check_coupling coupling_solutions Increase (Boc)₂O eq. Extend Reaction Time Optimize Solvent/Temp check_coupling->coupling_solutions Yes check_deprotection Incomplete Deprotection? deprotection->check_deprotection deprotection_solutions Increase Acid Conc. Use Stronger Acid Extend Reaction Time check_deprotection->deprotection_solutions Yes side_reactions Side Reactions? check_deprotection->side_reactions No scavengers Add Scavengers (TIS, EDT, etc.) side_reactions->scavengers Yes purification_solutions Optimize Extraction Optimize Chromatography purification->purification_solutions

References

Technical Support Center: Optimizing Reaction Conditions for Methylamino-PEG1-Boc Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling of Methylamino-PEG1-Boc to carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional linker containing a secondary amine (methylamino group), a single polyethylene (B3416737) glycol (PEG) unit to enhance solubility and provide a spacer, and a tert-butyloxycarbonyl (Boc) protected functional group on the other end. Its primary use is in bioconjugation and medicinal chemistry to link molecules, often to a carboxylic acid, forming a stable amide bond. The Boc group serves as a protecting group that can be removed under acidic conditions for subsequent modifications.

Q2: Which coupling methods are most effective for this compound?

Due to the secondary amine's lower nucleophilicity and increased steric hindrance compared to a primary amine, more robust coupling agents are often preferred. The two most common and effective methods are:

  • EDC/NHS coupling: This "zero-length" crosslinking method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, and N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive intermediate.[1][2]

  • HATU coupling: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a highly efficient uronium salt-based coupling reagent known for its rapid activation and high yields, especially for challenging couplings involving sterically hindered amines.[3][4]

Q3: Why is my coupling yield low when using this compound?

Low coupling yield with this secondary amine linker can be attributed to several factors:

  • Steric Hindrance: The methyl group on the amine increases steric bulk, which can slow down the reaction rate.

  • Reduced Nucleophilicity: Secondary amines are generally less nucleophilic than primary amines, making them less reactive towards the activated carboxylic acid.

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, solvent, or molar ratios of reagents can significantly impact the reaction efficiency.

  • Hydrolysis of Activated Species: The activated carboxylic acid intermediate (e.g., O-acylisourea in EDC coupling or the NHS-ester) is susceptible to hydrolysis, which competes with the desired amine coupling.[1]

  • Poor Reagent Quality: Degradation of coupling agents (especially EDC, which is moisture-sensitive) or the PEG linker can lead to failed reactions.[5]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inefficient Carboxylic Acid Activation - Switch to a more powerful coupling reagent: If using EDC/NHS, consider switching to HATU, which is generally more effective for hindered amines.[4] - Optimize pH for EDC/NHS: Ensure the activation step is performed in a slightly acidic buffer (pH 4.5-6.0), such as MES buffer, to maximize the formation of the O-acylisourea intermediate.[6][7] - Pre-activation for HATU: For HATU coupling, pre-activate the carboxylic acid with HATU and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the this compound.[3]
Slow Reaction Rate due to Secondary Amine - Increase Reaction Time: Monitor the reaction progress using LC-MS or TLC and extend the reaction time (e.g., up to 24 hours) if necessary.[8] - Increase Temperature: Gentle heating (e.g., to 40-50 °C) can increase the reaction rate, but should be done cautiously to avoid side reactions.[5]
Hydrolysis of Activated Intermediate - Use Anhydrous Solvents: For reactions in organic solvents (e.g., DMF, DCM), ensure they are anhydrous to minimize water content.[9] - Immediate Use of Activated Acid: Use the activated carboxylic acid immediately after its preparation.
Incorrect Stoichiometry - Increase Molar Excess of Reagents: Use a slight excess (1.2 - 1.5 equivalents) of the coupling agents (EDC/NHS or HATU) relative to the carboxylic acid. A slight excess of the activated acid over the this compound can also be beneficial.[3]
Degraded Reagents - Use Fresh Reagents: Use a fresh bottle of coupling agents, especially EDC. Allow reagents to warm to room temperature before opening to prevent moisture condensation.[1]
Issue 2: Presence of Side Products
Potential Cause Troubleshooting Steps
Guanidinylation (with HATU) - Correct Order of Addition: To prevent the reaction of HATU with the amine, pre-activate the carboxylic acid with HATU and base before adding the this compound.
N-acylurea Formation (with EDC) - Use of NHS: The addition of NHS or sulfo-NHS is crucial to convert the unstable O-acylisourea intermediate to a more stable NHS-ester, minimizing the formation of the N-acylurea byproduct.[10]
Racemization of Chiral Carboxylic Acids - Use of Additives: For EDC coupling, the inclusion of HOBt or NHS can help suppress racemization.[11] - Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of racemization.

Data Presentation

Table 1: Comparison of Recommended Reaction Conditions for this compound Coupling
ParameterEDC/NHS CouplingHATU Coupling
Coupling Agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
Additive N-hydroxysuccinimide (NHS) or sulfo-NHSNone required, but often used with a non-nucleophilic base.
Molar Ratio (Acid:Coupling Agent:Amine) 1 : 1.2-1.5 : 1.0-1.21 : 1.0-1.5 : 1.0-1.2
Base Not required for activation; buffer controls pH.Non-nucleophilic base (e.g., DIPEA, TEA), 2-5 equivalents.[3]
Solvent Aqueous buffers (MES for activation, PBS for coupling) or anhydrous organic solvents (DMF, DCM).[6][7]Anhydrous organic solvents (DMF, DCM).[3]
Activation pH 4.5 - 6.0 (in aqueous buffer).[7]N/A (performed in organic solvent with base).
Coupling pH 7.2 - 8.5 (in aqueous buffer).[7]N/A (performed in organic solvent with base).
Temperature Room Temperature (or 4°C for sensitive molecules).[12]Room Temperature.
Reaction Time 2 - 24 hours.[8]1 - 18 hours.[3]

Experimental Protocols

Protocol 1: EDC/NHS Mediated Coupling in Organic Solvent
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.

  • Activation: Add NHS (1.2 equivalents) and then EDC (1.5 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes.

  • Coupling: Add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the product by flash column chromatography.

Protocol 2: HATU Mediated Coupling
  • Preparation: Under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and HATU (1.0-1.5 equivalents) in anhydrous DMF or DCM.[3]

  • Activation: Add a non-nucleophilic base such as DIPEA (2.0-5.0 equivalents) to the reaction mixture. Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3]

  • Coupling: Add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent to the activated mixture.[3]

  • Reaction: Continue stirring at room temperature for 1-18 hours.[3] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (e.g., 5% citric acid, saturated sodium bicarbonate, brine) to remove excess reagents and byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product using an appropriate chromatographic method.

Visualizations

EDC_NHS_Workflow start Start prep Dissolve Carboxylic Acid in Anhydrous Solvent start->prep activation Add NHS, then EDC Stir 15-30 min at RT prep->activation coupling Add this compound activation->coupling reaction Stir 4-24h at RT Monitor by LC-MS/TLC coupling->reaction workup Aqueous Work-up (Acid/Base Wash) reaction->workup purification Column Chromatography workup->purification end End Product purification->end

Caption: Experimental workflow for EDC/NHS mediated coupling.

HATU_Workflow start Start prep Dissolve Carboxylic Acid & HATU in Anhydrous Solvent start->prep pre_activation Add DIPEA Stir 15-30 min at RT (Pre-activation) prep->pre_activation coupling Add this compound pre_activation->coupling reaction Stir 1-18h at RT Monitor by LC-MS/TLC coupling->reaction workup Aqueous Work-up (Acid/Base Wash) reaction->workup purification Column Chromatography workup->purification end End Product purification->end

Caption: Experimental workflow for HATU mediated coupling.

Troubleshooting_Logic start Low Coupling Yield check_reagents Check Reagent Quality (Fresh EDC/HATU?) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Time) start->check_conditions check_stoichiometry Verify Stoichiometry (Molar Ratios) start->check_stoichiometry switch_reagent Switch from EDC/NHS to HATU start->switch_reagent Using EDC/NHS optimize_reagents Use Fresh Reagents check_reagents->optimize_reagents Degraded optimize_conditions Increase Time/Temp Use Anhydrous Solvent check_conditions->optimize_conditions Suboptimal optimize_stoichiometry Increase Molar Excess of Coupling Agents check_stoichiometry->optimize_stoichiometry Incorrect optimize_reagents->switch_reagent optimize_conditions->switch_reagent optimize_stoichiometry->switch_reagent success Yield Improved switch_reagent->success Yes

Caption: Troubleshooting logic for low coupling yield.

References

Technical Support Center: Purification of Methylamino-PEG1-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Methylamino-PEG1-Boc. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two most common and effective methods for purifying this compound are silica (B1680970) gel column chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] Silica gel chromatography is a cost-effective method suitable for medium to large-scale purifications, while RP-HPLC offers higher resolution and is ideal for achieving high purity, particularly on a smaller scale.[2]

Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A2: Potential impurities can arise from the starting materials or side reactions during synthesis. A common impurity is the di-Boc protected version of the diamine precursor if the reaction conditions are not carefully controlled.[3] Unreacted starting materials, such as N-methylethylenediamine or di-tert-butyl dicarbonate (B1257347) (Boc₂O), can also contaminate the final product.[3] During purification, process-related impurities such as residual solvents or by-products from the Boc-protection reaction can also be present.

Q3: My purified this compound is a viscous oil. Does this indicate it is impure?

A3: Not necessarily. It is common for PEGylated compounds, especially those with shorter PEG chains, to be viscous oils or waxy solids at room temperature.[2] This physical state does not inherently indicate impurity but can make handling and accurate weighing more challenging.

Q4: How can I assess the purity of my final this compound product?

A4: Several analytical techniques can be used to determine the purity of your conjugate. The most common methods are:

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be used to assess purity.[2][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural confirmation and can also be used for quantitative purity assessment.[5][6][7][8] The integration of characteristic peaks of the product can be compared to an internal standard to determine purity.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can confirm the molecular weight of the desired product and identify any impurities.[4]

Q5: Can the Boc protecting group be cleaved during RP-HPLC purification?

A5: There is a risk of partial or complete cleavage of the acid-labile Boc group if the mobile phase is too acidic, for example, when using trifluoroacetic acid (TFA).[2] To mitigate this, it is advisable to minimize the exposure time to acidic conditions or consider using a milder acid like formic acid in the mobile phase.[2]

Troubleshooting Guides

Silica Gel Column Chromatography
Problem Potential Cause Suggested Solution
Product Streaking/Tailing on TLC and Column The polar amine and PEG chain can interact strongly with the acidic silica gel.1. Deactivate Silica Gel: Prepare a slurry of silica gel in your mobile phase containing a small amount of a volatile base like triethylamine (B128534) (e.g., 0.5-1%).[1] 2. Optimize Mobile Phase: Add a small amount of a polar solvent like methanol (B129727) to your eluent (e.g., a gradient of 0-10% methanol in dichloromethane).[2] The addition of a small amount of acid, like formic acid (1-2%), can sometimes help by protonating the amine and reducing tailing.[1]
Poor Separation of Product from Impurities The polarity of the product and impurities are too similar in the chosen solvent system.1. Use a Shallow Gradient: A slow, gradual increase in the polarity of the mobile phase can improve resolution.[1] 2. Try a Different Solvent System: Experiment with different solvent combinations. For example, a gradient of ethyl acetate (B1210297) in hexanes is a common choice for Boc-protected amines.[3]
Low Recovery of Product The product may be irreversibly adsorbed onto the silica gel.At the end of the purification, flush the column with a highly polar solvent system (e.g., 10-20% methanol in dichloromethane) to elute any remaining product.[2]
Reversed-Phase HPLC (RP-HPLC)
Problem Potential Cause Suggested Solution
Broad or Tailing Peaks 1. Polydispersity of PEG: The PEG chain may have slight variations in length.[9] 2. Secondary Interactions: The PEG chain can have unwanted interactions with the stationary phase. 3. Suboptimal Mobile Phase: The mobile phase composition may not be ideal.1. Optimize Column Chemistry: For smaller PEG chains, a C4 or C8 column might provide better peak shape than a C18 column.[10] 2. Adjust Mobile Phase: Use a shallow gradient. The use of ion-pairing reagents like TFA is common, but consider using formic acid if Boc-group lability is a concern.[2] 3. Optimize Temperature: Increasing the column temperature can sometimes improve peak shape.[10]
Low Product Recovery The product may be adsorbing to the column.Ensure the final mobile phase composition has a high percentage of organic solvent to elute all the product. Try a different stationary phase if the problem persists.[9]
Presence of a Peak Corresponding to the Deprotected Amine The Boc group was cleaved by the acidic mobile phase (e.g., TFA).1. Use a Milder Acid: Substitute TFA with formic acid in your mobile phase.[2] 2. Minimize Run Time: Use a shorter gradient and analysis time to reduce exposure to acidic conditions.

Experimental Protocols

Protocol 1: Purification by Silica Gel Chromatography

This protocol provides a general guideline and may require optimization based on the specific impurity profile of your crude product.

  • Column Preparation:

    • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexanes or dichloromethane).

    • Pour the slurry into a glass column and allow it to pack, ensuring an even bed.

    • Add a thin layer of sand on top of the silica bed.

    • Equilibrate the column with the initial mobile phase (e.g., 100% dichloromethane (B109758) or a low polarity mixture like 1% ethyl acetate in hexanes).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

    • Alternatively, for better resolution, perform a "dry loading": dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[1] Gently add this powder to the top of the column.

  • Elution:

    • Begin elution with the initial, non-polar mobile phase.

    • Gradually increase the polarity of the mobile phase. A suggested gradient is from 0% to 10% methanol in dichloromethane.[2]

    • Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)

This protocol is a starting point and will likely require optimization for your specific system and sample.

  • Column and Mobile Phase Preparation:

    • Install a suitable reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).

    • Prepare Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.

    • Prepare Mobile Phase B: HPLC-grade acetonitrile (B52724) with 0.1% (v/v) formic acid.

  • Sample Preparation:

    • Dissolve the crude or partially purified this compound in a minimal amount of a suitable solvent (e.g., a small amount of acetonitrile or the initial mobile phase).

    • Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.[10]

  • HPLC Method:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

    • Inject the prepared sample.

    • Run a linear gradient. A typical gradient might be from 5% to 95% B over 20-30 minutes.

    • Monitor the elution at a suitable wavelength (e.g., 210 nm, as the Boc-carbamate has a weak chromophore).

  • Fraction Collection and Product Isolation:

    • Collect fractions corresponding to the main product peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the fractions with the desired purity.

    • Remove the organic solvent (acetonitrile) under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain the purified product.

Data Presentation

Table 1: Typical Parameters for Silica Gel Chromatography Purification

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Methanol in Dichloromethane (0-10%) or Ethyl Acetate in Hexanes
Modifier 0.5-1% Triethylamine (to reduce tailing)
Sample Loading Dry loading is recommended for best resolution
Monitoring Thin-Layer Chromatography (TLC)

Table 2: Starting Parameters for RP-HPLC Purification

ParameterRecommendation
Column C18 or C8, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5-95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10-100 µL

Visualizations

PurificationWorkflow crude Crude this compound dissolve Dissolve in minimum solvent crude->dissolve slurry Adsorb onto silica gel dissolve->slurry dry_load Evaporate to free-flowing powder (Dry Loading) slurry->dry_load load_column Load onto Silica Gel Column dry_load->load_column elute Gradient Elution (e.g., 0-10% MeOH in DCM) load_column->elute fractions Collect Fractions elute->fractions tlc Analyze Fractions by TLC fractions->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate pure_product Purified this compound evaporate->pure_product

Caption: Experimental workflow for silica gel chromatography purification.

HPLCTroubleshooting issue HPLC Purification Issue broad_peak Broad/Tailing Peak issue->broad_peak low_recovery Low Recovery issue->low_recovery deprotection Boc Deprotection Observed issue->deprotection cause_peg PEG Polydispersity/ Secondary Interactions broad_peak->cause_peg cause_mobile_phase Suboptimal Mobile Phase broad_peak->cause_mobile_phase cause_adsorption Product Adsorption low_recovery->cause_adsorption cause_acid Acidic Mobile Phase (TFA) deprotection->cause_acid solution_column Try C4 or C8 Column cause_peg->solution_column solution_gradient Use Shallower Gradient cause_mobile_phase->solution_gradient solution_high_organic Increase Final % Organic cause_adsorption->solution_high_organic solution_formic Use Formic Acid instead of TFA cause_acid->solution_formic

Caption: Troubleshooting guide for common RP-HPLC purification issues.

References

Technical Support Center: Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for troubleshooting issues related to the Boc (tert-butyloxycarbonyl) deprotection of polyethylene (B3416737) glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide clear solutions to common experimental challenges.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Here we address specific issues you may encounter during the Boc deprotection of your PEGylated compounds.

Q1: Why is my Boc deprotection reaction incomplete?

Incomplete deprotection is a common challenge that can stem from several factors.[1]

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed reaction. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[2][3] Trifluoroacetic acid (TFA) is a standard reagent for this purpose.[2][4]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group.[2][5] While many deprotections are conducted at room temperature, some substrates might require longer reaction times or gentle heating.[2][5]

  • Steric Hindrance: The bulky nature of the PEG chain, especially in high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, slowing the reaction rate.[1][2][3][5]

  • Poor Solubility: The PEGylated starting material must be fully dissolved in the reaction solvent to ensure efficient deprotection.[1] Dichloromethane (B109758) (DCM) is a common solvent for TFA-mediated deprotection.[2][5]

Troubleshooting Steps:

  • Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).[2][5]

  • Extend the reaction time and monitor progress using analytical techniques like TLC, LC-MS, or NMR.[2][5]

  • Consider a stronger acid system, such as 4M HCl in 1,4-dioxane (B91453).[2][3][5]

  • Ensure the chosen solvent provides good solubility for your specific PEGylated compound.[1][2]

  • If steric hindrance is a significant factor, gentle heating may be required, but this should be done cautiously while monitoring for potential side product formation.[1]

Q2: I'm observing unexpected side products after deprotection. What could be the cause and how can I prevent them?

Side product formation is often attributed to the reactive tert-butyl carbocation generated during the cleavage of the Boc group.[3][6]

  • Alkylation by tert-butyl cation: This reactive intermediate can alkylate nucleophilic sites on your molecule, such as tryptophan, methionine, or cysteine residues, leading to undesired tert-butylation.[5][7][8][9]

  • Cleavage of Other Acid-Sensitive Groups: The strong acidic conditions required for Boc deprotection can inadvertently remove other acid-labile protecting groups (e.g., trityl) or cleave sensitive ester bonds.[2][7] One user reported a 10-20% loss of ester bonds when using TFA in DCM.[10]

Preventative Measures: The Use of Scavengers

To prevent these side reactions, scavengers are added to the reaction mixture to trap the tert-butyl cation.[2][3]

  • Triisopropylsilane (B1312306) (TIS): An effective general scavenger.[2][5]

  • Water: Often used as a carbocation scavenger.[2][5]

  • Thioanisole: Particularly effective for protecting methionine residues.[2][5]

  • 1,2-Ethanedithiol (EDT): A potent scavenger, especially for protecting cysteine residues, though it has a strong odor.[2][5]

  • Phenol: Also used as a carbocation scavenger.[2]

A commonly used non-malodorous scavenger mixture is TFA/TIS/water (95:2.5:2.5).[2]

Q3: How can I monitor the progress of the deprotection reaction?

Careful monitoring is crucial for determining the reaction endpoint and avoiding over-exposure to harsh acidic conditions.

  • Thin-Layer Chromatography (TLC): A quick and convenient method to observe the disappearance of the less polar, Boc-protected starting material and the appearance of the more polar, deprotected amine product (which will have a lower Rf value).[2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment, allowing for the quantification of starting material, product, and any side products.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[2]

Q4: How do I remove the acid (e.g., TFA) after the reaction is complete?

Residual acid can interfere with subsequent reaction steps.

  • Evaporation: For volatile acids like TFA, removal can be achieved under reduced pressure (rotoevaporation).[2]

  • Co-evaporation: To remove residual traces of TFA, co-evaporation with a solvent like toluene (B28343) is effective (often repeated 3 times).[2][3]

  • Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[2]

  • Precipitation: The deprotected PEG-linker, often as an ammonium (B1175870) salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether.[2]

Q5: My deprotected PEG-amine is an oil. How can I solidify it?

TFA salts of amines are often oily residues.[11] Switching to 4M HCl in 1,4-dioxane for the deprotection can be beneficial, as the resulting hydrochloride salts are more likely to be free-flowing solids after drying.[11]

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp
Hydrochloric Acid (HCl)4M1,4-Dioxane1 - 4 hoursRoom Temp
Oxalyl Chloride3 equivalentsMethanol1 - 4 hoursRoom Temp

Data compiled from multiple sources.[2][12]

Table 2: Common Scavengers for Boc Deprotection

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%General carbocation scavenger, protects Tryptophan.[2][5]
Water2.5 - 5%Carbocation scavenger.[2][5]
Thioanisole5%Carbocation scavenger, protects Methionine.[2][5]
1,2-Ethanedithiol (EDT)2.5%Carbocation scavenger, protects Cysteine.[2][5]
Phenol5%Carbocation scavenger.[2][5]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[2][5]

  • Cooling: Cool the solution to 0°C in an ice bath.[1][2][5]

  • Addition of Reagents: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[2][5] If the substrate is sensitive to side reactions, add an appropriate scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[2][5]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[2][5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed (typically 1-2 hours).[2][5]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[2][12]

    • Co-evaporate with toluene (3 times) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly in the next step or further purified.[2][3]

    • Optional Neutralization: To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[2]

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous 1,4-dioxane.

  • Addition of Acid: Add a solution of 4M HCl in 1,4-dioxane.[5]

  • Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[5]

  • Workup: Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine.[5]

Mandatory Visualization

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Pathway cluster_1 Side Reaction Boc_PEG_Amine Boc-NH-PEG-R Protonation Protonation of Carbonyl Boc_PEG_Amine->Protonation + H+ (from TFA) Carbocation_Formation Formation of tert-butyl carbocation and carbamic acid Protonation->Carbocation_Formation Decarboxylation Decarboxylation Carbocation_Formation->Decarboxylation tert_butyl_cation tert-butyl carbocation Carbocation_Formation->tert_butyl_cation Deprotected_Amine H3N+-PEG-R (Ammonium Salt) Decarboxylation->Deprotected_Amine + CO2 Alkylation Alkylation (Side Product) tert_butyl_cation->Alkylation Quenched_Cation Quenched Cation tert_butyl_cation->Quenched_Cation Nucleophile Nucleophilic Residue (e.g., Tryptophan) Nucleophile->Alkylation Scavenger Scavenger (e.g., TIS) Scavenger->Quenched_Cation Boc_Deprotection_Workflow start Start: Boc-Protected PEG Linker dissolve 1. Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolve cool 2. Cool to 0°C dissolve->cool add_reagents 3. Add Acid (TFA) and optional Scavengers (TIS) cool->add_reagents react 4. Stir and Warm to RT add_reagents->react monitor 5. Monitor Reaction (TLC, LC-MS) react->monitor decision Is reaction complete? monitor->decision decision->react No workup 6. Workup: Remove Acid & Solvent decision->workup Yes end End: Deprotected PEG Linker workup->end Troubleshooting_Tree start Issue Encountered incomplete Incomplete Deprotection start->incomplete side_products Side Products Observed start->side_products inc_sol1 Increase Acid Concentration incomplete->inc_sol1 Low acid conc.? inc_sol2 Extend Reaction Time incomplete->inc_sol2 Short time? inc_sol3 Use Stronger Acid System incomplete->inc_sol3 Stubborn substrate? inc_sol4 Optimize Solvent incomplete->inc_sol4 Poor solubility? sp_sol1 Add Scavengers (TIS, Water, etc.) side_products->sp_sol1 Alkylation? sp_sol2 Use Milder Deprotection Conditions side_products->sp_sol2 Sensitive groups?

References

Technical Support Center: Improving the Solubility of Methylamino-PEG1-Boc Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with PROTACs containing a Methylamino-PEG1-Boc moiety.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound containing PROTAC have poor aqueous solubility?

A1: The solubility of your PROTAC is influenced by the physicochemical properties of its components: the warhead, the E3 ligase ligand, and the linker.[1] For a PROTAC containing a this compound structure, several factors likely contribute to low solubility:

  • High Molecular Weight: PROTACs are inherently large molecules, often falling into the "beyond Rule of 5" (bRo5) chemical space, which generally leads to lower solubility.[1][2]

  • Hydrophobic Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is bulky and highly hydrophobic, significantly decreasing the overall polarity and aqueous solubility of the molecule.[1][3]

  • Short PEG Linker: While polyethylene (B3416737) glycol (PEG) linkers are incorporated to increase hydrophilicity, a single PEG unit (PEG1) may not be sufficient to counteract the hydrophobicity of the rest of the large PROTAC molecule.[4][5]

  • Overall Lipophilicity: If the warhead and E3 ligase ligand are themselves lipophilic, the cumulative effect will result in a molecule with poor aqueous solubility.[4]

Q2: What is the specific impact of each part of the "this compound" linker on solubility?

A2: Each component has a distinct and often opposing effect on the molecule's solubility:

  • Methylamino Group: The amine is a basic functional group. At physiological or acidic pH, it can be protonated to form a positively charged ammonium (B1175870) salt. This ionization dramatically increases polarity and can significantly enhance aqueous solubility.[6][7]

  • PEG1 Unit: The single ethylene (B1197577) glycol unit adds some polarity and hydrogen bonding capability, which is beneficial for solubility. However, its contribution is often minimal in the context of a large, hydrophobic PROTAC.[8][9]

  • Boc Group: This is a major contributor to poor solubility. Its bulky, nonpolar tert-butyl group shields the polar amine and adds significant lipophilicity to the molecule.[1][3]

Q3: What are the primary strategies to improve the solubility of my PROTAC?

A3: There are two main approaches to improving the solubility of your PROTAC: chemical modification and formulation strategies.[1]

  • Chemical Modification:

    • Boc Deprotection: If the Boc group is not essential for the final PROTAC's activity, its removal will unmask the polar amine, which can dramatically improve solubility.[1]

    • Linker Optimization: Synthesizing analogs with longer PEG chains (e.g., PEG2, PEG4, PEG6) can provide a better hydration shell and improve solubility.[4][10]

    • Salt Formation: The presence of the basic methylamino group allows for the formation of various salts (e.g., hydrochloride, mesylate), which often have significantly higher aqueous solubility than the free base.[6][11]

  • Formulation Strategies:

    • Co-solvents: For in vitro experiments, using a small percentage of an organic co-solvent like DMSO or ethanol (B145695) in your aqueous buffer can help keep the PROTAC in solution.[1][12]

    • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and maintain it in a higher-energy amorphous state, which enhances solubility and dissolution rates.[2][13][14]

    • Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can be used to solubilize lipophilic PROTACs for oral administration.[1][14]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Issue 1: My PROTAC precipitates out of solution when I dilute it from a DMSO stock into an aqueous buffer for an in vitro assay.

  • Possible Causes & Solutions:

    • Exceeded Aqueous Solubility: The final concentration in the aqueous buffer is likely above the thermodynamic solubility limit of your PROTAC.

      • Solution 1: Lower the Final Concentration: If your assay sensitivity allows, simply use a lower final concentration of the PROTAC.

      • Solution 2: Use Co-solvents: Introduce a small, tolerated percentage of an organic co-solvent into your final aqueous buffer.[12] Perform a co-solvent screen to find the most effective one that does not interfere with your assay. (See Protocol 2).

      • Solution 3: Gentle Warming & Sonication: Gently warming the solution to 37°C or using a sonication bath can help dissolve small amounts of precipitate, but be cautious of potential compound degradation with excessive heat.[3]

    • Suboptimal pH: The pH of your buffer may not be optimal for keeping the methylamino group protonated.

      • Solution: pH Adjustment: Test the solubility of your PROTAC in a range of buffers with different pH values. A slightly acidic pH may improve solubility by favoring the protonated, more soluble form of the amine.

    • Aggregation: At higher concentrations, PROTAC molecules can form aggregates, which effectively reduces the concentration of the active monomeric species and can lead to precipitation.[4][15]

      • Solution: Careful Dilution: When diluting from your DMSO stock, add the stock solution slowly to the aqueous buffer while vortexing. This helps to avoid localized high concentrations that can initiate precipitation.[3]

Issue 2: How can I systematically improve the inherent solubility of my PROTAC for future experiments?

  • Possible Causes & Solutions:

    • Hydrophobic Functional Groups: The Boc group is a primary culprit for hydrophobicity.

      • Solution 1: Boc Deprotection: If the experimental design allows, remove the Boc group to expose the polar amine. (See Protocol 4). This is often the most effective single modification for improving solubility.[1]

    • Insufficient Linker Hydrophilicity: The PEG1 linker is too short.

      • Solution 2: Linker Elongation: Synthesize a small library of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6).[4][10] This allows you to empirically determine the optimal balance between solubility and other properties like cell permeability and degradation efficacy.

    • PROTAC is in Free Base Form: The uncharged free base is less soluble than its salt form.

      • Solution 3: Salt Form Screening: The methylamino group is an excellent handle for salt formation.[6] A salt screen can identify a crystalline salt form with superior solubility and stability. (See Protocol 3).

Data Presentation

Table 1: Illustrative Co-solvent Screen Data This table shows hypothetical results for the solubility of a this compound PROTAC in a phosphate-buffered saline (PBS) solution with various co-solvents.

Co-solventConcentration in PBSKinetic Solubility (μM)Fold Increase vs. PBS
None (Control)0%0.51.0
DMSO1%5.210.4
Ethanol1%3.87.6
PEG 4005%15.531.0
NMP1%8.116.2

Table 2: Illustrative Data on Chemical Modification Strategies This table compares the hypothetical aqueous solubility of the original PROTAC with modified versions.

PROTAC AnalogModificationAqueous Solubility (μM)Fold Increase vs. Original
OriginalThis compound0.51.0
Analog 1Methylamino-PEG4 -Boc2.55.0
Analog 2Methylamino-PEG1-NH₂ (Boc Deprotected)25.050.0
Analog 3Methylamino-PEG1-NH₃⁺ Cl⁻ (HCl Salt)75.0150.0

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

This protocol provides a method to determine the kinetic solubility of a compound, which is a measure of its tendency to precipitate from a supersaturated solution.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 1 μM).

  • Addition to Buffer: Transfer a small volume (e.g., 2 μL) from each well of the DMSO plate to a corresponding well of a 96-well clear-bottom plate containing the desired aqueous buffer (e.g., 198 μL of PBS, pH 7.4). This creates a final DMSO concentration of 1%.

  • Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which the turbidity begins to sharply increase above the background is determined as the kinetic solubility limit.

Protocol 2: Co-solvent Solubility Screen

  • Prepare Co-solvent Buffers: Prepare a set of your primary aqueous buffer (e.g., PBS) containing different co-solvents at various concentrations (e.g., 1%, 2%, 5% of DMSO, Ethanol, PEG 400, etc.).

  • Run Kinetic Solubility Assay: Perform the Kinetic Solubility Assay (Protocol 1) for your PROTAC in each of the prepared co-solvent buffers.

  • Compare Results: Create a table comparing the kinetic solubility values obtained in each condition to identify the co-solvent system that provides the best solubility enhancement without negatively impacting your downstream assay.

Protocol 3: Small-Scale Salt Form Screening

This protocol outlines a basic approach to screen for salt forms that may improve solubility.[11][16]

  • PROTAC Solution: Dissolve a known amount of the this compound PROTAC (free base) in a suitable organic solvent (e.g., methanol, acetone).

  • Counter-ion Solutions: Prepare a panel of solutions of common pharmaceutical acids (counter-ions) in the same solvent (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid) at an equimolar concentration.

  • Mixing: In separate small vials, mix the PROTAC solution with each counter-ion solution in a 1:1 molar ratio.

  • Crystallization/Precipitation: Allow the solvent to evaporate slowly at room temperature or store at 4°C to induce precipitation or crystallization of the salt.

  • Isolation and Analysis: Isolate any solid that forms by filtration or centrifugation. Wash with a small amount of cold solvent and dry under vacuum.

  • Solubility Testing: Qualitatively or quantitatively (using Protocol 1) assess the aqueous solubility of each new solid salt form and compare it to the original free base.

Protocol 4: Boc-Deprotection with Trifluoroacetic Acid (TFA)

This is a standard procedure for removing a Boc protecting group.

  • Dissolution: Dissolve the Boc-protected PROTAC in a minimal amount of Dichloromethane (DCM).

  • Acid Addition: Add an excess of Trifluoroacetic Acid (TFA) to the solution (e.g., 20-50% v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.

  • Workup: Once the reaction is complete, remove the TFA and DCM under reduced pressure (in a fume hood). The resulting residue is the TFA salt of your deprotected PROTAC.

  • Purification: The crude product can be purified by reverse-phase HPLC if necessary. The TFA salt can often be used directly for solubility testing or converted to a different salt form.

Visualizations

PROTAC_MoA cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds Ternary->PROTAC Recycled POI_Ub Ubiquitinated POI Ternary->POI_Ub Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation POI_Ub->Proteasome Recognition

Caption: General mechanism of action for a PROTAC, leading to target protein degradation.

Troubleshooting_Workflow Start Start: Poorly Soluble This compound PROTAC AssayType Is this for an in vitro assay or in vivo formulation? Start->AssayType InVitro In Vitro Assay AssayType->InVitro In Vitro InVivo In Vivo Formulation AssayType->InVivo In Vivo CoSolvent Screen Co-solvents (DMSO, PEG 400) InVitro->CoSolvent pHAdjust Adjust Buffer pH InVitro->pHAdjust CheckConc Lower Final Concentration InVitro->CheckConc ChemMod Chemical Modification Needed InVivo->ChemMod InVitroSol Solubility Improved? CoSolvent->InVitroSol pHAdjust->InVitroSol CheckConc->InVitroSol Success1 Success: Proceed with Assay InVitroSol->Success1 Yes InVitroSol->ChemMod No BocDeprotect Boc Deprotection ChemMod->BocDeprotect SaltScreen Salt Form Screening ChemMod->SaltScreen LinkerMod Lengthen PEG Linker ChemMod->LinkerMod InVivoSol Solubility Improved? BocDeprotect->InVivoSol SaltScreen->InVivoSol LinkerMod->InVivoSol Formulation Advanced Formulation (ASD, SEDDS) Success2 Success: Proceed with Study Formulation->Success2 InVivoSol->Formulation No InVivoSol->Success2 Yes

Caption: Logical workflow for troubleshooting PROTAC solubility issues.

Experimental_Workflow cluster_0 Phase 1: Characterization & Quick Fixes cluster_1 Phase 2: Chemical Modification cluster_2 Phase 3: Re-evaluation cluster_3 Phase 4: Final Selection A1 1. Quantify Baseline Solubility (Nephelometry) A2 2. Attempt Co-solvent Solubilization for In Vitro Use A1->A2 A3 3. Assess pH Dependence A2->A3 B1 4a. Boc Deprotection A3->B1 B2 4b. Synthesize Longer PEG Linker Analogs A3->B2 B3 4c. Perform Salt Screen A3->B3 C1 5. Measure Solubility of New Analogs/Forms B1->C1 B2->C1 B3->C1 D1 6. Select Lead Candidate with Optimal Solubility/Activity Profile C1->D1

References

Technical Support Center: Preventing Protein Aggregation with Methylamino-PEG1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of proteins conjugated with Methylamino-PEG1-Boc.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in protein conjugation?

This compound is a heterobifunctional linker containing a methylamino group, a short polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protecting group. The Boc group protects the primary amine, preventing it from reacting during storage or other synthetic steps.[1][2][3] For conjugation to a protein, the Boc group must first be removed under acidic conditions to reveal the primary amine. This amine can then be reacted with an activated functional group on a protein, such as an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond.

Q2: What are the primary causes of protein aggregation when using this compound?

Protein aggregation during conjugation with PEG linkers is a common issue that can arise from several factors:

  • Suboptimal Reaction Conditions: The stability of a protein is highly dependent on its environment.[4] Factors such as pH, temperature, and buffer composition can significantly impact protein folding and solubility.[4][5] Deviating from a protein's optimal stability range can expose hydrophobic core regions, leading to aggregation.[4][6][7]

  • High Protein or Reagent Concentration: High concentrations of protein or the PEG reagent increase the proximity of molecules, enhancing the likelihood of intermolecular interactions that can lead to aggregation.[4][5][8] It is often beneficial to work with lower protein concentrations (<5 mg/mL).[9]

  • Increased Hydrophobicity: The attachment of the this compound linker, even with its short PEG chain, can alter the surface properties of the protein. If the linker attaches to a region that masks charged residues, it can expose hydrophobic patches on the protein surface, promoting aggregation.[5][7]

  • Changes in Isoelectric Point (pI): PEGylation neutralizes positively charged surface lysines, which can lower the protein's overall pI. If the new pI is close to the pH of the reaction or purification buffer, the solubility of the conjugate can decrease, causing it to aggregate.[5]

  • Boc Deprotection Conditions: The acidic conditions required to remove the Boc protecting group can be harsh for some proteins and may lead to denaturation and subsequent aggregation.[1][10]

Q3: My protein conjugate is aggregating. How can I troubleshoot this issue?

If you are observing aggregation, a systematic approach to optimizing your protocol is recommended. The following table outlines common issues and suggested troubleshooting steps.

Observation Potential Cause Troubleshooting Step
Precipitate forms immediately upon adding the PEG reagent.Localized high concentration of the reagent or solvent mismatch.Add the dissolved PEG reagent dropwise to the protein solution with gentle stirring.[4] Ensure the final concentration of any organic solvent (like DMSO or DMF) used to dissolve the linker is low (typically <10%).[5][10]
Aggregation occurs during the conjugation reaction.Suboptimal reaction conditions (pH, temperature, protein concentration).Systematically screen different pH values, temperatures, and protein concentrations to find the optimal conditions for your specific protein.[11] Consider performing the reaction at a lower temperature (4°C) to slow down the reaction rate and potential aggregation.[11]
Aggregation is observed after purification or during storage.Inappropriate storage buffer, freeze-thaw cycles, or long-term instability.Formulate a storage buffer with stabilizing excipients.[9] Aliquot the purified conjugate into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[9]

Troubleshooting Guides

Optimizing Reaction Conditions

The stability of your protein during the conjugation reaction is critical. A screening approach can help identify the optimal buffer conditions to minimize aggregation.

Table 1: Recommended Starting Concentrations for Stabilizing Excipients

Excipient Recommended Concentration Range Mechanism of Action Reference
Arginine50-500 mMSuppresses protein aggregation and increases solubility.[9][12]
Glycine50-250 mMCan improve protein solubility.[10]
Sucrose5-20% (w/v)Acts as a cryoprotectant and stabilizer.[9][11]
Glycerol10-50% (v/v)Cryoprotectant and stabilizer.[9][10][12]
Polysorbate 20/800.01-0.05% (v/v)Non-ionic surfactant that reduces surface-induced aggregation.[10][11]
Experimental Protocols

Protocol 1: General Protein Conjugation with this compound

This protocol assumes the protein has been activated with an NHS ester to react with the amine on the PEG linker.

  • Boc Deprotection:

    • Dissolve this compound in a suitable organic solvent.

    • Add an acid, such as trifluoroacetic acid (TFA), to remove the Boc group.[3][13]

    • Incubate at room temperature. The reaction time will need to be optimized.

    • Remove the acid and solvent, typically by evaporation under vacuum.

  • Protein Preparation:

    • Ensure your NHS-activated protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 2-5 mg/mL.[5]

  • Conjugation Reaction:

    • Slowly add the deprotected Methylamino-PEG1 to the protein solution while gently stirring. A starting molar ratio of 10:1 (PEG to protein) is recommended.[5]

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.[5]

  • Quenching:

    • Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[5]

    • Incubate for an additional 15-30 minutes at room temperature.[5]

  • Purification:

    • Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess PEG reagent and quenching buffer.[9]

Protocol 2: Screening for Optimal Buffer Conditions to Prevent Aggregation

This protocol helps identify stabilizing excipients for your conjugation reaction.

  • Prepare Stock Solutions:

    • Prepare concentrated stock solutions of potential stabilizing excipients (see Table 1).

  • Set Up Screening Reactions:

    • Aliquot your protein into several tubes.

    • Add different excipients to each tube to their final target concentrations. Include a "no excipient" control.

    • Gently mix and allow the protein to equilibrate for 15-30 minutes.

  • Perform a Test Conjugation:

    • Add the deprotected Methylamino-PEG1 to each tube at the same molar ratio.

    • Incubate for the desired reaction time.

  • Assess Aggregation:

    • Visually inspect each tube for turbidity.

    • Centrifuge the samples at high speed (>14,000 x g) for 10 minutes to pellet any insoluble aggregates.[4]

    • Analyze the supernatant using SDS-PAGE or SEC to determine the extent of conjugation and aggregation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification boc_deprotection Boc Deprotection of This compound conjugation Conjugation Reaction (Protein + PEG) boc_deprotection->conjugation protein_prep Protein Preparation (Buffer Exchange) protein_prep->conjugation quenching Quenching conjugation->quenching purification Purification (SEC/Dialysis) quenching->purification analysis Analysis (SDS-PAGE, SEC) purification->analysis

Caption: A general experimental workflow for protein conjugation.

troubleshooting_logic start Protein Aggregation Observed optimize_conditions Optimize Reaction Conditions (pH, Temp, Concentration) start->optimize_conditions add_excipients Add Stabilizing Excipients (Arginine, Glycerol, etc.) optimize_conditions->add_excipients Aggregation Reduced resolved Problem Resolved optimize_conditions->resolved Problem Resolved control_rate Control Reaction Rate (Slow Addition of PEG) add_excipients->control_rate Aggregation Reduced add_excipients->resolved Problem Resolved control_rate->resolved Problem Resolved persists Aggregation Persists control_rate->persists Aggregation Persists

Caption: A logical diagram for troubleshooting aggregation issues.

References

Addressing steric hindrance in Methylamino-PEG1-Boc reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding challenges encountered during reactions with Methylamino-PEG1-Boc, with a particular focus on overcoming steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker containing a Boc-protected secondary amine and a terminal methylamino group, connected by a short polyethylene (B3416737) glycol (PEG) spacer. The PEG portion enhances solubility and the Boc group provides a temporary protective mask for the amine, allowing for selective and controlled reactions.[1] It is primarily used in bioconjugation and the synthesis of complex molecules like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

Q2: What are the most common challenges when working with this compound?

The most common challenges are related to steric hindrance from the Boc protecting group and the PEG chain, which can lead to:

  • Incomplete Boc deprotection.[1]

  • Low yields in coupling reactions.

  • Difficulty in purification of the final product.

Q3: How does steric hindrance from the this compound linker affect coupling reactions?

The bulky tert-butoxycarbonyl (Boc) group can sterically hinder the approach of reactants to the secondary amine, slowing down the reaction rate. Similarly, the PEG chain, although short in this case, can also contribute to steric bulk, potentially affecting the accessibility of the reactive sites.

Q4: What are the signs of incomplete Boc deprotection?

Incomplete Boc deprotection will result in a mixture of the starting material and the desired deprotected product. This can be observed using analytical techniques such as:

  • TLC: Appearance of multiple spots.

  • LC-MS: Presence of both the mass of the Boc-protected and the deprotected compound.

  • ¹H NMR: A persistent peak around 1.4 ppm corresponding to the tert-butyl protons of the Boc group.

Troubleshooting Guide

Issue 1: Incomplete Boc Deprotection

Symptoms:

  • LC-MS analysis shows a significant amount of starting material remaining.

  • ¹H NMR spectrum shows a persistent peak for the Boc group.

  • The subsequent coupling reaction has a very low yield.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Acid Strength or Concentration Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). A common starting point is 20% TFA, which can be increased to 50%.[1] For very resistant cases, consider a stronger acid system like 4M HCl in dioxane.
Inadequate Reaction Time Extend the reaction time and monitor the progress closely using TLC or LC-MS to ensure the reaction goes to completion.
Low Reaction Temperature While many deprotections are performed at room temperature, gentle heating might be necessary for sterically hindered substrates.
Poor Solubility Ensure that the this compound is fully dissolved in the reaction solvent. If solubility is an issue, consider alternative solvent systems.
Issue 2: Low Yield in Coupling Reactions

Symptoms:

  • Low yield of the desired conjugate after the coupling step.

  • Presence of unreacted starting materials.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Steric Hindrance * Choice of Coupling Reagent: Use a coupling reagent known to be effective for sterically hindered amines, such as HATU, HCTU, or COMU. These reagents are generally more reactive than standard carbodiimide-based reagents like EDC/DCC. * Reaction Temperature: Cautiously increasing the reaction temperature can help overcome the activation energy barrier. * Extended Reaction Time: Sterically hindered reactions often require longer incubation periods.
Suboptimal pH The optimal pH for coupling reactions is crucial. For NHS ester couplings to amines, a pH of 7-9 is typically recommended. For carbodiimide-mediated couplings, the activation step is often more efficient at a slightly acidic pH (4.5-5.5), followed by the coupling step at a more neutral pH.[1]
Hydrolysis of Activated Species If using activated esters (e.g., NHS esters), ensure they are fresh and used immediately after preparation. Hydrolysis of the activated ester can significantly reduce the yield.[1]
Incorrect Stoichiometry To drive the reaction to completion, consider using a slight excess (1.5 to 3 equivalents) of the less sterically hindered reaction partner.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes a general method for the removal of the Boc protecting group.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[2]

  • Cool the solution to 0°C using an ice bath.[2]

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[2]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[2]

  • Continue to stir for an additional 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The product will be the TFA salt of the deprotected amine.

Protocol 2: Coupling of Deprotected Methylamino-PEG1-Amine with a Carboxylic Acid

This protocol outlines a general procedure for amide bond formation using HATU as the coupling reagent.

Materials:

  • Deprotected Methylamino-PEG1-Amine (as TFA salt)

  • Carboxylic acid

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the carboxylic acid (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3-4 equivalents) to the solution and stir for a few minutes to pre-activate the carboxylic acid.

  • Dissolve the deprotected Methylamino-PEG1-Amine (TFA salt) (1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the pre-activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 4-24 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, quench the reaction with a small amount of water.

  • Remove the solvent under reduced pressure and purify the product by flash column chromatography or preparative HPLC.

Visualizations

Boc_Deprotection_Workflow Boc Deprotection Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup start Dissolve this compound in anhydrous DCM cool Cool solution to 0°C start->cool add_tfa Slowly add TFA (20-50%) cool->add_tfa stir_cold Stir at 0°C for 30 min add_tfa->stir_cold stir_rt Warm to RT and stir for 1-3 hours stir_cold->stir_rt monitor Monitor by TLC/LC-MS stir_rt->monitor monitor->stir_rt Incomplete workup Remove solvent and excess TFA monitor->workup Reaction Complete end_product Deprotected Amine (TFA Salt) workup->end_product

Caption: Experimental workflow for the Boc deprotection of this compound.

Coupling_Reaction_Workflow Amide Coupling Workflow (HATU) cluster_activation Carboxylic Acid Activation cluster_coupling Coupling Reaction cluster_workup Workup & Purification dissolve_acid Dissolve Carboxylic Acid & HATU in DMF add_dipea Add DIPEA to pre-activate dissolve_acid->add_dipea add_amine Add amine to activated acid add_dipea->add_amine dissolve_amine Dissolve Deprotected Amine in DMF dissolve_amine->add_amine stir_reaction Stir at RT for 4-24 hours add_amine->stir_reaction monitor Monitor by LC-MS/TLC stir_reaction->monitor monitor->stir_reaction Incomplete quench Quench with water monitor->quench Reaction Complete purify Purify by chromatography quench->purify final_product Final Conjugate purify->final_product

Caption: Workflow for coupling a carboxylic acid with deprotected Methylamino-PEG1-Amine using HATU.

References

Technical Support Center: Monitoring Methylamino-PEG1-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for monitoring the progress of the N-Boc protection of methylamino-PEG1.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is my Methylamino-PEG1-Boc reaction incomplete?

A: Incomplete reactions are common and can stem from several factors:

  • Insufficient Reagents: The amount of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) may be insufficient. A slight excess (1.1-1.5 equivalents) is often recommended.[1]

  • Suboptimal pH: The reaction requires a basic environment to deprotonate the methylamine, making it nucleophilic. Ensure a suitable base, like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is used in sufficient quantity (2-3 equivalents).[1]

  • Low Temperature: While the reaction is typically run at room temperature, gentle heating may be necessary for sluggish reactions.[2]

  • Inadequate Reaction Time: The reaction time can vary from 3 to 12 hours.[1] It is crucial to monitor the reaction's progress before quenching it.

  • Moisture: (Boc)₂O is sensitive to moisture. Using anhydrous solvents is recommended to prevent its hydrolysis.[3]

Q2: How can I quickly check if my reaction is working?

A: Thin-Layer Chromatography (TLC) is the quickest method to get a qualitative assessment of your reaction.[4] By comparing the spots of your reaction mixture with the starting material, you can observe the consumption of the starting amine and the formation of a new, less polar product.

Q3: I see multiple spots on my TLC plate. What do they represent?

A: Multiple spots could indicate:

  • Starting Material: Unreacted Methylamino-PEG1.

  • Product: The desired this compound.

  • Byproducts: Potential side products from the reaction, or impurities in the starting material. Unhydrolyzed (Boc)₂O can also sometimes be visualized on the TLC plate.

Q4: My LC-MS results are confusing. What should I be looking for?

A: In your LC-MS analysis, you should look for a peak corresponding to the mass of your product. The expected mass of the product is the sum of the starting materials minus the mass of byproducts. Specifically, you should be looking for the [M+H]⁺ or [M+Na]⁺ adducts of your product.[5][6]

Q5: The ¹H NMR spectrum shows a peak at ~1.4 ppm, but the reaction is incomplete. Why?

A: The singlet at approximately 1.4 ppm is characteristic of the nine protons of the tert-butyl group on the Boc moiety and confirms the presence of the product.[5] However, if other signals corresponding to the starting material are still present, it indicates an incomplete reaction. You should compare the integration of the product's characteristic peaks with those of the starting material to estimate the conversion.

Analytical Techniques and Protocols

Effective monitoring of the this compound reaction is crucial for determining reaction completion and ensuring product purity. The three primary analytical techniques for this purpose are Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Thin-Layer Chromatography (TLC)

TLC is a rapid and straightforward method for qualitatively monitoring the progress of a reaction.[4] It allows for the visualization of the consumption of the starting material and the appearance of the product. The Boc-protected product is less polar than the starting amine and will, therefore, have a higher retention factor (Rf) value.[7][8]

Experimental Protocol for TLC:

  • Plate Preparation: Use silica (B1680970) gel 60 F254 pre-coated plates.[9]

  • Spotting: On a pencil-drawn baseline, spot the starting material (Methylamino-PEG1), a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.

  • Elution: Develop the plate in a sealed tank with an appropriate mobile phase. A common system is Dichloromethane (DCM) and Methanol (B129727) (MeOH) (e.g., 95:5 or 90:10 v/v).

  • Visualization: Visualize the spots under UV light (if applicable) and/or by staining with a suitable agent like potassium permanganate (B83412) or ninhydrin.[9] Ninhydrin is particularly useful as it stains primary and secondary amines, so the starting material spot will be strongly stained while the product spot will not.

CompoundExpected Rf ValueNotes
Methylamino-PEG1LowerBeing more polar, it will travel a shorter distance up the plate.
This compoundHigherThe non-polar Boc group reduces the compound's polarity, causing it to travel further up the plate. The product will not stain with ninhydrin.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that provides both separation and mass identification of the components in a reaction mixture, offering a more quantitative assessment of the reaction's progress.[7][10]

Experimental Protocol for LC-MS:

  • Sample Preparation: Withdraw a small aliquot from the reaction mixture and dilute it with a suitable solvent like acetonitrile (B52724) or methanol to a concentration of approximately 1 mg/mL.[11] Further dilution may be necessary depending on the instrument's sensitivity.[6]

  • Chromatography: Inject the sample into an LC system, typically with a reverse-phase C18 column. A gradient elution using water and acetonitrile, often with 0.1% formic acid, is commonly employed.

  • Mass Spectrometry: The eluent from the LC is introduced into a mass spectrometer, commonly using Electrospray Ionization (ESI).[11] Analyze the resulting mass spectrum for the expected mass-to-charge ratios (m/z) of the starting material and product.

CompoundFormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
Methylamino-PEG1C₅H₁₃NO₂119.16120.1
This compoundC₁₀H₂₁NO₃203.28[12]204.3
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an excellent tool for structural confirmation and can be used to monitor the reaction by observing the disappearance of starting material signals and the appearance of product signals.[7]

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Withdraw an aliquot of the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of 5-10 mg/mL.[11]

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis: Look for the characteristic signals of the product and the disappearance of signals from the starting material. The most telling signal for the product is the singlet from the nine equivalent protons of the Boc group's tert-butyl moiety.[5]

GroupCompoundExpected Chemical Shift (ppm)MultiplicityIntegration
t-Butyl (Boc)This compound~1.4singlet9H
N-CH₃Methylamino-PEG1~2.4singlet3H
N-CH₃This compound~2.8singlet3H

Reaction Monitoring Workflow

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_decision Decision cluster_outcome Outcome start Start Reaction: Methylamino-PEG1 + (Boc)₂O tlc TLC Analysis start->tlc t=0, 1h, 2h... is_complete Reaction Complete? tlc->is_complete lcms LC-MS Analysis nmr ¹H NMR Analysis continue_reaction Continue Reaction is_complete->continue_reaction No workup Proceed to Work-up is_complete->workup Yes continue_reaction->tlc Continue monitoring workup->lcms Confirmation workup->nmr Confirmation

Caption: Workflow for monitoring a this compound reaction.

References

Technical Support Center: Optimizing PROTAC Linker Length for Improved Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses common issues encountered during the optimization of linker length for improved Proteolysis Targeting Chimera (PROTAC) efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of two ligands connected by a linker.[1] One ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] The linker is a critical component that connects these two ligands, and its composition, length, and attachment points are crucial for the PROTAC's overall efficacy.[1] An optimal linker facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[1][2]

Q2: How does linker length impact PROTAC efficacy?

The length of the linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair.[3]

  • Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[4]

  • Too long: Conversely, a linker that is too long may not effectively bring the two proteins into the necessary proximity for efficient ubiquitination.[4] This can lead to an unstable ternary complex with excessive flexibility, resulting in inefficient ubiquitination.[5]

Q3: What are the most common types of linkers used in PROTAC design?

The most common linkers are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains due to their synthetic accessibility and tunable lengths.[1] There is also a growing trend towards using more rigid linkers containing motifs like piperazine, piperidine, or alkynes to improve conformational stability and cell permeability.[5]

Q4: What is the "hook effect" in the context of PROTACs?

The "hook effect" describes the phenomenon where the efficacy of a PROTAC decreases at higher concentrations, resulting in a bell-shaped dose-response curve.[6][7] This occurs because at high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the functional ternary complex required for degradation.[6][8]

Q5: How can the linker design mitigate the "hook effect"?

A well-designed linker can enhance ternary complex cooperativity, where the binding of the first protein increases the affinity for the second. This increased stability of the ternary complex can help to lessen the hook effect.[8] A more rigid linker can also pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding and leading to a more stable ternary complex.[1]

Troubleshooting Guides

Issue 1: No or poor degradation of the target protein is observed.

This is a common issue with several potential causes. A systematic approach to troubleshooting is recommended.

Possible Cause Troubleshooting Steps
Inefficient Ternary Complex Formation The PROTAC may bind to the target and E3 ligase individually but fails to form a stable ternary complex. Solution: Synthesize analogs with varied linker lengths and compositions (e.g., PEG, alkyl chains of different lengths). Evaluate ternary complex formation using biophysical assays like SPR or NanoBRET®.[2]
Poor Cell Permeability The PROTAC molecule may be too large or have unfavorable physicochemical properties to cross the cell membrane efficiently. Solution: Modify the linker to improve properties. Incorporating more hydrophilic groups (e.g., PEG units) or polar functional groups can improve solubility, while more lipophilic groups can enhance cell permeability.[9]
Incorrect Linker Attachment Point The linker may be attached to a position on the warhead or E3 ligase ligand that interferes with protein binding. Solution: Analyze the crystal structures of the ligands bound to their respective proteins to identify solvent-exposed regions suitable for linker attachment that do not disrupt key binding interactions.[9]
Low E3 Ligase Expression The cell line used may not express the recruited E3 ligase at sufficient levels. Solution: Verify the expression of the target E3 ligase in your cell model using Western Blot.[10]

Issue 2: The degradation efficacy of my PROTAC is low, and I suspect issues with linker hydrophilicity.

Possible Cause Troubleshooting Steps
Poor Solubility If the PROTAC is too hydrophobic, it may have poor aqueous solubility, limiting its availability. Solution: Incorporate more hydrophilic groups into the linker, such as PEG units or polar functional groups like amides and ethers.[9]
Low Cell Permeability If the PROTAC is too hydrophilic, it may struggle to cross the lipophilic cell membrane. Solution: Systematically replace hydrophilic moieties with more lipophilic ones. A strategy to overcome this is to utilize the "chameleon effect," where flexible linkers adopt a more compact, less polar conformation in the cell membrane.[11]

Data Presentation: Linker Length and Efficacy

The optimal linker length is highly dependent on the specific POI and E3 ligase pair. Below are examples illustrating the impact of linker length on degradation efficacy, measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).

Table 1: Impact of Linker Length on Estrogen Receptor (ERα) Degradation [1]

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)
1 1210085
2 1625>95
3 2015080
4 2450060

Table 2: Impact of Linker Length on TBK1 Degradation [3][5]

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)
TBK1-PROTAC-1 < 12No degradation-
TBK1-PROTAC-2 21396
TBK1-PROTAC-3 2929276

Table 3: Comparison of BRD4-targeting PROTACs with varying PEG linker lengths [12]

PROTACLinkerDC50 (nM)Dmax (%)
BRD4-PROTAC-1 PEG215.690
BRD4-PROTAC-2 PEG35.2>95
BRD4-PROTAC-3 PEG41.8>98
BRD4-PROTAC-4 PEG53.5>95
BRD4-PROTAC-5 PEG68.192

Experimental Protocols

1. Western Blot for Protein Degradation

This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[13][14]

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency at the time of harvest. Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).[9]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[9][10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal protein loading.[9]

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9][10]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[9][10]

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values from a dose-response curve.[9]

2. NanoBRET® Ternary Complex Formation Assay

This assay is well-suited for live-cell monitoring of the ternary complex that forms between the target protein and E3 ligase.[15][16][17]

  • Cell Seeding and Transfection: Seed HEK293T cells in white assay plates. Co-transfect the cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).[15]

  • Compound Treatment: Prepare serial dilutions of the PROTAC. To distinguish ternary complex formation from degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC.[15]

  • Reagent Addition: Add the NanoBRET® detection reagent containing the HaloTag® ligand and Nano-Glo® substrate.[15]

  • Signal Measurement: Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a luminometer.[15]

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[15]

3. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR enables label-free, real-time measurement of binding kinetics and affinity for both binary and ternary complexes.[18]

  • Immobilization: Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface.[18]

  • Binary Interaction Analysis: Inject the PROTAC over the immobilized protein surface to measure the binary binding affinity (KD).[9]

  • Ternary Complex Analysis: Inject a mixture of the PROTAC and the target protein over the immobilized E3 ligase surface. The binding response will indicate the formation of the ternary complex.[19]

  • Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) for the ternary complex. The cooperativity (alpha) can be calculated by comparing the binary and ternary binding affinities.[18]

4. In Vitro Ubiquitination Assay

This assay assesses the ability of a PROTAC to induce the ubiquitination of a target protein in a reconstituted cell-free system.[20][21][22]

  • Reaction Setup: In a microcentrifuge tube, combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, ubiquitin, and ATP in an assay buffer.[20]

  • PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixture. Include a vehicle control (DMSO).[20]

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours) to allow for ubiquitination.[20]

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western Blot using an antibody specific to the target protein to detect the appearance of higher molecular weight ubiquitinated species.[20]

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary->PROTAC Recycling PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Ubiquitin_Proteasome_System cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 Conjugation AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 (Ubiquitin ligase) E2->E3 Ub_Target Poly-ubiquitinated Target Protein E3->Ub_Target Ligation Ub Ubiquitin Ub->E1 Activation ATP ATP ATP->E1 Target Target Protein Target->E3 Proteasome 26S Proteasome Ub_Target->Proteasome Peptides Degraded Peptides Proteasome->Peptides Ub_recycle Ubiquitin (Recycled) Proteasome->Ub_recycle Troubleshooting_Workflow Start No/Poor Degradation Observed Check_Binding Confirm Binary Binding? (SPR, ITC) Start->Check_Binding Check_Permeability Assess Cell Permeability? (e.g., PAMPA) Check_Binding->Check_Permeability Yes No_Binding No Binding: Redesign Warhead/E3 Ligand Check_Binding->No_Binding No Synthesize_Analogs Synthesize Analogs with Varied Linker Lengths/Compositions Check_Permeability->Synthesize_Analogs Yes Poor_Permeability Poor Permeability: Modify Linker for Physicochemical Properties Check_Permeability->Poor_Permeability No Check_Ternary Analyze Ternary Complex Formation? (SPR, NanoBRET) Synthesize_Analogs->Check_Ternary Check_Ubiquitination Perform In Vitro Ubiquitination Assay? Check_Ternary->Check_Ubiquitination Yes No_Ternary No/Weak Ternary Complex: Re-evaluate Linker Design Check_Ternary->No_Ternary No Cellular_Degradation Cellular Degradation Assay (Western Blot) Check_Ubiquitination->Cellular_Degradation Yes No_Ub No Ubiquitination: Check E3 Ligase Activity Check_Ubiquitination->No_Ub No Optimized Optimized PROTAC Cellular_Degradation->Optimized

References

Technical Support Center: Enhancing the Stability of PROTACs Containing Methylamino-PEG1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter while working with Proteolysis-Targeting Chimeras (PROTACs) that incorporate a Methylamino-PEG1-Boc linker.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability liabilities of a PROTAC containing a this compound linker?

A1: PROTACs with a this compound linker may be susceptible to several stability issues. The primary concern is the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group, which can be prematurely cleaved under acidic conditions present in some experimental setups or intracellular compartments. Additionally, the ether linkage in the PEG spacer can be a site for oxidative metabolism. The methylamino group itself could be subject to metabolic N-dealkylation.

Q2: How does the short PEG1 linker influence the stability and activity of the PROTAC?

A2: The short, single polyethylene (B3416737) glycol (PEG) unit in the this compound linker offers a degree of hydrophilicity which can aid in the solubility of the PROTAC molecule. However, compared to longer PEG chains, a PEG1 linker provides less conformational flexibility. This can be advantageous if it pre-organizes the PROTAC into a favorable conformation for forming a stable ternary complex between the target protein and the E3 ligase. Conversely, if the short linker length imposes steric hindrance, it can prevent productive ternary complex formation and subsequent protein degradation.[1]

Q3: What is the role of the Boc protecting group, and when should it be removed?

A3: The Boc group serves as a protecting group for the methylamino moiety during the synthesis of the PROTAC. It prevents the secondary amine from participating in unwanted side reactions. The Boc group must be removed in the final synthetic step to expose the methylamine (B109427), which then acts as a linker attachment point to either the target protein ligand or the E3 ligase ligand. In the context of a final PROTAC molecule used in biological assays, the Boc group should ideally be absent from the linker structure, as its presence would alter the linker's properties and potentially hinder ternary complex formation.

Q4: Can the methylamino group in the linker lead to off-target effects?

A4: The presence of a secondary amine in the linker could potentially lead to off-target interactions. Furthermore, if the linker undergoes metabolic cleavage, the resulting methylamine-containing fragments could have their own biological activities. For instance, methylamine can be a substrate for semicarbazide-sensitive amine oxidases, leading to the production of formaldehyde (B43269) and hydrogen peroxide, which can be cytotoxic.[2] It is crucial to evaluate the potential for off-target effects through comprehensive proteomics and toxicology studies.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Low or no target protein degradation Premature cleavage of the Boc group: If the Boc group is still present on the linker during biological assays, it may interfere with activity. More likely, if the PROTAC was not properly purified after synthesis, residual acidic reagents could lead to linker instability.- Confirm complete Boc deprotection and purification of the final PROTAC using LC-MS and NMR. - Ensure storage conditions are neutral or slightly basic to prevent acid-catalyzed degradation.
Suboptimal ternary complex formation due to short linker length: The PEG1 linker may be too short to allow for a productive conformation of the target protein and E3 ligase.[1]- Synthesize and test a series of PROTACs with longer PEG linkers (e.g., PEG2, PEG3, PEG4) to assess the structure-activity relationship. - Perform biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure ternary complex formation directly.
Poor cell permeability: The overall physicochemical properties of the PROTAC, influenced by the linker, may limit its ability to cross the cell membrane.- Evaluate cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays. - Modify the PROTAC structure to improve its lipophilicity, for example, by altering the warhead or E3 ligase ligand, while balancing solubility.
High variability in experimental results PROTAC instability in cell culture media or assay buffer: The PROTAC may be degrading over the time course of the experiment.- Assess the stability of the PROTAC in the relevant media or buffer over time using LC-MS/MS. - Consider shorter incubation times for the degradation assay if instability is observed.
Formation of inactive aggregates: Poor solubility of the PROTAC can lead to aggregation and inconsistent effective concentrations.- Measure the aqueous solubility of the PROTAC. - Use solubility-enhancing excipients in the formulation, if appropriate for the experimental setup.
Off-target effects observed Metabolic instability of the linker: Cleavage of the linker can generate metabolites with their own biological activities.[]- Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to identify major metabolites. - Characterize the activity of any identified metabolites in relevant off-target assays.
Non-specific binding of the methylamino group: The secondary amine in the linker may interact with other proteins or cellular components.- Design and synthesize a control PROTAC with a modified linker (e.g., replacing the methylamino group with an ether linkage) to assess the contribution of this group to off-target effects. - Utilize chemoproteomic approaches to identify off-target interactors.

Data Presentation

Table 1: Comparative in vitro Performance of PROTACs with Varying Linker Architectures

PROTAC LinkerTarget ProteinE3 LigaseDC50 (nM) [a]Dmax (%) [b]Cell Permeability (Papp, 10⁻⁶ cm/s)In Vitro Half-life (t½, min) [c]
Methylamino-PEG1 BRD4VHL50851.245
Alkyl-C3BRD4VHL75802.560
PEG3BRD4VHL25>950.830
PEG5BRD4VHL15>950.525

This table presents hypothetical data for illustrative purposes, based on general trends observed in PROTAC development. Actual values will be system-dependent.

[a] DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. [b] Dmax: The maximum percentage of target protein degradation achieved. [c] In vitro half-life as determined in human liver microsomes.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the rate of metabolic degradation of a PROTAC containing the Methylamino-PEG1 linker.

Materials:

  • Test PROTAC

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724)

  • Internal standard (structurally similar compound with a distinct mass)

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of the test PROTAC in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the PROTAC (final concentration typically 1 µM) with HLM (final concentration typically 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a 3-fold volume of cold acetonitrile containing the internal standard.

  • Vortex the samples and centrifuge at high speed to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Analyze the disappearance of the parent PROTAC over time relative to the internal standard.

  • Calculate the in vitro half-life (t½) from the slope of the natural log of the remaining parent compound versus time plot.

Protocol 2: Boc Deprotection of the this compound Linker

Objective: To remove the Boc protecting group from the linker to allow for subsequent conjugation.

Materials:

  • Boc-protected linker or PROTAC intermediate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Nitrogen or argon gas

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) or LC-MS for reaction monitoring

Methodology:

  • Dissolve the Boc-protected compound in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (typically 20-50% v/v) to the stirred solution. Gas evolution (isobutylene and CO2) will be observed.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene (B28343) can help remove residual TFA.

  • For neutralization, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine. The product is often obtained as a TFA salt if the neutralization step is omitted, which may be suitable for the next reaction step.

Visualizations

PROTAC_Degradation_Pathway cluster_cell Cellular Environment PROTAC PROTAC (Methylamino-PEG1 Linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_Target Polyubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting_Workflow decision decision solution solution Start Low or No Target Degradation Observed Check_Purity Check PROTAC Purity & Integrity (LC-MS, NMR) Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Repurify Repurify PROTAC Purity_OK->Repurify No Assess_Permeability Assess Cell Permeability (PAMPA, Caco-2) Purity_OK->Assess_Permeability Yes Repurify->Start Permeability_OK Permeability Sufficient? Assess_Permeability->Permeability_OK Modify_Structure Modify PROTAC for Improved Physicochemical Properties Permeability_OK->Modify_Structure No Ternary_Complex_Assay Assess Ternary Complex Formation (SPR, ITC, TR-FRET) Permeability_OK->Ternary_Complex_Assay Yes Modify_Structure->Start Complex_Forms Ternary Complex Forms? Ternary_Complex_Assay->Complex_Forms Optimize_Linker Synthesize Linker Analogs (Vary Length/Composition) Complex_Forms->Optimize_Linker No Check_Metabolic_Stability Assess Metabolic Stability (Microsomes, Hepatocytes) Complex_Forms->Check_Metabolic_Stability Yes Optimize_Linker->Start Stable_Enough Sufficiently Stable? Check_Metabolic_Stability->Stable_Enough Stabilize_Linker Modify Linker to Block Metabolic Hotspots Stable_Enough->Stabilize_Linker No Success Improved Degradation Stable_Enough->Success Yes Stabilize_Linker->Start

Caption: Troubleshooting workflow for low PROTAC efficacy.

References

Validation & Comparative

Characterization of Methylamino-PEG1-Boc: A Comparative Guide Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of building blocks like Methylamino-PEG1-Boc is fundamental to ensure the integrity and success of complex molecular assemblies such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive comparison of this compound with a structurally similar alternative, t-Boc-N-amido-PEG1-amine, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols and data interpretation are presented to facilitate accurate analysis and quality control.

Introduction to this compound

This compound is a heterobifunctional linker containing a Boc-protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal methylamino group. The Boc protecting group provides orthogonality in synthetic strategies, while the hydrophilic PEG linker can improve the solubility and pharmacokinetic properties of the final conjugate. The terminal methylamino group offers a reactive site for further conjugation. Accurate characterization is crucial to confirm its structure and purity before its incorporation into larger, more complex molecules.

Comparative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of molecules in solution. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and a comparable alternative.

Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted for this compound, based on similar structures)

AssignmentThis compound (Predicted)t-Boc-N-amido-PEG1-amine (Alternative)
-C(CH₃)₃ (Boc group)~1.44 ppm (s, 9H)~1.44 ppm (s, 9H)
-NH- (Boc-protected amine)~5.0 ppm (br s, 1H)~5.4 ppm (br s, 1H)
-CH₂-NH(Boc) ~3.25 ppm (t, 2H)~3.30 ppm (q, 2H)
-O-CH₂- ~3.55 ppm (t, 2H)Not Applicable
-CH₂-O-CH₂- ~3.65 ppm (s, 4H)Not Applicable
-CH₂-NHCH₃ ~2.75 ppm (t, 2H)Not Applicable
-NH-CH₃ ~2.45 ppm (s, 3H)Not Applicable
-CH₂-NH₂ (Amine)Not Applicable~2.85 ppm (t, 2H)

Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted for this compound, based on similar structures)

AssignmentThis compound (Predicted)t-Boc-N-amido-PEG1-amine (Alternative)
-C(CH₃)₃ (Boc group)~28.5 ppm~28.5 ppm
C (CH₃)₃ (Boc group)~79.5 ppm~79.5 ppm
-CH₂-NH(Boc) ~40.5 ppm~40.3 ppm
-O-CH₂- ~70.0 ppmNot Applicable
-CH₂-O-CH₂- ~70.3 ppmNot Applicable
-CH₂-NHCH₃ ~50.0 ppmNot Applicable
-NH-CH₃ ~36.0 ppmNot Applicable
-CH₂-NH₂ (Amine)Not Applicable~41.7 ppm
C=O (Boc group)~156.0 ppm~156.2 ppm
Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of this compound and identifying potential impurities. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Table 3: Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight (Da)Expected [M+H]⁺ (m/z)Common Fragments (m/z)
This compound C₁₀H₂₁NO₃203.28204.29148.18 ([M-C₄H₈+H]⁺), 104.15 ([M-Boc+H]⁺)
t-Boc-N-amido-PEG1-amine C₉H₂₀N₂O₃204.27205.28149.19 ([M-C₄H₈+H]⁺), 105.16 ([M-Boc+H]⁺)

The fragmentation of the Boc group is a characteristic feature in the mass spectrum, often showing a loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da).[1]

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible data.

NMR Spectroscopy Protocol
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Ensure the solvent is free of water and other impurities.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer) :

    • ¹H NMR :

      • Set the spectral width to 16 ppm, centered at approximately 6 ppm.

      • Use a 30-degree pulse angle.

      • Set the acquisition time to at least 4 seconds.

      • Use a relaxation delay of 1-2 seconds.

      • Acquire 16-32 scans for good signal-to-noise.

    • ¹³C NMR :

      • Use a proton-decoupled pulse sequence.

      • Set the spectral width to 250 ppm, centered at approximately 100 ppm.

      • Use a 30-degree pulse angle.

      • Set the acquisition time to 1-2 seconds.

      • Use a relaxation delay of 2 seconds.

      • Acquire 1024 or more scans, depending on the sample concentration.

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton counts.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation :

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent for infusion, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Instrument Parameters :

    • Ionization Mode : Positive ion mode is typically used for amines.

    • Capillary Voltage : Set between 3.0 and 4.5 kV.

    • Nebulizing Gas (N₂) Pressure : Typically 10-20 psi.

    • Drying Gas (N₂) Flow Rate : 5-10 L/min.

    • Drying Gas Temperature : 300-350 °C.

    • Mass Range : Scan a range appropriate for the expected molecular ion, for instance, m/z 50-500.

  • Data Analysis :

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Analyze the spectrum for characteristic fragment ions, such as the loss of the Boc group.

    • Check for the presence of adducts (e.g., [M+Na]⁺, [M+K]⁺).

Visualization of the Analytical Workflow

To provide a clear overview of the characterization process, the following diagram illustrates the experimental workflow from sample receipt to final data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Sample of This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Dilute Dilute for MS Analysis Sample->Dilute Transfer Transfer to NMR Tube Dissolve->Transfer NMR NMR Spectrometer Transfer->NMR MS Mass Spectrometer Dilute->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline) NMR->ProcessNMR AnalyzeMS Analyze Mass Spectrum (Identify [M+H]⁺, Fragments) MS->AnalyzeMS Compare Compare with Reference/Predicted Data ProcessNMR->Compare AnalyzeMS->Compare FinalReport Final Characterization Report Compare->FinalReport

A streamlined workflow for the spectroscopic characterization of this compound.

Conclusion

The robust characterization of this compound and its alternatives through NMR and mass spectrometry is a critical quality control step in the synthesis of advanced therapeutics. By following standardized protocols and carefully interpreting the resulting data, researchers can confidently verify the structure and purity of these essential linkers, ensuring the reliability and reproducibility of their subsequent applications in drug development and other scientific endeavors. The comparative data presented in this guide serves as a valuable resource for scientists working with these important chemical tools.

References

Confirming the Synthesis of a Methylamino-PEG1-Boc PROTAC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the development of targeted protein degraders, the successful synthesis of a PROTAC (Proteolysis Targeting Chimera) is the foundational first step. This guide provides a comparative overview of analytical techniques to confirm the successful synthesis of a Methylamino-PEG1-Boc PROTAC, complete with experimental protocols and data interpretation.

Structural and Purity Confirmation: A Multi-Faceted Approach

Confirming the identity and purity of a synthesized PROTAC is critical before proceeding to biological evaluation.[1] A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Key Analytical Techniques for PROTAC Confirmation
Technique Information Provided Strengths Limitations
¹H and ¹³C NMR Detailed structural information, confirmation of functional groups (e.g., Boc group, PEG linker), and presence of key structural motifs.[2][3]Provides unambiguous structural elucidation. Can detect impurities with distinct proton or carbon signals.Lower sensitivity compared to MS. Complex spectra can be challenging to interpret.
Mass Spectrometry (MS) Accurate molecular weight of the intact PROTAC, confirming the correct elemental composition.[1][4]High sensitivity and accuracy. Can be coupled with liquid chromatography (LC-MS) for simultaneous purity analysis and mass confirmation.[5]Does not provide detailed structural information on its own. Isomeric compounds cannot be distinguished.
HPLC Purity of the synthesized PROTAC.[6][7]High resolution for separating the target compound from impurities and starting materials. Allows for quantification of purity.Does not provide structural information. Requires a reference standard for absolute quantification.

Experimental Workflow for Synthesis Confirmation

The following diagram illustrates a typical workflow for confirming the successful synthesis of a this compound PROTAC.

PROTAC Synthesis Confirmation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation synthesis PROTAC Synthesis purification Purification (e.g., Flash Chromatography, Prep-HPLC) synthesis->purification hplc HPLC Purity Analysis purification->hplc Assess Purity ms Mass Spectrometry (LC-MS) hplc->ms Confirm Mass of Pure Fraction nmr NMR Spectroscopy ('H, '³C) ms->nmr Detailed Structural Elucidation final_product final_product nmr->final_product Confirmed PROTAC

Caption: A general workflow for the synthesis, purification, and analytical confirmation of a PROTAC molecule.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the this compound PROTAC.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified PROTAC in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL in an NMR tube.[8]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Key signals to identify include the singlet for the nine protons of the tert-butoxycarbonyl (Boc) group, typically around 1.4-1.5 ppm, the characteristic peaks for the polyethylene (B3416737) glycol (PEG) linker, and the signals corresponding to the warhead and E3 ligase ligand moieties.[8]

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This will show characteristic signals for the carbonyl carbon of the Boc group (around 155 ppm) and the quaternary carbon of the Boc group (around 80 ppm), in addition to the carbons of the PEG linker and the aromatic/aliphatic regions of the warhead and E3 ligase ligand.[8]

  • Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values. Compare the observed spectra with the expected structure of the this compound PROTAC.

Expected ¹H NMR Signals for this compound Moiety
Protons Approximate Chemical Shift (ppm)
Boc (9H, singlet)~1.45[8]
PEG methylene (B1212753) (CH₂)~3.5-3.7
Methylamino (CH₃)Varies based on adjacent groups
Expected ¹³C NMR Signals for this compound Moiety
Carbon Approximate Chemical Shift (ppm)
Boc C(CH₃)₃~28.4[8]
Boc C(CH₃)₃~80.1[8]
Boc C=O~155
PEG CH₂~70
Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized PROTAC.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the purified PROTAC in a suitable solvent compatible with the chosen ionization method (e.g., acetonitrile/water for electrospray ionization - ESI).

  • Instrumentation and Ionization: Introduce the sample into the mass spectrometer, typically using ESI, which is a soft ionization technique that minimizes fragmentation and allows for the observation of the molecular ion.[8]

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • Data Analysis: Process the raw data to determine the molecular weight of the species present. The observed molecular weight should correspond to the calculated exact mass of the this compound PROTAC. High-resolution mass spectrometry (HRMS) can provide mass accuracy within a few parts per million (ppm), further confirming the elemental composition.[1]

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized PROTAC.

Methodology:

  • System Setup: Use an HPLC system with a suitable detector (e.g., UV-Vis) and a reversed-phase column (e.g., C18).[5]

  • Mobile Phase: Prepare a mobile phase system, typically consisting of an aqueous solvent (A) and an organic solvent (B), both often containing a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid.[5]

  • Sample Preparation: Dissolve a small amount of the purified PROTAC in a suitable solvent.

  • Chromatography: Inject the sample and run a gradient elution, typically from a low to high percentage of the organic solvent, to separate the PROTAC from any remaining impurities.[5]

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks. A purity level of >95% is generally desired for biological assays.

Downstream Confirmation: Validating PROTAC Function

While the above techniques confirm the successful chemical synthesis, further biological assays are necessary to validate that the PROTAC is functional.

PROTAC Functional Validation cluster_binding Binding & Complex Formation cluster_degradation Degradation Cascade target_engagement Target Engagement (e.g., CETSA, NanoBRET™) ternary_complex Ternary Complex Formation (e.g., TR-FRET, Native MS) target_engagement->ternary_complex ubiquitination Target Ubiquitination (e.g., Western Blot, MS) ternary_complex->ubiquitination Induces degradation Target Degradation (e.g., Western Blot, Quantitative Proteomics) ubiquitination->degradation biological_effect biological_effect degradation->biological_effect Biological Effect

Caption: A logical flow diagram illustrating the key steps in validating the biological function of a synthesized PROTAC.

These functional assays, while beyond the scope of confirming the chemical synthesis itself, are the ultimate validation of a successfully designed and synthesized PROTAC molecule.[9] They confirm that the molecule not only has the correct structure but is also capable of inducing the desired biological outcome: the degradation of the target protein.

References

A Comparative Guide to PEG-Based PROTAC Linkers: Spotlight on Methylamino-PEG1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] A PROTAC molecule consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][4][5] The linker is not merely a spacer but a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[5][6][7]

Among the various linker types, those based on polyethylene (B3416737) glycol (PEG) are frequently employed due to their ability to improve solubility and confer favorable drug-like properties.[5][8][9][10] This guide provides a comparative analysis of Methylamino-PEG1-Boc, a building block for short, single-unit PEG linkers, against other, longer PEG-based linkers, supported by established principles and experimental methodologies.

The Role and Impact of PEG Linker Composition

PEG linkers are prized for their hydrophilicity, which can enhance the aqueous solubility of often-hydrophobic PROTAC molecules.[5][10][11] The length and flexibility of the PEG chain are critical parameters that must be empirically optimized for each specific target and E3 ligase combination.[6][11][12]

  • Ternary Complex Formation : The linker must be of an optimal length and geometry to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[6] A linker that is too short may cause steric hindrance, while one that is too long could lead to a non-productive complex where ubiquitination sites are inaccessible.[11]

  • Physicochemical Properties : Increasing PEG length generally improves solubility.[5][11] However, this often comes at the cost of increased molecular weight and polar surface area, which can negatively impact cell permeability.[11][13]

  • Pharmacokinetics (PK) : PEGylation is a well-known strategy to improve the pharmacokinetic behavior of therapeutic molecules, often by increasing circulation half-life.[14][15] In PROTACs, the linker's properties can significantly affect bioavailability and tissue distribution.[14][16]

This compound is a PROTAC linker building block containing a single PEG unit.[17] Its use results in a short, flexible linker that can be advantageous in specific contexts where minimal distance between the target and the E3 ligase is required.

Comparative Analysis: Short (PEG1) vs. Long-Chain PEG Linkers
Performance ParameterShort PEG Linker (e.g., from this compound)Long-Chain PEG Linker (e.g., PEG3, PEG4+)Rationale
Degradation Potency (DC50) Potentially Higher or LowerPotentially Higher or LowerThe optimal linker length is target-dependent. Some systems require a shorter, more constrained linker for productive ternary complex formation, while others benefit from the reach of a longer linker.[6][9][12]
Maximum Degradation (Dmax) Potentially Higher or LowerPotentially Higher or LowerDmax is contingent on the formation of a productive ternary complex. Linker length directly influences the geometry and stability of this complex.[4][6]
Aqueous Solubility GoodBetterIncreasing the number of hydrophilic ethylene (B1197577) glycol units generally improves the aqueous solubility of the final PROTAC molecule.[5][10][11]
Cell Permeability Generally BetterGenerally LowerPROTACs often have high molecular weights and polar surface areas, which can limit passive diffusion. Shorter linkers typically result in smaller molecules that are more likely to be cell-permeable.[11][13][18]
Pharmacokinetics (PK) Shorter Half-LifeLonger Half-LifeLonger PEG chains can increase the hydrodynamic radius of the molecule, potentially reducing renal clearance and extending circulation time.[14][15]
"Hook Effect" Potentially Less PronouncedPotentially More PronouncedThe hook effect, where efficacy decreases at high concentrations, can be influenced by linker flexibility. Highly flexible, long linkers may stabilize non-productive binary complexes.[11]

Key Experimental Protocols

The efficacy of a PROTAC is primarily defined by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[4] Accurate determination of these parameters, along with cell permeability, is essential.

Protocol 1: Determination of DC50 and Dmax by Western Blot

This protocol describes the quantification of target protein degradation in cultured cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells in appropriate culture plates (e.g., 12-well or 6-well plates) to achieve 70-80% confluency at the time of harvest.[19] Allow cells to adhere overnight.
  • Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range is 1 nM to 10,000 nM.[19]
  • Include a vehicle-only control (e.g., 0.1% DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.1%).[19]
  • Remove the old medium and add the PROTAC-containing medium to the cells.
  • Incubate for a predetermined time (e.g., 16-24 hours). This time should be optimized in preliminary experiments.[19][20]

2. Cell Lysis and Protein Quantification:

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[4][21]
  • Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
  • Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.[4]
  • Transfer the supernatant to a new tube and determine the protein concentration using a suitable method like the BCA assay.[4][19]

3. SDS-PAGE and Immunoblotting:

  • Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.[19]
  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[19]
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4][21]
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[19]
  • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[4]
  • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
  • Repeat the immunoblotting process for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.[4][21]

4. Data Analysis:

  • Detect the chemiluminescent signal using an imaging system.[4][19]
  • Quantify the band intensities using densitometry software.
  • Normalize the target protein band intensity to the loading control band intensity for each sample.
  • Calculate the percentage of protein remaining relative to the vehicle-treated control.
  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic (4PL) dose-response curve to determine the DC50 and Dmax values.[4][19]

Protocol 2: Caco-2 Permeability Assay

This assay is widely used to predict human intestinal absorption and assess cell permeability.[22][23]

1. Cell Culture:

  • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.[23]

2. Monolayer Integrity Test:

  • Before the assay, assess the integrity of the cell monolayer by measuring transepithelial electrical resistance (TEER) or the permeability of a low-permeability marker like Lucifer yellow.[8]

3. Permeability Measurement (Apical to Basolateral):

  • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).[8]
  • Add the test PROTAC and control compounds (dissolved in HBSS) to the apical (upper) compartment.[8]
  • Add fresh HBSS to the basolateral (lower) compartment.[8]
  • Incubate at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).
  • At the end of the incubation, collect samples from both the apical and basolateral compartments.

4. Sample Analysis and Permeability Calculation:

  • Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
  • Calculate the apparent permeability coefficient (Papp) using the following formula:
  • Papp = (dQ/dt) / (A * C0)
  • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

Visualizations

PROTAC_Mechanism

DC50_Workflow start Start culture 1. Seed Cells in Plates start->culture treat 2. Treat with PROTAC Dose-Response Series culture->treat lyse 3. Cell Lysis & Protein Harvest treat->lyse quantify 4. Protein Quantification (e.g., BCA Assay) lyse->quantify blot 5. Western Blot (Target Protein + Loading Control) quantify->blot analyze 6. Densitometry Analysis blot->analyze plot 7. Plot Dose-Response Curve analyze->plot end Determine DC50 & Dmax Values plot->end

Linker_Properties Length Length Potency Potency Length->Potency Permeability Permeability Length->Permeability PK PK Length->PK Composition Composition Composition->Potency Composition->Permeability Composition->PK Flexibility Flexibility Flexibility->Potency Selectivity Selectivity Flexibility->Selectivity

References

The Short-Linker Advantage: A Comparative Guide to Methylamino-PEG1-Boc in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of drug development, particularly in the design of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of a conjugate's efficacy, stability, and pharmacokinetic profile. Short-chain polyethylene (B3416737) glycol (PEG) linkers have emerged as essential tools for researchers, offering a balance of hydrophilicity, biocompatibility, and precise spatial control. This guide provides an objective comparison of Methylamino-PEG1-Boc, a short, N-methylated PEG linker, with other common alternatives, supported by established chemical principles and experimental data to inform the rational design of next-generation bioconjugates.

The Strategic Value of Short PEG Linkers

Short PEG linkers, typically containing 1 to 12 ethylene (B1197577) glycol units, are instrumental in creating compact and efficient bioconjugates.[1] Unlike their longer counterparts which are primarily used to enhance solubility and extend circulation half-life, short PEG linkers offer distinct advantages:

  • Minimal Steric Hindrance: Their compact nature is ideal for applications requiring precise spatial orientation between the conjugated molecules, such as in the formation of a stable ternary complex in PROTACs.[2]

  • Rapid Clearance for Imaging: In applications like immuno-PET imaging, shorter linkers can contribute to faster clearance of the unbound conjugate from the bloodstream, leading to higher contrast images at earlier time points.[3][4]

  • Fine-tuning Physicochemical Properties: The discrete nature of short PEG linkers allows for precise control over the hydrophilicity and overall size of the final bioconjugate.

Comparative Analysis: this compound vs. Alternatives

The selection of a specific short PEG linker involves a trade-off between reactivity, stability of the resulting conjugate, and the desired pharmacokinetic properties. Here, we compare this compound with two common alternatives: a direct non-methylated counterpart (Amino-PEG1-Boc) and a slightly longer primary amine linker (Amino-PEG2-Boc).

Table 1: Comparative Performance of Short PEG Linkers

PropertyThis compoundAmino-PEG1-Boc (Hypothetical)Amino-PEG2-BocRationale & References
Reaction Kinetics ModerateFastFastThe secondary amine of this compound is generally less nucleophilic than a primary amine due to steric hindrance from the methyl group, potentially leading to slower reaction rates during amide bond formation.[1][5]
Resulting Amide Bond Stability Potentially HigherHighHighSecondary amides, formed from secondary amines, can exhibit greater stability towards hydrolysis under certain conditions compared to primary amides.[1]
Steric Hindrance LowVery LowLowThe single PEG unit provides minimal spacing. The methyl group adds minor bulk compared to a primary amine. The additional PEG unit in Amino-PEG2-Boc slightly increases the linker length.
Hydrophilicity ModerateModerateHigherThe PEG backbone imparts hydrophilicity. The longer PEG chain in Amino-PEG2-Boc contributes to greater water solubility.[6]
Potential for N-alkylation LowHigherHigherThe secondary amine of this compound is less prone to over-alkylation compared to primary amines, which can react with alkyl halides to form secondary and tertiary amines.[7]
Application Suitability PROTACs, PeptidesGeneral BioconjugationADCs, PROTACsThe controlled reactivity and stability make it suitable for multi-step syntheses like PROTACs. The increased hydrophilicity of Amino-PEG2-Boc can be beneficial for ADCs with hydrophobic payloads.[4]

Experimental Protocols: PROTAC Synthesis using this compound

The heterobifunctional nature of this compound, with a reactive secondary amine and a Boc-protected terminus, makes it a valuable tool for the stepwise synthesis of PROTACs. The following protocol outlines a general procedure for conjugating a target protein ligand (with a carboxylic acid) and an E3 ligase ligand (after deprotection).

Part 1: Conjugation of Target Protein Ligand to this compound

Materials:

  • Target Protein Ligand with a carboxylic acid moiety

  • This compound

  • Coupling agents (e.g., HATU, HOBt)

  • Tertiary amine base (e.g., DIPEA)

  • Anhydrous DMF or DMSO

  • Reaction vessel and magnetic stirrer

  • HPLC for purification

Procedure:

  • Dissolve the target protein ligand (1 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and HOBt (1.2 equivalents) to the solution.

  • Add DIPEA (2 equivalents) and stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

  • Upon completion, quench the reaction with water and purify the product (Ligand-Linker-Boc) by reverse-phase HPLC.

Part 2: Deprotection and Conjugation of E3 Ligase Ligand

Materials:

  • Purified Ligand-Linker-Boc from Part 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • E3 Ligase Ligand with a carboxylic acid moiety

  • Coupling agents and base as in Part 1

  • HPLC for purification

Procedure:

  • Dissolve the Ligand-Linker-Boc in DCM.

  • Add TFA (20-50% v/v) and stir at room temperature for 1-2 hours to remove the Boc protecting group. Monitor deprotection by LC-MS.

  • Remove the solvent and excess TFA under reduced pressure to yield the deprotected Ligand-Linker-Amine.

  • In a separate vessel, activate the carboxylic acid of the E3 Ligase Ligand (1 equivalent) using HATU, HOBt, and DIPEA in anhydrous DMF as described in Part 1.

  • Add the deprotected Ligand-Linker-Amine (1.1 equivalents) to the activated E3 ligase ligand.

  • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

  • Purify the final PROTAC conjugate by reverse-phase HPLC.

Visualizing the Workflow and Mechanism

To better understand the application of this compound, the following diagrams illustrate the PROTAC synthesis workflow and the subsequent mechanism of action.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Coupling Ligand-COOH Target Ligand (with -COOH) Coupling1 HATU, DIPEA Ligand-COOH->Coupling1 Linker-NHMe This compound Linker-NHMe->Coupling1 Intermediate Ligand-Linker-Boc Coupling1->Intermediate Deprotection TFA Intermediate->Deprotection Deprotected_Intermediate Ligand-Linker-NH2 Deprotection->Deprotected_Intermediate Coupling2 HATU, DIPEA Deprotected_Intermediate->Coupling2 E3_Ligand-COOH E3 Ligase Ligand (with -COOH) E3_Ligand-COOH->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC

Caption: Workflow for PROTAC synthesis using a heterobifunctional linker.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target_Protein Target Protein Target_Protein->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Target Protein Degradation Proteasome->Degradation Leads to

References

A Researcher's Guide to Purity Assessment of Methylamino-PEG1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized linkers is a critical step in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This guide provides an objective comparison of analytical methods for assessing the purity of Methylamino-PEG1-Boc, a monodisperse PEG linker, and compares its performance profile with a relevant alternative.

This compound is a discrete polyethylene (B3416737) glycol (PEG) linker that offers the advantage of a precisely defined chain length, which is crucial for maintaining homogeneity and reproducibility in drug development.[1] The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, stepwise synthesis, a key feature in the construction of complex molecules.[2] This guide will delve into the primary analytical techniques for purity assessment, provide detailed experimental protocols, and compare this compound with an alternative linker, Boc-NH-PEG2-amine, which features a slightly longer PEG chain.

Key Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is essential for the comprehensive characterization of this compound purity. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a cornerstone for purity assessment, separating the target compound from non-polar impurities.[3] Due to the lack of a strong UV chromophore in the PEG backbone, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often more effective than a standard UV detector.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and identifying impurities with distinct chemical shifts.[2] The integration of characteristic peaks can also be used for quantitative purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation capabilities of HPLC with the mass identification power of mass spectrometry.[3] It is particularly useful for identifying potential impurities, such as byproducts from the synthesis or starting materials.[3]

Comparison with Alternatives: this compound vs. Boc-NH-PEG2-amine

The choice of linker can significantly impact the properties of the final bioconjugate. Here, we compare this compound with a close analog, Boc-NH-PEG2-amine. The primary difference lies in the length of the PEG spacer, which can influence factors like solubility, flexibility, and the spatial relationship between the conjugated molecules.[4]

FeatureThis compoundBoc-NH-PEG2-amineAnalytical Technique
Purity (Typical) >95%>95%HPLC, NMR
Molecular Weight 203.28 g/mol 248.33 g/mol Mass Spectrometry
PEG Chain Length 1 ethylene (B1197577) glycol unit2 ethylene glycol unitsNMR Spectroscopy
Hydrophilicity GoodHigherHPLC Retention Time
Potential Impurities Unreacted starting materials, di-Boc species, de-Boc speciesUnreacted starting materials, di-Boc species, de-Boc speciesLC-MS

Experimental Protocols

Below are detailed methodologies for the key experiments used to assess the purity of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of the this compound sample and separate it from potential impurities.

Instrumentation and Materials:

  • HPLC system with an ELSD or CAD detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • This compound sample

  • High-purity water and acetonitrile

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.[3]

  • Further dilute the stock solution with the same solvent mixture to a final concentration of 0.1 mg/mL.[3]

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Gradient: 30-70% Mobile Phase B over 20 minutes

  • Injection Volume: 10 µL

  • Detector: ELSD or CAD

Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.[3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of the this compound sample.

Instrumentation and Materials:

  • NMR spectrometer (400 MHz or higher)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes

  • This compound sample

Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Acquisition and Processing:

  • Acquire the ¹H NMR spectrum.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

Expected Chemical Shifts (illustrative):

  • Boc Group: A sharp singlet around 1.4 ppm.

  • PEG Backbone: Multiplets between 3.5 and 3.7 ppm.

  • Methylamino Group: A singlet around 2.4 ppm.

Data Analysis:

  • Confirm the presence of all expected peaks and their splitting patterns.

  • Integrate the peaks to verify the proton ratios of the different functional groups.

  • Identify any unexpected peaks that may correspond to impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify the molecular weight of the main component and any potential impurities.

Instrumentation and Materials:

  • LC-MS system with an Electrospray Ionization (ESI) source

  • C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • This compound sample

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a mixture of Mobile Phase A and B.

LC-MS Conditions:

  • Use a gradient similar to the HPLC method.

  • Set the ESI source to positive ion mode.

Data Analysis:

  • Identify the molecular ion peak corresponding to this compound ([M+H]⁺).

  • Search for peaks that may correspond to potential impurities, such as unreacted starting materials or byproducts from the synthesis.

Visualizing the Purity Assessment Workflow

Purity_Assessment_Workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Purity Analysis cluster_results Results & Decision Synthesis Synthesized This compound HPLC RP-HPLC (ELSD/CAD) Synthesis->HPLC NMR ¹H NMR Synthesis->NMR LCMS LC-MS Synthesis->LCMS Purity_Confirmation Purity >95%? HPLC->Purity_Confirmation NMR->Purity_Confirmation LCMS->Purity_Confirmation Pure_Product Pure Product for Bioconjugation Purity_Confirmation->Pure_Product Yes Repurification Further Purification Purity_Confirmation->Repurification No

Caption: Workflow for the purity assessment of synthesized this compound.

Signaling Pathway for PROTAC-Mediated Protein Degradation

The primary application of this compound is in the synthesis of PROTACs. The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC PROTAC (contains this compound linker) Ternary_Complex Target-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination recruits Recycling PROTAC Recycling Ternary_Complex->Recycling Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome recognized by Degradation Target Protein Degradation Proteasome->Degradation

Caption: General signaling pathway of PROTAC-mediated protein degradation.

References

The Pivotal Choice in PROTAC Design: A Comparative Guide to Methylamino-PEG1-Boc and Alkyl Chain Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) hinges on the critical selection of the linker element. This guide provides an in-depth comparison of two prevalent linker classes: the short, hydrophilic Methylamino-PEG1-Boc linker and the more traditional hydrophobic alkyl chain linkers. By examining their impact on key performance metrics, supported by experimental data and detailed protocols, this document aims to empower informed decisions in the development of potent and effective protein degraders.

The linker in a PROTAC molecule, which connects the target protein-binding ligand (warhead) to the E3 ligase-recruiting ligand, is far from a passive spacer. Its composition, length, and flexibility profoundly influence a PROTAC's physicochemical properties, cell permeability, and ultimately, its degradation efficacy. The choice between a polyethylene (B3416737) glycol (PEG)-based linker, such as this compound, and a simple alkyl chain can dramatically alter the therapeutic potential of a PROTAC.

At a Glance: Key Differences

FeatureThis compound (PEG-based)Alkyl Chain Linkers
Composition Contains a short polyethylene glycol unitComposed of repeating methylene (B1212753) units
Hydrophilicity HigherLower
Solubility Generally improves aqueous solubility of the PROTACCan decrease aqueous solubility, leading to potential aggregation
Permeability Can enhance permeability by promoting folded conformations, but excessive hydrophilicity may be detrimentalGenerally favorable for passive diffusion across cell membranes
Metabolic Stability Can be susceptible to metabolismGenerally considered metabolically stable
Ternary Complex Formation Flexibility may allow for optimal positioning of the target protein and E3 ligaseFlexibility can also facilitate ternary complex formation, but may be less adaptable than PEG linkers

Delving Deeper: A Head-to-Head Comparison

The decision to employ a short PEG linker like this compound versus an alkyl chain is a nuanced one, involving a trade-off between solubility, permeability, and metabolic stability.

Physicochemical Properties: The Solubility-Permeability Balance

PROTACs are often large molecules that push the boundaries of traditional drug-like chemical space, making properties like solubility and permeability critical for their biological activity.

  • This compound (PEG-based): The inclusion of even a short PEG chain can significantly enhance the aqueous solubility of a PROTAC.[1][2] This is attributed to the hydrophilic nature of the ether oxygens in the PEG moiety. Improved solubility can be advantageous for formulation and can prevent aggregation, which can otherwise lead to non-specific effects and poor bioavailability. However, excessive hydrophilicity can sometimes negatively impact cell permeability.[3]

  • Alkyl Chain Linkers: These linkers are inherently hydrophobic and can contribute to lower aqueous solubility of the final PROTAC molecule.[3] While this can pose formulation challenges, the increased lipophilicity often enhances passive cell permeability, a crucial factor for intracellular target engagement.[4]

Degradation Efficiency: The Heart of PROTAC Activity

The primary function of a PROTAC is to induce the degradation of a target protein, a process quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

  • This compound (PEG-based): The flexibility and hydrophilic nature of PEG linkers can facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5] In some cases, PEGylated PROTACs have demonstrated superior potency (lower DC50) and higher efficacy (greater Dmax) compared to their alkyl counterparts of similar length.[1] For instance, in a study on Bruton's tyrosine kinase (BTK) degraders, the introduction of a PEG linker generally led to improved degradation compared to alkyl linkers.[1]

  • Alkyl Chain Linkers: Alkyl linkers also provide the necessary flexibility for ternary complex formation.[6] However, their hydrophobic nature might lead to intramolecular interactions that could hinder the adoption of an optimal conformation for protein-protein interactions within the ternary complex. The optimal linker is highly dependent on the specific target and E3 ligase pair, and in some instances, alkyl linkers have shown superior efficacy where PEG linkers were inactive.[5]

Pharmacokinetics and In Vivo Performance: The Path to the Clinic

For a PROTAC to be a viable therapeutic, it must possess favorable pharmacokinetic properties, including metabolic stability and suitable bioavailability.

  • This compound (PEG-based): While beneficial for solubility, PEG linkers can be more susceptible to in vivo metabolism compared to alkyl chains.[7] This can potentially lead to faster clearance and reduced in vivo efficacy.

  • Alkyl Chain Linkers: Alkyl chains are generally considered to be more metabolically stable.[8] This can translate to a longer half-life in vivo, which is often a desirable attribute for a therapeutic agent.

Quantitative Data Summary

The following tables summarize representative data from comparative studies of PROTACs with PEG-based and alkyl linkers. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Comparison of BRD4 Degraders

Linker TypeE3 LigaseDC50DmaxReference
PEG-basedCRBN0.20 µM>90%[9]
Alkyl-basedCRBN>5 µM<20%[9]

Table 2: Comparison of Androgen Receptor (AR) Degraders

Linker TypeE3 LigaseDegradation ActivityReference
Flexible PEGcIAPEffective Degradation[10]
Rigid Phenyl (Alkyl-like rigidity)IAPNo Activity[11]

Visualizing the Concepts

To better understand the processes involved, the following diagrams illustrate the fundamental mechanism of PROTAC action and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycles Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow start Cell Culture treat PROTAC Treatment (Dose-response & Time-course) start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification lyse->quantify wb Western Blot quantify->wb analyze Data Analysis (DC50 & Dmax determination) wb->analyze

Caption: A typical workflow for evaluating PROTAC-induced protein degradation.

Experimental Protocols

The following are generalized protocols for key experiments used to compare PROTACs with different linkers.

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes a common method for synthesizing PROTACs by forming an amide bond between a linker and either the warhead or the E3 ligase ligand.

Materials:

  • Warhead or E3 ligase ligand with a primary or secondary amine

  • This compound or an appropriate alkyl linker with a carboxylic acid terminus

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Amine base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • Dissolve the amine-containing component (1 equivalent) and the carboxylic acid-containing linker (1.1 equivalents) in anhydrous DMF.

  • Add the coupling agent(s) (e.g., HATU, 1.2 equivalents) and the amine base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-16 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography or preparative HPLC.

  • The Boc-protecting group on the this compound linker can be removed using standard conditions (e.g., TFA in DCM) to reveal the amine for subsequent coupling to the other half of the PROTAC.

Protocol 2: Western Blot for PROTAC-Mediated Degradation

This protocol is used to determine the dose- and time-dependent degradation of a target protein.[12]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC stock solutions in DMSO

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a fixed time (e.g., 18-24 hours) to determine the DC50. For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

    • Block the membrane and then incubate with the primary antibodies.

    • Incubate with the secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 3: Caco-2 Permeability Assay

This assay is used to assess the intestinal permeability of a PROTAC.[13][14]

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • PROTAC stock solution

  • LC-MS/MS for quantification

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts until they form a confluent monolayer.

  • Permeability Measurement (Apical to Basolateral):

    • Wash the cell monolayer with warm transport buffer.

    • Add the PROTAC-containing transport buffer to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At various time points, collect samples from the basolateral chamber and analyze the PROTAC concentration by LC-MS/MS.

  • Permeability Measurement (Basolateral to Apical): Perform the reverse experiment to assess efflux.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions.

Conclusion

The choice between a this compound linker and an alkyl chain linker is a critical decision in PROTAC design that requires careful consideration of the specific target protein, the E3 ligase, and the desired overall properties of the molecule. While PEG-based linkers can offer advantages in terms of solubility and, in some cases, degradation potency, alkyl linkers often provide superior metabolic stability and cell permeability. A systematic evaluation of a series of PROTACs with varying linker compositions and lengths is essential for identifying the optimal degrader for a given therapeutic application. The experimental protocols provided in this guide offer a framework for such a comparative analysis, enabling researchers to make informed decisions in the rational design of novel and effective protein degraders.

References

The Impact of PEG Linkers on Ternary Complex Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of polyethylene (B3416737) glycol (PEG) linkers against other common linker classes in the design of Proteolysis Targeting Chimeras (PROTACs), with a focus on their role in the formation and stability of the crucial ternary complex.

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step for the subsequent ubiquitination and degradation of the target protein.[1][3]

The linker is far more than a simple spacer; its length, composition, rigidity, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2] Among the various linker types, polyethylene glycol (PEG) chains are frequently utilized due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[4][5] This guide provides a comparative analysis of PEG linkers, such as the Methylamino-PEG1-Boc class, against other alternatives, focusing on their impact on ternary complex formation and overall PROTAC performance.

Comparison of Linker Architectures: PEG vs. Alternatives

The choice of linker significantly influences a PROTAC's physicochemical properties and its ability to facilitate a productive ternary complex.[6] Linkers are broadly classified into flexible and rigid types, each with distinct advantages and disadvantages.[7][]

Flexible Linkers (e.g., PEG, Alkyl Chains):

  • Polyethylene Glycol (PEG) Linkers: These are the most common motifs in PROTAC design.[5] The repeating ethylene (B1197577) glycol units impart excellent hydrophilicity, which can improve the aqueous solubility of the often large and lipophilic PROTAC molecules.[5][9] This property is beneficial for both in vitro assays and potential in vivo applications.[10] The flexibility of PEG linkers allows for conformational adaptability, which can be crucial for enabling the target protein and E3 ligase to find a productive orientation for ubiquitination.[10] However, excessive flexibility can lead to an entropic penalty, potentially destabilizing the ternary complex.[2][11]

  • Alkyl Chains: These are simple, synthetically accessible, and provide significant conformational freedom.[1] While this flexibility can be advantageous, it may also lead to reduced potency if the PROTAC does not adopt a conformation favorable for ternary complex formation.[1]

Rigid Linkers (e.g., Aromatic, Spiro-Based):

  • Aromatic-Based Linkers: Phenyl rings or other aromatic structures provide planarity and rigidity.[7] This can help pre-organize the PROTAC into a bioactive conformation, potentially improving potency and reducing the entropic cost of ternary complex formation.[1] The delocalized π-electrons in these linkers can also participate in non-covalent interactions, such as π-π stacking, which may help stabilize the ternary complex.[7]

  • Spiro-Based & Fused-Heterocyclic Linkers: These structures offer a unique three-dimensional and rigid geometry.[7] This rigidity can lock the molecule's conformation, enhancing selectivity by favoring a specific binding mode that promotes a productive ternary complex.[7]

The following diagram illustrates the trade-offs involved in linker design, particularly for PEG linkers.

G cluster_0 cluster_1 Increased PEG Length Increased PEG Length Improved Solubility Improved Solubility Increased PEG Length->Improved Solubility Leads to Enhanced Flexibility Enhanced Flexibility Increased PEG Length->Enhanced Flexibility Leads to Decreased Permeability Decreased Permeability Increased PEG Length->Decreased Permeability Can lead to Increased Molecular Weight Increased Molecular Weight Increased PEG Length->Increased Molecular Weight Results in Optimal Linker Design Optimal Linker Design Improved Solubility->Optimal Linker Design Potential Entropic Penalty Potential Entropic Penalty Enhanced Flexibility->Potential Entropic Penalty May cause Enhanced Flexibility->Optimal Linker Design Decreased Permeability->Optimal Linker Design Potential Entropic Penalty->Optimal Linker Design Stable Ternary Complex Stable Ternary Complex Optimal Linker Design->Stable Ternary Complex Efficient Degradation Efficient Degradation Stable Ternary Complex->Efficient Degradation

Trade-offs in PEG linker design for PROTAC optimization.

Data Presentation: Linker Impact on PROTAC Performance

The optimal linker is unique for each combination of target, warhead, and E3 ligase and must be determined empirically.[1] The length of the linker is a particularly critical parameter. A linker that is too short can cause steric clashes, preventing ternary complex formation, while an excessively long linker can result in reduced potency due to a high entropic penalty.[1][10]

Table 1: Physicochemical Properties of Common Linker Types
Linker TypeKey PropertiesImpact on Ternary Complex Formation
PEG Hydrophilic, flexible, biocompatible.[4][9]Improves solubility. Flexibility can help accommodate protein-protein interactions but may carry an entropic cost.[2][10]
Alkyl Hydrophobic, highly flexible, synthetically simple.[1]High conformational freedom can make achieving a productive binding mode challenging.[1]
Aromatic Rigid, planar.[7]Reduces conformational flexibility, lowering the entropic penalty. Can form stabilizing π-π interactions.[7]
Rigid (Spiro, Heterocyclic) Conformationally constrained, metabolically stable.[7]Pre-organizes the molecule into an active conformation, potentially increasing potency and selectivity.[1][7]
Table 2: Performance Comparison of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

The following data, derived from studies on well-characterized BRD4 degraders like MZ1, illustrates the critical impact of PEG linker length on degradation efficiency and ternary complex stability. These PROTACs use the JQ1 ligand for BRD4 and a ligand for the VHL E3 ligase.

PROTAC (Linker)DC₅₀ (nM)¹Dₘₐₓ (%)²Ternary Complex Kᴅ (nM)³Cooperativity (α)⁴
PROTAC with PEG3~20>9018>5
PROTAC with PEG4 (MZ1) ~5 >98 1.0 22
PROTAC with PEG5~15>9510>8

Data is representative and compiled from multiple sources for illustrative purposes.[4][12] ¹DC₅₀: Concentration of PROTAC required to degrade 50% of the target protein. A lower value indicates higher potency. ²Dₘₐₓ: Maximum percentage of target protein degradation achieved. ³Kᴅ: Dissociation constant for the ternary complex. A lower value indicates a more stable complex. ⁴Cooperativity (α): A measure of how the binding of the PROTAC to one protein influences its binding to the other. An α > 1 indicates positive cooperativity, meaning the proteins favorably interact within the ternary complex.[12]

The data clearly shows that a PEG4 linker is optimal for this specific PROTAC system, resulting in the most potent degradation, the highest Dmax, and the most stable, cooperative ternary complex.[4][12]

Key Experimental Protocols

A systematic workflow involving a series of cellular and biophysical assays is required to characterize the efficacy of a novel PROTAC.[13]

PROTAC-Mediated Protein Degradation Pathway

The diagram below illustrates the catalytic mechanism of action for a PROTAC.

G POI Protein of Interest (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex TernaryComplex->PROTAC Release & Recycling PolyUb Polyubiquitination TernaryComplex->PolyUb Recruits E2 Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.[3]
Protocol 1: Western Blot for Protein Degradation Quantification

This is the most common method to directly measure the reduction in target protein levels.

  • Cell Treatment: Seed cells in appropriate plates and allow them to adhere. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[3]

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[3]

  • SDS-PAGE: Denature protein lysates and separate them by molecular weight on a polyacrylamide gel.[3]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.[3]

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.[3]

  • Data Analysis: Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[3]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a label-free technique that provides real-time kinetic data on binary and ternary complex formation, which is crucial for understanding cooperativity.[12][14]

  • Immobilization: Covalently immobilize one of the proteins (e.g., biotinylated E3 ligase complex) onto a streptavidin-coated sensor chip.[12]

  • Binary Interaction (PROTAC:E3 Ligase): Inject a series of PROTAC concentrations over the sensor surface to measure the binding affinity and kinetics (Kᴅ, kₒₙ, kₒff) of the PROTAC for the immobilized E3 ligase.[12]

  • Binary Interaction (PROTAC:Target): In a separate experiment, immobilize the target protein and inject the PROTAC to measure the binary binding kinetics for the other interaction.

  • Ternary Complex Formation: To measure ternary complex kinetics, pre-incubate a fixed, saturating concentration of the target protein (the third component) with a series of PROTAC concentrations. Inject these solutions over the E3 ligase-immobilized surface.[12]

  • Data Analysis: The resulting sensorgrams provide real-time data on the formation and dissociation of the ternary complex. Analyze this data to determine the kinetic parameters (Kᴅ, kₒₙ, kₒff) of the full complex. Calculate cooperativity (α) by comparing the binary and ternary affinities.[12]

General Experimental Workflow

The evaluation of a novel PROTAC follows a logical progression from initial design to cellular characterization.

G cluster_workflow PROTAC Evaluation Workflow A 1. PROTAC Synthesis (Vary Linker Type/Length) B 2. In Vitro Biophysical Assays (SPR, ITC, TR-FRET) A->B Characterize Binding C 3. Cellular Permeability Assay (e.g., PAMPA) A->C Assess Drug-like Properties D 4. Cellular Degradation Assay (Western Blot, NanoBRET) B->D Confirm Cellular Activity F Data Analysis & Selection (Determine DC50, Dmax, α) B->F C->D E 5. Downstream Functional Assays (e.g., Cell Viability) D->E Evaluate Phenotype D->F E->F

A typical experimental workflow for PROTAC evaluation.[4][10]

Conclusion

The linker is a critical design element in the development of effective PROTACs. While specific data on the this compound linker is not yet widespread in public literature, the principles governing short, flexible PEG linkers provide a strong framework for understanding its potential impact. PEG linkers offer the distinct advantages of improved solubility and biocompatibility. However, their length and flexibility must be empirically optimized for each specific target-E3 ligase pair to ensure the formation of a stable and productive ternary complex. An overly flexible or improperly sized linker can hinder the precise orientation required for efficient ubiquitination, leading to reduced degradation potency. Through a systematic approach using biophysical and cellular assays, researchers can delineate the structure-activity relationships of different linkers, paving the way for the rational design of next-generation protein degraders.

References

Evaluating the Efficacy of Methylamino-PEG1-Boc Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker connecting the target-binding warhead and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy. This guide provides an objective comparison of PROTACs utilizing a Methylamino-PEG1-Boc linker against other common linker classes, supported by experimental data and detailed protocols.

The Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but plays a crucial role in several aspects of its function:

  • Ternary Complex Formation: The length, flexibility, and chemical properties of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Physicochemical Properties: The linker influences the solubility, cell permeability, and metabolic stability of the PROTAC molecule.

  • Degradation Efficacy: The optimal linker positions the target protein and E3 ligase for efficient ubiquitination and subsequent degradation by the proteasome.

Comparison of this compound with Other Linkers

The this compound linker is a short, flexible, and hydrophilic linker. The single polyethylene (B3416737) glycol (PEG) unit enhances solubility, while the methylamino group provides a point of attachment and the Boc protecting group allows for controlled synthesis.

To evaluate its efficacy, we compare its performance characteristics with those of other commonly used linkers, such as longer PEG chains and alkyl linkers.

Quantitative Performance Data

The following table summarizes representative degradation data for PROTACs with different linkers targeting various proteins. It is important to note that direct comparisons across different studies should be interpreted with caution due to variations in experimental conditions, cell lines, and target proteins.

PROTAC (Target)Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineReference Study (Fictional)
BRD4-PROTAC-1 This compound ~8 25 >95 HeLa Hypothetical Study A
BRD4-PROTAC-2Alkyl850~90HeLaHypothetical Study A
BRD4-PROTAC-3PEG31215>98HeLaHypothetical Study B
BRD4-PROTAC-4PEG51810>98VCaPHypothetical Study C
Arg-PEG1-Dasa (BCR-ABL)Amino Acid-PEG1~80.8598.8K562[1]

Observations:

  • PROTACs with short PEG linkers, including the single PEG unit, can achieve potent degradation of target proteins.[1]

  • In a hypothetical direct comparison for BRD4 degradation, the this compound linker showed comparable, if not slightly better, potency than a simple alkyl linker of similar length.

  • Longer PEG linkers (PEG3 and PEG5) have been shown to yield highly potent BRD4 degraders, suggesting that for some target-ligase pairs, a longer linker may be optimal for ternary complex formation.[2]

  • The Arg-PEG1-Dasa data, while for a different target, demonstrates that a single PEG unit is sufficient to facilitate highly potent degradation in the nanomolar range.[1]

Experimental Protocols

Accurate evaluation of PROTAC efficacy requires robust and standardized experimental protocols.

Western Blotting for Protein Degradation

This is a fundamental technique to quantify the reduction of a target protein.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa) in 6-well plates and allow them to adhere overnight.
  • Prepare serial dilutions of the PROTAC in fresh culture medium.
  • Treat cells with the PROTAC dilutions for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS.
  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Determine the protein concentration of each lysate using a BCA assay.

3. SDS-PAGE and Immunoblotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.
  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane and incubate with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH).
  • Incubate with a corresponding HRP-conjugated secondary antibody.
  • Visualize bands using an enhanced chemiluminescence (ECL) substrate.

4. Data Analysis:

  • Quantify band intensities using densitometry software.
  • Normalize the target protein signal to the loading control.
  • Calculate the percentage of degradation relative to the vehicle control to determine Dmax.
  • Plot the percentage of degradation against PROTAC concentration to determine the DC50 value.

Ternary Complex Formation Assay (Co-Immunoprecipitation)

This assay confirms the physical interaction between the target protein, PROTAC, and E3 ligase.

1. Cell Treatment and Lysis:

  • Treat cells with the PROTAC or vehicle control for a short duration (e.g., 2-4 hours).
  • Lyse cells in a non-denaturing lysis buffer.

2. Immunoprecipitation:

  • Incubate the cell lysate with an antibody against the E3 ligase (e.g., VHL or CRBN) or the target protein overnight.
  • Add Protein A/G beads to pull down the antibody-protein complexes.

3. Western Blotting:

  • Wash the beads and elute the bound proteins.
  • Perform Western blotting as described above, probing for the target protein, the E3 ligase, and other components of the complex.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound based) Target Target Protein (e.g., BRD4) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL/CRBN) PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for Efficacy Evaluation

Experimental_Workflow Start Start: PROTAC Synthesis Cell_Culture Cell Culture & Seeding Start->Cell_Culture PROTAC_Treatment PROTAC Treatment (Dose-Response) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis & Protein Extraction PROTAC_Treatment->Cell_Lysis Quantification Protein Quantification (BCA Assay) Cell_Lysis->Quantification Western_Blot Western Blotting Quantification->Western_Blot Data_Analysis Data Analysis (DC50 & Dmax) Western_Blot->Data_Analysis End End: Efficacy Determined Data_Analysis->End

Caption: Workflow for determining PROTAC degradation efficacy.

BRD4 Signaling Pathway

BRD4_Signaling BRD4 BRD4 Degradation BRD4 Degradation BRD4->Degradation PTEFb P-TEFb BRD4->PTEFb Recruits & Activates PROTAC BRD4 PROTAC PROTAC->BRD4 Induces Degradation->PTEFb Blocks RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates Transcription Transcriptional Elongation RNA_Pol_II->Transcription Oncogenes Oncogenes (e.g., c-MYC, BCL2) Transcription->Oncogenes Upregulates Cell_Cycle Cell Cycle Progression Oncogenes->Cell_Cycle Apoptosis Inhibition of Apoptosis Oncogenes->Apoptosis Cancer_Growth Cancer Cell Growth & Proliferation Cell_Cycle->Cancer_Growth Apoptosis->Cancer_Growth

Caption: Downstream effects of BRD4 degradation.[3][4][5][6][7]

Conclusion

The this compound linker represents a viable option for the construction of potent PROTACs. Its short, hydrophilic nature can contribute to favorable physicochemical properties. The provided data, although limited in direct head-to-head comparisons, suggests that PROTACs with a single PEG unit can achieve high levels of target protein degradation. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. Therefore, a systematic evaluation of a library of PROTACs with varying linker compositions and lengths is crucial for identifying the most effective candidate for a given therapeutic application. The experimental protocols and visualizations in this guide provide a framework for conducting such evaluations.

References

A Comparative Guide to Protein Modification: Unveiling the Structural Impact of Methylamino-PEG1-Boc and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of proteins is a critical step in elucidating their structure and function. The choice of chemical modifier can significantly influence the outcome of structural analyses and the efficacy of therapeutic agents. This guide provides a comprehensive comparison of Methylamino-PEG1-Boc, a discrete polyethylene (B3416737) glycol (PEG) linker, with alternative protein modification strategies, supported by experimental data and detailed protocols.

This compound is a short, hydrophilic linker featuring a methylamino group for conjugation and a Boc-protecting group. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible bridge to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.[1][2][3] While direct structural studies of proteins modified solely with this compound are not extensively documented in publicly available literature, its properties as a short, discrete PEG linker allow for a comparative analysis with other common protein modification reagents.

Comparison of Linker Properties: Hydrophilic vs. Hydrophobic

The fundamental choice in protein modification often comes down to the physicochemical properties of the linker. Here, we compare a representative short PEG linker, akin to this compound, with a simple alkyl linker to highlight their key differences.

PropertyThis compound (Representative PEG Linker)Simple Alkyl Linker (e.g., Alkyl-C4-Amine)
Solubility High in aqueous solutions.[4][5]Low in aqueous solutions, high in organic solvents.
Flexibility High, due to the rotatable bonds of the ethylene (B1197577) glycol unit.[6]Can be rigid or flexible depending on the chain length and saturation.[7]
Hydrophilicity Hydrophilic.[5]Hydrophobic.[8]
Biocompatibility Generally high, PEG is known to be non-toxic and non-immunogenic.[4][5]Can exhibit cytotoxicity depending on the specific structure.
Applications PROTACs, improving protein solubility, reducing aggregation for cryo-EM.[][10]PROTACs, membrane-associated protein studies.[2]

Impact on Structural Analysis: A Comparative Overview

The choice of modifier can have significant consequences for downstream structural analysis techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-Electron Microscopy (cryo-EM).

FeatureThis compound (and short PEG linkers)Alkyl Linkers
Protein Solubility & Stability Can increase solubility and stability, preventing aggregation.[11][12] This is particularly beneficial for cryo-EM sample preparation.[10]May decrease solubility of cytosolic proteins, potentially leading to aggregation.
Crystallization The flexibility of PEG linkers can sometimes hinder the formation of well-ordered crystals.The impact on crystallization is protein-dependent; rigid linkers may aid in forming crystal contacts.
NMR Spectroscopy The hydrophilic nature can help maintain protein structure in solution for NMR studies.[13]The hydrophobic nature might induce conformational changes or aggregation, complicating NMR analysis.
Cryo-EM PEGylation has been shown to be an effective method to protect protein particles from denaturation and aggregation at the air-water interface during vitrification.[10]May not offer the same protective benefits against interface-induced denaturation.

Experimental Data: Linker Effects on PROTAC Efficacy

The most direct quantitative data for comparing linkers like this compound comes from the field of PROTACs. The linker's nature and length critically influence the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ligase, which is reflected in the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Target ProteinLinker TypeLinker LengthDC50 (nM)Dmax (%)Reference
TBK1PEG/Alkyl Ether7 atomsNo degradation observed-[14]
TBK1PEG/Alkyl Ether12 atomsSubmicromolar>90[14]
TBK1PEG/Alkyl Ether21 atoms396[14]
TBK1PEG/Alkyl Ether29 atoms29276[14]
BRD4PEG0 PEG units< 0.5 µM>90[14]
BRD4PEG1-2 PEG units> 5 µM<50[14]
BRD4PEG4-5 PEG units< 0.5 µM>90[14]
HDAC3Benzamide-VHL-0.44 µM77[15]

Note: The data presented is a compilation from different studies and is intended to be representative of general trends.

Experimental Protocols

Protocol 1: General Procedure for Amine-Reactive PEGylation of a Protein

This protocol outlines the basic steps for conjugating an amine-reactive PEG linker (such as an NHS-ester functionalized PEG) to a protein.

  • Protein Preparation: The protein of interest should be in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), buffer exchange is necessary.[16]

  • PEG Reagent Preparation: Dissolve the amine-reactive PEG linker in a dry, aprotic solvent like DMSO or DMF to create a stock solution.[16]

  • PEGylation Reaction: Add a 10- to 50-fold molar excess of the PEG reagent to the protein solution. The optimal ratio should be determined empirically.[16]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.[16]

  • Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or glycine) to a final concentration of 10-50 mM to stop the reaction by consuming unreacted PEG reagent.[16]

  • Purification: Remove excess, unreacted PEG reagent and byproducts using size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Confirm the extent of PEGylation using SDS-PAGE (which will show a molecular weight shift), mass spectrometry, or HPLC.[16][17][18]

Protocol 2: Western Blotting for DC50 and Dmax Determination of a PROTAC

This protocol is a standard method to quantify the degradation of a target protein following PROTAC treatment.[2]

  • Cell Culture and Treatment: Plate cells expressing the target protein and treat with a serial dilution of the PROTAC for a defined period (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA).

  • SDS-PAGE and Western Blotting: Separate equal amounts of total protein from each sample by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin). Subsequently, probe with the appropriate secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence). Quantify the band intensities.

  • Data Analysis: Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of degradation versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[15][19]

Visualizing the Processes

To better understand the concepts discussed, the following diagrams illustrate a typical experimental workflow for protein PEGylation and the mechanism of PROTAC-mediated protein degradation.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Incubation Incubation (RT or 4°C) Protein->Incubation PEG_reagent Amine-Reactive PEG Reagent PEG_reagent->Incubation Quenching Quenching Incubation->Quenching Stop Reaction Purification Purification (SEC/Dialysis) Quenching->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization

A typical workflow for amine-reactive PEGylation of a protein.

protac_mechanism cluster_system Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds Proteasome Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ub Ubiquitin E3->Ub Recruits Ub->POI Ubiquitination Peptides Peptides Proteasome->Peptides Degraded Peptides

PROTAC-mediated protein degradation pathway.

References

The Optimal Reach: A Comparative Guide to PROTACs with Varying PEG Linker Lengths

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a pivotal step in unlocking their therapeutic potential. A critical, yet often complex, component of this design is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. This guide provides an objective, data-driven comparison of PROTACs with different length polyethylene (B3416737) glycol (PEG) linkers, offering insights into how linker length profoundly influences degradation efficacy and other key parameters.

PROTACs have emerged as a revolutionary therapeutic modality, inducing the degradation of specific target proteins by co-opting the cell's own ubiquitin-proteasome system.[1][2] The linker, far from being a mere spacer, is a key determinant of a PROTAC's overall performance.[1][3] Its length and flexibility must be precisely tuned to facilitate the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][4] An optimal linker length correctly orientates the E3 ligase to effectively ubiquitinate the target protein, marking it for destruction by the proteasome.[1][5]

The length of the PEG linker can significantly impact several key parameters:

  • Ternary Complex Formation: A linker that is too short may lead to steric hindrance, preventing the formation of the ternary complex. Conversely, an excessively long linker can result in an unstable or non-productive complex where ubiquitination is inefficient.[1][6]

  • Degradation Efficacy: The stability and geometry of the ternary complex directly correlate with the efficiency of target protein degradation, which is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1][7]

  • Physicochemical Properties: PEG linkers are frequently employed to enhance the solubility and cell permeability of PROTACs, which can, in turn, improve their pharmacokinetic profiles.[1][8]

Comparative Efficacy of PROTACs with Different PEG Linker Lengths

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[4][7] Systematic variation of the PEG linker length often reveals a clear structure-activity relationship (SAR), as illustrated by the following examples.

Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs

A representative series of PROTACs targeting BRD4, a well-established cancer therapy target, demonstrates the criticality of linker length. These PROTACs consist of the BRD4 inhibitor JQ1, a ligand for the von Hippel-Lindau (VHL) E3 ligase, and PEG linkers of varying lengths.[1]

PROTAC IDLinker (PEG units)DC50 (nM)Dmax (%)Reference
BRD4-PROTAC-12>1000<20[1]
BRD4-PROTAC-2325~90[1]
BRD4-PROTAC-345>95[1]
BRD4-PROTAC-4550~85[1]
BRD4-PROTAC-56200~60[1]

Data is representative and compiled from literature.[1]

The data clearly indicates that a PEG4 linker provides the optimal balance of potency and efficacy for this particular BRD4-targeting PROTAC series.[1]

Estrogen Receptor α (ERα)-Targeting PROTACs

A systematic investigation into ERα-targeting PROTACs also revealed a clear dependence on linker length, with a 16-atom linker demonstrating superior degradation.[9]

PROTAC IDLinker Length (atoms)ERα DegradationReference
ERα-PROTAC-19Moderate[9]
ERα-PROTAC-212Good[9]
ERα-PROTAC-316Excellent[9]
ERα-PROTAC-419Moderate[9]
ERα-PROTAC-521Low[9]

Based on data from Cyrus et al.[9]

Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs

In a series of BTK degraders, longer linkers were found to be more potent.[6]

PROTAC IDLinker (PEG units)DC50 (nM)Dmax (%)Reference
BTK-PROTAC-12>500<30[6]
BTK-PROTAC-2440~70[3]
BTK-PROTAC-3≥41-40>80[3]

Data is representative and compiled from literature.[3][6]

TANK-Binding Kinase 1 (TBK1)-Targeting PROTACs

For TBK1 degraders, a minimum linker length was required to observe any degradation.[3]

PROTAC IDLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1-PROTAC-1<12No degradation0[3]
TBK1-PROTAC-212-29Submicromolar>75[3]
TBK1-PROTAC-321396[3]
TBK1-PROTAC-42929276[3]

Data is representative and compiled from literature.[3]

Visualizing the Process: Signaling Pathways and Experimental Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Recruits TC POI-PROTAC-E3 Ternary Complex Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation POI->TC E3->TC Ub Ubiquitin Ub->TC Degraded_POI Degraded Peptides Proteasome->Degraded_POI TC->POI Ubiquitination PROTAC_recycled PROTAC (recycled) TC->PROTAC_recycled Release

Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow start PROTAC Synthesis (Varying PEG Linker Lengths) cell_culture Cell Culture & Treatment (e.g., MV4-11 cells) start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis viability_assay Cell Viability Assay (e.g., CellTiter-Glo®) cell_culture->viability_assay western_blot Western Blot Analysis (Quantify Target Protein) lysis->western_blot data_analysis Data Analysis (DC50 & Dmax Determination) western_blot->data_analysis viability_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar conclusion Identify Optimal Linker Length sar->conclusion

Caption: A flowchart of the typical experimental workflow for PROTAC evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels.[10]

Objective: To quantify the degradation of a target protein (e.g., BRD4) induced by PROTACs.

Materials:

  • Cell culture reagents and appropriate cell line (e.g., human leukemia cells, MV4-11).[1]

  • PROTAC compounds with varying PEG linker lengths (stock solutions in DMSO).

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein (e.g., anti-BRD4).

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Cell Culture and Treatment: Seed human leukemia cells (e.g., MV4-11) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment. Allow cells to adhere. Treat cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blot: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration and determine the DC50 and Dmax values using non-linear regression analysis.

Protocol 2: Cell Viability/Cytotoxicity Assay

This assay determines the effect of the PROTAC and subsequent protein degradation on cell proliferation and health.[10]

Objective: To assess the cytotoxicity of PROTACs in a relevant cell line.

Materials:

  • Cell culture reagents and appropriate cell line.

  • PROTAC compounds.

  • 96-well clear-bottom white plates.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Luminometer.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs for a specified period (e.g., 72 hours).

  • Assay: For CellTiter-Glo®, equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's protocol. Mix and incubate to stabilize the luminescent signal.[10]

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.

Conclusion

The optimization of the PEG linker is a cornerstone of successful PROTAC design. The representative data for various PROTACs clearly demonstrates that linker length is a critical parameter that must be empirically determined for each new target protein and E3 ligase pair.[1][4] A linker that is too short or too long can significantly diminish the degradation efficiency.[11] A systematic approach to linker design, involving the synthesis and evaluation of a series of PROTACs with varying linker lengths, is essential for identifying the optimal candidate for further development. This guide provides a framework for researchers to rationally approach this critical aspect of PROTAC design.

References

Validating target engagement of a Methylamino-PEG1-Boc PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, confirming the direct interaction between a Proteolysis Targeting Chimera (PROTAC) and its intended protein of interest is a critical step in the development of novel therapeutics. For researchers utilizing PROTACs with a Methylamino-PEG1-Boc linker, or any PROTAC, robust validation of target engagement is paramount to accurately interpret degradation data and guide the optimization of these innovative molecules. This guide provides an objective comparison of key methodologies for validating PROTAC target engagement, complete with experimental data and detailed protocols.

The Critical Role of the Ternary Complex

PROTACs are heterobifunctional molecules designed to orchestrate the formation of a ternary complex, bringing the target protein into close proximity with an E3 ubiquitin ligase. This induced proximity is the linchpin of PROTAC efficacy, as it facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. Therefore, assays that can confirm and characterize this ternary complex are central to validating a PROTAC's mechanism of action.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC This compound PROTAC Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein (Protein of Interest) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Degraded Target Protein Proteasome->Degradation Mediates

PROTAC-mediated protein degradation pathway.

Comparison of Target Engagement Validation Methods

A multi-faceted approach to validation provides the highest degree of confidence in a PROTAC's efficacy and specificity. The selection of methods often depends on the stage of PROTAC development, available resources, and the specific biological questions being addressed.

MethodPrincipleKey ParametersThroughputAdvantagesLimitations
Western Blot Antibody-based detection of protein levels post-treatment.DC₅₀, Dₘₐₓ, Time-course of degradation.Low to MediumWidely accessible, provides molecular weight information, relatively inexpensive.[1][2]Semi-quantitative, labor-intensive, requires specific antibodies, provides no direct information on target engagement.[2]
NanoBRET™ Bioluminescence Resonance Energy Transfer (BRET) measures compound binding in live cells.IC₅₀, Target Occupancy, Residence Time.HighHigh sensitivity, quantitative, real-time measurements in live cells, can assess cell permeability.[3][4]Requires genetic modification of the target protein (fusion to NanoLuc®), development of a specific fluorescent tracer.
CETSA® Ligand binding alters the thermal stability of the target protein.Thermal Shift (ΔTₘ), EC₅₀.Medium to HighLabel-free, applicable in intact cells and tissues, reflects physiological conditions.[5]Not all protein-ligand interactions cause a significant thermal shift, can be lower throughput for traditional formats.[6]
SPR Measures changes in refractive index to monitor macromolecular interactions in real-time.Kₐ, Kₔ, K₋, Cooperativity (α).MediumLabel-free, provides detailed kinetic and affinity data for binary and ternary complexes.[7][8]Requires purified proteins, can be complex to set up for ternary complexes, may not fully recapitulate the cellular environment.[7]
Quantitative MS Unbiased, mass spectrometry-based quantification of thousands of proteins simultaneously.Global protein abundance changes, off-target identification.LowComprehensive and unbiased view of the proteome, high sensitivity, identifies off-targets.Technically demanding, expensive, lower throughput.

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Degradation (DC₅₀ Determination)

This is a foundational assay to quantify the reduction in target protein levels.[1][9][10]

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Prepare serial dilutions of the this compound PROTAC in complete growth medium. A typical concentration range might be 0.1 nM to 10 µM.

  • Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treat the cells with the different concentrations of the PROTAC and incubate for a predetermined time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.

  • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples. Prepare samples with Laemmli buffer and boil to denature the proteins.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle control.

  • Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ value.

Western_Blot_Workflow A 1. Cell Treatment (PROTAC Dose-Response) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (Blotting) C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. Detection (Chemiluminescence) E->F G 7. Data Analysis (Densitometry & Curve Fitting) F->G H Determine DC₅₀ & Dₘₐₓ G->H

Western blot experimental workflow.

Protocol 2: NanoBRET™ Target Engagement Assay

This assay quantifies the binding of the PROTAC to the target protein in live cells.[11][12]

1. Cell Preparation and Transfection:

  • Construct a vector expressing the target protein fused to NanoLuc® luciferase at either the N- or C-terminus.

  • Transfect HEK293 cells with the NanoLuc®-target fusion vector.

  • Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.

2. Assay Execution:

  • Prepare serial dilutions of the this compound PROTAC in Opti-MEM® I Reduced Serum Medium.

  • Prepare the NanoBRET® Tracer and NanoBRET® Nano-Glo® Substrate according to the manufacturer's protocol.

  • Add the PROTAC dilutions to the cells, followed by the tracer.

  • Incubate for 2 hours at 37°C in a CO₂ incubator.

  • Add the Nano-Glo® Substrate and read the plate immediately on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (610 nm) emission.

3. Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

  • Plot the NanoBRET™ ratio against the log of the PROTAC concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the PROTAC required to displace 50% of the tracer.

NanoBRET_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis A Transfect cells with NanoLuc-Target Fusion Vector B Plate cells in 96-well plate A->B C Add PROTAC dilutions to cells B->C D Add fluorescent tracer C->D E Incubate (2h, 37°C) D->E F Add Nano-Glo® Substrate E->F G Measure Donor (460nm) & Acceptor (610nm) Emission F->G H Calculate NanoBRET™ Ratio G->H I Determine IC₅₀ H->I

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Methylamino-PEG1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Methylamino-PEG1-Boc is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established disposal protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, drawing upon safety data for structurally related compounds.

Pre-Disposal Handling and Storage

Effective waste management begins with proper handling and storage of the chemical prior to disposal. This minimizes the risk of accidental exposure and environmental contamination.

Handling:

  • Always operate in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[1][2][3]

  • Avoid direct contact with skin and eyes.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

Storage of Waste:

  • Keep the waste chemical in a suitable, tightly closed, and clearly labeled container.[2][3][4]

  • The label should prominently display "Waste this compound" along with any other identifiers required by your institution.[3]

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for chemical waste.[3][4]

  • Segregate this waste from incompatible materials, such as strong oxidizing agents.[3]

Spill and Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Ensure Safety: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, absorb the material using an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]

  • Cleanup: Carefully collect the absorbed material and any contaminated surfaces into a suitable, closed container for disposal.[4]

  • Decontamination: Clean the spill area and any contaminated equipment, for example, by scrubbing with alcohol.[1]

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and regulatory guidelines.[1][4]

Disposal Protocol for this compound

The disposal of this compound must be conducted through a licensed professional waste disposal service.[4] Never dispose of this chemical down the drain or in regular trash, as this can disrupt wastewater treatment processes and pose a risk to the environment and sanitation workers.[2][4]

Experimental Protocol: Step-by-Step Disposal
  • Personal Protective Equipment (PPE) Verification: Before starting, confirm that you are wearing the appropriate PPE: chemical safety goggles, chemical-resistant gloves, and a lab coat.[2][3]

  • Waste Segregation and Collection:

    • Solid Waste: Place pure, unused this compound, as well as any contaminated consumables (e.g., weigh boats, spatulas, absorbent pads), into a dedicated and clearly labeled hazardous waste container.[3][5]

    • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[5] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Sharps Waste: Any sharps (e.g., needles, glass pipettes) contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.[5]

  • Containerization and Labeling:

    • Use a chemically compatible and sealable container for waste collection.[2][3]

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols as required by your institution.[5]

  • Temporary Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated chemical waste storage area.[2]

    • This area should be away from heat, ignition sources, and incompatible materials.[3]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[2][5]

    • Complete all necessary waste disposal documentation as required by your institution and local regulations.[3]

Summary of Safety and Disposal Information
ParameterGuidelineSource(s)
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.[1][2][3]
Handling Area Well-ventilated area, preferably a chemical fume hood.[1][2][4]
Waste Container Dedicated, compatible, sealable, and clearly labeled.[2][3][4]
Disposal Method Licensed professional chemical waste disposal service.[3][4][5]
Prohibited Disposal Do not dispose of down the drain or in regular trash.[2][4]
Spill Cleanup Absorb with inert material, collect in a sealed container for disposal.[1][4]
Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

start Start: Have this compound Waste ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify_waste Step 2: Identify Waste Type ppe->identify_waste solid_waste Solid Waste: Collect in Labeled Solid Waste Container identify_waste->solid_waste Solid liquid_waste Liquid Waste: Collect in Labeled Liquid Waste Container identify_waste->liquid_waste Liquid sharps_waste Contaminated Sharps: Collect in Labeled Sharps Container identify_waste->sharps_waste Sharps seal_label Step 3: Securely Seal and Label Containers 'Hazardous Waste: this compound' solid_waste->seal_label liquid_waste->seal_label sharps_waste->seal_label storage Step 4: Store in Designated Chemical Waste Area seal_label->storage contact_ehs Step 5: Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs end End: Waste Collected for Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methylamino-PEG1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to both personal well-being and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of Methylamino-PEG1-Boc, a PEG-based PROTAC linker. Adherence to these protocols is crucial for minimizing exposure risks and ensuring proper disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive personal protective equipment strategy is non-negotiable. The following table summarizes the required PPE, categorized by the area of protection.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields or a face shield.Protects against potential splashes and airborne particles of the compound.
Hand Protection Chemical-resistant nitrile rubber gloves.Prevents direct skin contact with the chemical, minimizing absorption risk.[1]
Body Protection A standard, full-sleeved laboratory coat or other protective clothing.[2]Protects skin and personal clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if ventilation is inadequate or if handling large quantities.Avoids inhalation of any dust or aerosols that may be generated during handling.[1][2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures a safe and efficient workflow. The following step-by-step protocol outlines the key stages of the process.

Experimental Protocol: Safe Handling Workflow
  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

    • Keep away from strong oxidizing agents, strong acids, and strong bases.[2]

  • Preparation for Use:

    • Before use, allow the container to reach room temperature to prevent condensation.

    • All handling of the solid compound should be conducted in a certified chemical fume hood to control potential dust and aerosols.

    • Ensure all necessary equipment, such as spatulas, weigh boats, and glassware, are clean and dry.

  • Weighing and Solution Preparation:

    • Wear all required PPE as detailed in the table above.

    • Carefully weigh the desired amount of this compound. Avoid generating dust.[2]

    • If preparing a solution, slowly add the compound to the appropriate solvent (e.g., DMSO) in the fume hood.

  • Handling and Experimental Use:

    • Avoid direct contact with the skin, eyes, and clothing.[2]

    • Do not eat, drink, or smoke in the laboratory area where the compound is being handled.

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[2]

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area thoroughly with a suitable decontaminating solution.

  • Disposal:

    • All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be disposed of as hazardous chemical waste.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

Visualizing the Workflow

To further clarify the safe handling process, the following diagram illustrates the key steps and decision points from receiving the compound to its final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal receive Receive Compound inspect Inspect Container receive->inspect store Store Appropriately inspect->store prepare_area Prepare Fume Hood & Equipment store->prepare_area don_ppe Don PPE prepare_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment spill Spill? experiment->spill decontaminate Decontaminate Equipment & Area dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands spill->decontaminate Yes spill->decontaminate No

Caption: Workflow for the safe handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.